molecular formula C14H19NO3 B1276405 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid CAS No. 904807-77-8

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Cat. No.: B1276405
CAS No.: 904807-77-8
M. Wt: 249.3 g/mol
InChI Key: OHADMZXCKCKARP-UHFFFAOYSA-N
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Description

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is a chemical compound for research and development purposes. Researchers can potentially utilize this butanoic acid derivative as a building block or intermediate in organic synthesis and pharmaceutical development. Its structure, featuring a tert-butyl group and an amide linkage, may be of interest in the design of novel compounds and for studying structure-activity relationships. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

4-(2-tert-butylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)10-6-4-5-7-11(10)15-12(16)8-9-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHADMZXCKCKARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424255
Record name 4-(2-tert-Butylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904807-77-8
Record name 4-(2-tert-Butylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis of 4-[(2-tert-butylphenyl)amino]-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and materials science. We will delve into the underlying chemical principles, provide a detailed and validated experimental protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this synthetic process.

Introduction and Strategic Overview

This compound, also known as N-(2-tert-butylphenyl)succinamic acid, belongs to the class of N-aryl succinamic acids.[1] The structure features a sterically hindered aniline derivative, 2-tert-butylaniline, connected to a four-carbon dicarboxylic acid moiety, succinic acid, via an amide linkage. The synthesis strategy hinges on a classic nucleophilic acyl substitution reaction: the acylation of an amine with a cyclic acid anhydride. This approach is efficient and generally high-yielding.[2]

The bulky tert-butyl group ortho to the amine functionality on the phenyl ring introduces significant steric hindrance.[3][4] This feature can influence the reaction kinetics and necessitates careful consideration of reaction conditions to ensure complete conversion. The overall synthetic workflow can be logically divided into three core stages: reaction execution, product isolation and purification, and finally, structural verification.

Below is a conceptual overview of the entire process, from starting materials to the final, characterized product.

G cluster_0 Preparation cluster_1 Synthesis cluster_2 Purification cluster_3 Analysis Starting Materials Starting Materials Reagent Prep Reagent Preparation & Solvent Selection Starting Materials->Reagent Prep Reaction Amide Bond Formation (Acylation) Reagent Prep->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Crystallization Recrystallization Workup->Crystallization Characterization Structural Characterization (NMR, IR, MS) Crystallization->Characterization Final Product Pure Product Characterization->Final Product

Caption: High-level workflow for the synthesis of the target compound.

The Chemistry: Mechanism of Amide Formation

The core of this synthesis is the ring-opening reaction of succinic anhydride, an electrophile, by the nucleophilic 2-tert-butylaniline.[5] Acid anhydrides are sufficiently reactive to acylate primary amines without the need for coupling agents, which are often required when starting from a carboxylic acid.[6][7]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-tert-butylaniline attacks one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate.[5][6]

  • Proton Transfer and Ring Opening: The tetrahedral intermediate is unstable. An intramolecular proton transfer, followed by the collapse of the intermediate, results in the opening of the anhydride ring. This forms the final product, which contains both a carboxylic acid and an amide functional group.[5][6]

The detailed mechanism is illustrated below.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product amine 2-tert-Butylaniline (Nucleophile) intermediate Unstable Intermediate amine->intermediate Nucleophilic Attack anhydride Succinic Anhydride (Electrophile) anhydride->intermediate product 4-[(2-Tert-butylphenyl)amino] -4-oxobutanoic acid intermediate->product Proton Transfer & Ring Opening

Caption: Reaction mechanism for the formation of the target amide.

Experimental Protocol

This protocol is designed for laboratory-scale synthesis and has been optimized for yield and purity.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
2-tert-Butylaniline149.235.0 g33.5Purity >98%[4]
Succinic Anhydride100.073.35 g33.5Finely powdered
Toluene-75 mL-Anhydrous
Hydrochloric Acid (1 M)-50 mL-For workup
Deionized Water-As needed-For washing
Anhydrous Magnesium Sulfate-As needed-For drying
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-tert-butylaniline (5.0 g, 33.5 mmol) and anhydrous toluene (50 mL). Stir the mixture at room temperature until the aniline is fully dissolved.

  • Addition of Anhydride: Add finely powdered succinic anhydride (3.35 g, 33.5 mmol) to the solution in one portion.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aniline.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate as a white solid. Further cooling in an ice bath can enhance precipitation.

  • Initial Product Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene to remove any soluble impurities.

  • Purification - Acid Wash: Transfer the crude solid to a beaker and add 50 mL of 1 M hydrochloric acid. Stir the suspension for 15-20 minutes. This step is crucial to remove any unreacted 2-tert-butylaniline by converting it to its water-soluble hydrochloride salt.[8]

  • Purification - Water Wash: Filter the solid again and wash thoroughly with deionized water until the filtrate is neutral (pH ~7). This removes any residual acid and other water-soluble impurities.

  • Drying: Dry the purified white solid in a vacuum oven at 60-70°C to a constant weight.

Purification by Recrystallization (Optional)

For obtaining a highly pure product, recrystallization is recommended.

  • Solvent Selection: A mixture of ethanol and water is an effective solvent system. The product should be soluble in hot ethanol and less soluble upon the addition of water.

  • Procedure: Dissolve the dried product in a minimal amount of hot ethanol. While the solution is still hot, add deionized water dropwise until a slight turbidity persists. Reheat the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection: Collect the resulting needle-shaped crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[9]

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point is indicative of high purity.
¹H NMR Expect characteristic peaks for the aromatic protons, the tert-butyl group, the methylene protons of the succinate backbone, and the amide and carboxylic acid protons.
¹³C NMR Expect distinct signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons.
FT-IR (ATR) Look for characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and O-H stretching (carboxylic acid).
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the product (249.30 g/mol ) should be observed.[1]

Safety and Handling

  • 2-tert-Butylaniline: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Succinic Anhydride: Causes serious eye damage. Handle with care and avoid inhalation of dust.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. Use in a fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of this compound via the acylation of 2-tert-butylaniline with succinic anhydride is a robust and straightforward procedure. The key to a successful synthesis lies in the careful execution of the reaction, particularly the purification steps designed to remove unreacted starting materials. The protocol described herein provides a reliable method for obtaining a high-purity product, suitable for further applications in research and development. The characterization data serves as a crucial validation of the product's identity and purity, ensuring the integrity of subsequent experimental work.

References

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters.
  • Chemistry Education. (n.d.). Synthesis and analysis of amides.
  • Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). N-(2,4,6-Trimethylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2056. Retrieved from [Link]

  • PubChem. (n.d.). 2-tert-Butylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Applications of 2-tert-Butylaniline in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles for N-aryl amido-acids. We will delve into a plausible synthetic route, detailed analytical characterization methodologies, predicted physicochemical properties, and the potential pharmacological relevance of this molecule. The information herein is grounded in data from analogous structures and computational models, providing a robust framework for future experimental work.

Introduction and Molecular Overview

This compound, also known as N-(2-tert-butylphenyl)succinamic acid, is an organic molecule featuring a carboxylic acid and an N-substituted amide functional group. The structure is characterized by a succinic acid backbone where one of the carboxylic acid groups is converted to an amide via reaction with 2-tert-butylaniline. The bulky tert-butyl group ortho to the amide linkage introduces significant steric hindrance, which can influence the molecule's conformation, reactivity, and biological interactions.

The succinamic acid scaffold is of considerable interest in medicinal chemistry. Derivatives have been explored for a wide range of biological activities, including as anticonvulsant, anti-inflammatory, antitumor, and antimicrobial agents.[1][2] The specific combination of the lipophilic 2-tert-butylphenyl group with the polar amido-acid chain suggests that this compound may possess interesting ADME (absorption, distribution, metabolism, and excretion) properties, making it a candidate for further investigation in drug discovery programs.[3]

Chemical Identity
IdentifierValueSource
IUPAC Name 4-(2-tert-butylanilino)-4-oxobutanoic acid[4]
CAS Number 904807-77-8[4]
PubChem CID 6468356[4]
Molecular Formula C₁₄H₁₉NO₃[4]
Molecular Weight 249.30 g/mol [4]
Canonical SMILES CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O[4]

Predicted Physicochemical Properties

Predicted Solubility and Lipophilicity

The solubility of this compound is expected to be pH-dependent due to the presence of the carboxylic acid group.

  • Aqueous Solubility : In acidic to neutral pH, the carboxylic acid will be largely protonated, leading to lower aqueous solubility. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form a carboxylate salt, significantly increasing its solubility in water. Amides can participate in hydrogen bonding, which may enhance water solubility compared to non-polar compounds of similar molecular weight.[5][6]

  • Organic Solvent Solubility : The molecule is expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF, owing to its ability to act as a hydrogen bond donor (from the carboxylic acid and amide N-H) and acceptor (from the three oxygen atoms).[6] The presence of the non-polar tert-butylphenyl group suggests some solubility in less polar solvents like dichloromethane and ethyl acetate.

  • Lipophilicity (XLogP3) : The predicted octanol-water partition coefficient (XLogP3) is 2.2.[4] This value indicates a moderate degree of lipophilicity, suggesting the molecule may have good potential for crossing biological membranes.

Predicted Acidity and Basicity
  • pKa : The primary acidic center is the carboxylic acid group. For simple carboxylic acids, the pKa is typically around 4-5. The presence of the nearby amide group might slightly influence this value. Simple carboxylic acids show little change in pKa between 25°C and 37°C.[7] The amide nitrogen is generally considered non-basic in aqueous solution due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.[5]

Other Computed Properties
PropertyPredicted ValueSource
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bond Count 4[4]
Topological Polar Surface Area 66.4 Ų[4]

Synthesis and Purification Workflow

The synthesis of N-aryl succinamic acids is typically a straightforward process involving the acylation of an aromatic amine with succinic anhydride.[8][9] This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to ring-opening.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_tert_butylaniline 2-tert-butylaniline reaction Reaction in Aprotic Solvent (e.g., Toluene, THF) 2_tert_butylaniline->reaction succinic_anhydride Succinic Anhydride succinic_anhydride->reaction workup Acidic Workup (dil. HCl) reaction->workup Crude Product purification Recrystallization (e.g., Ethanol/Water) workup->purification Precipitate target_molecule 4-[(2-Tert-butylphenyl)amino] -4-oxobutanoic acid purification->target_molecule Pure Product

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 2-tert-butylaniline (1.0 eq)

  • Succinic anhydride (1.0 eq)

  • Anhydrous Toluene (or other suitable aprotic solvent like THF or Ethyl Acetate)

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in anhydrous toluene.

  • Amine Addition: To the stirred solution, add 2-tert-butylaniline (1.0 eq) dropwise at room temperature. The reaction is often exothermic.

  • Reaction: Stir the resulting mixture at room temperature for 1-2 hours or gently heat to reflux (e.g., 50-70°C) for 1 hour to ensure the reaction goes to completion.[9][10] The product often precipitates out of the solution as a white solid.

  • Workup: After cooling the reaction mixture to room temperature, filter the precipitate. Wash the solid with a small amount of cold toluene to remove any residual starting materials.

  • Purification (Acid Wash): Suspend the crude solid in dilute hydrochloric acid and stir for 15-20 minutes. This step removes any unreacted 2-tert-butylaniline. Filter the solid and wash thoroughly with deionized water until the washings are neutral.

  • Purification (Recrystallization): Recrystallize the washed solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.

  • Drying: Dry the purified crystals under vacuum to yield this compound as a white crystalline solid.

Analytical Characterization

A suite of analytical techniques is required to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the succinate backbone, and the tert-butyl group.

    • Aromatic Protons (Ar-H): ~7.0-7.5 ppm, complex multiplet pattern.

    • Amide Proton (N-H): ~8.0-9.5 ppm, broad singlet (may exchange with D₂O).

    • Succinate Methylene Protons (-CH₂CH₂-): ~2.5-2.8 ppm, two triplets or a more complex pattern due to diastereotopicity. A standard spectrum for succinic acid shows a singlet at ~2.6 ppm in D₂O.

    • tert-Butyl Protons (-C(CH₃)₃): ~1.4 ppm, sharp singlet, integrating to 9H.

    • Carboxylic Acid Proton (-COOH): ~10-12 ppm, very broad singlet, often not observed.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

    • Carbonyl Carbons (C=O): ~170-178 ppm (amide and carboxylic acid).

    • Aromatic Carbons (Ar-C): ~120-145 ppm.

    • Succinate Methylene Carbons (-CH₂CH₂-): ~30-35 ppm.

    • tert-Butyl Quaternary Carbon (-C(CH₃)₃): ~35 ppm.

    • tert-Butyl Methyl Carbons (-C(CH₃)₃): ~31 ppm.

2D NMR techniques like COSY and HSQC would be employed to confirm proton-proton and proton-carbon connectivities, respectively.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12]

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid) 2500-3300Very broad
N-H Stretch (Amide) 3200-3400Medium, sharp
C-H Stretch (Aromatic/Aliphatic) 2850-3100Medium to sharp
C=O Stretch (Carboxylic Acid) 1700-1725Strong, sharp
C=O Stretch (Amide I Band) 1640-1680Strong, sharp
N-H Bend (Amide II Band) 1510-1550Medium

The carbonyl stretch of the amide appears at a lower frequency than that of an ester due to resonance with the nitrogen lone pair.[13] The exact positions of the peaks can be influenced by hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI): This is a suitable soft ionization technique.

    • Negative Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 248.3. This is often the base peak for carboxylic acids.[14][15]

    • Positive Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 250.3.

  • Fragmentation (MS/MS): Tandem mass spectrometry of the [M-H]⁻ ion would likely show characteristic losses. A common fragmentation for N-succinyl derivatives is the loss of water (-18 Da) or CO₂ (-44 Da) from the carboxylate group.[16][17]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

  • Methodology: A reversed-phase HPLC method would be appropriate.[18]

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water (or buffer) and acetonitrile or methanol. An acidic modifier like formic acid or TFA is typically added to ensure the carboxylic acid is protonated and gives a sharp peak shape.

    • Detection: UV detection, likely around 254 nm, due to the presence of the aromatic ring.

G cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_result Outcome synthesis_step Synthesized Crude Product hplc Purity Check (HPLC) synthesis_step->hplc ms MW Confirmation (Mass Spec) hplc->ms Purity >95% nmr Structure Elucidation (NMR) ms->nmr ir Functional Group ID (IR Spec) nmr->ir final_product Pure, Characterized Compound ir->final_product

Caption: A typical analytical workflow for compound validation.

Potential Biological and Pharmacological Relevance

The succinamic acid core and related succinimide structures are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1]

  • Anticancer Activity: Several succinamic acid derivatives have been investigated for their potential as anticancer agents. For example, α-hydroxy succinamic acid, isolated from Eugenia jambolana, has shown antiproliferative action and the ability to upregulate apoptotic genes in head and neck cancer cell lines.[19][20] The N-aryl substitution pattern is crucial for modulating activity, and the lipophilic nature of the 2-tert-butylphenyl group could enhance cell permeability.

  • Enzyme Inhibition: The carboxylic acid group can act as a key binding element, for example, by mimicking aspartate or glutamate residues to interact with the active sites of enzymes. Hydroxamic acid derivatives, which can be synthesized from succinimides, are well-known inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[8]

  • Antibacterial/Antifungal Activity: Libraries of succinamic acid derivatives have been screened for antifungal activity.[3] N-aryl amino acids have also demonstrated promising antibacterial potential, suggesting that the N-(2-tert-butylphenyl) moiety could contribute to antimicrobial effects.[21]

  • Anticonvulsant Properties: While more commonly associated with the cyclic succinimide structure, the open-chain amido-acid may serve as a precursor or metabolite and could interact with similar neurological targets.[2]

The combination of a bulky, lipophilic aromatic ring with a flexible, polar amido-acid chain gives this compound a molecular profile that warrants investigation across these and other therapeutic areas. Its structure suggests a balance of properties that could be favorable for oral bioavailability.

Conclusion

This compound is a molecule with significant potential for further research in medicinal chemistry and materials science. This guide has outlined its core chemical identity, predicted physicochemical properties, and a reliable synthetic pathway. Furthermore, a comprehensive analytical workflow has been detailed to ensure rigorous characterization of the compound. Based on the extensive literature on related succinamic acid derivatives, this molecule represents a promising scaffold for the development of novel therapeutic agents. The insights and protocols provided herein are intended to serve as a foundational resource for scientists initiating studies on this compound.

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An In-depth Technical Guide on the Core Mechanism of Action of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The mechanism of action, associated pathways, and experimental protocols described in this document for 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid are hypothetical. They are based on structural analogy to known inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). To date, the specific biological target and mechanism of action for this compound have not been explicitly detailed in publicly available scientific literature. This guide is intended for research and drug development professionals to provide a framework for investigating its potential mode of action.

Introduction: A Structurally-Informed Hypothesis

This compound is a small molecule belonging to the N-phenylsuccinamic acid class of compounds. Its structure, featuring a sterically hindered 2-tert-butylaniline moiety linked to a succinamic acid backbone, suggests potential interactions with enzymatic active sites. The 2-tert-butylaniline group is a known pharmacophore in various biologically active compounds, often influencing selectivity and metabolic stability[1][2]. While direct biological data for this specific molecule is scarce, its core structure bears resemblance to certain anti-inflammatory agents.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) effectively reduce inflammation by inhibiting cyclooxygenase (COX) enzymes. However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects due to the broad inhibition of prostaglandin synthesis[3][4][5]. A more refined therapeutic strategy involves targeting enzymes further downstream in the inflammatory cascade. One such target is microsomal prostaglandin E2 synthase-1 (mPGES-1), an inducible enzyme that is a key player in the production of the pro-inflammatory mediator prostaglandin E2 (PGE2)[6][7][8]. Inhibitors of mPGES-1 are sought after as a potentially safer class of anti-inflammatory drugs[3][4][5].

Based on these structural and therapeutic considerations, this guide puts forth the hypothesis that This compound acts as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) . The following sections will provide an in-depth exploration of this proposed mechanism, the underlying signaling pathway, and a comprehensive framework for its experimental validation.

Proposed Core Mechanism: Selective Inhibition of mPGES-1

We hypothesize that this compound functions as a selective inhibitor of mPGES-1. This enzyme is the terminal synthase in the production of PGE2, converting the COX-2-derived intermediate prostaglandin H2 (PGH2) into PGE2[5][8]. Under inflammatory conditions, the expression of both COX-2 and mPGES-1 is significantly upregulated, leading to a surge in PGE2 production which drives pain, fever, and swelling[4].

The proposed mechanism posits that the subject compound binds to the active site of the mPGES-1 enzyme, preventing the isomerization of PGH2 to PGE2. The bulky 2-tert-butylphenyl group likely plays a crucial role in orienting the molecule within the binding pocket, potentially conferring selectivity over other related enzymes such as COX-1, COX-2, or other prostaglandin synthases. The carboxylic acid and amide functionalities are likely involved in forming key hydrogen bonds with amino acid residues in the active site. By selectively blocking mPGES-1, the compound would reduce the pathological overproduction of PGE2 at the site of inflammation without affecting the production of other physiologically important prostanoids, thus potentially avoiding the side effects of traditional NSAIDs[5][7].

The Prostaglandin E2 Biosynthesis Pathway

The production of PGE2 is a critical component of the inflammatory response. It is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate PGH2 by the action of COX enzymes. In inflamed tissues, the inducible COX-2 isoform is the primary source of PGH2 for pro-inflammatory signaling. Finally, mPGES-1 catalyzes the conversion of PGH2 to PGE2.

PGE2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Region Membrane_Lipids Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_Lipids->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 mPGES-1 Inflammation Pain, Fever, Swelling PGE2->Inflammation Promotes COX2 COX-2 mPGES1 mPGES-1 Inhibitor 4-[(2-Tert-butylphenyl)amino]- 4-oxobutanoic acid Inhibitor->mPGES1 Inhibits PLA2 Phospholipase A2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) Inflammatory_Stimuli->COX2 Upregulates Inflammatory_Stimuli->mPGES1 Upregulates

Figure 1: Hypothesized mechanism within the PGE2 synthesis pathway.

Framework for Experimental Validation

To rigorously test the hypothesis that this compound is an mPGES-1 inhibitor, a multi-step experimental workflow is required. This process is designed to confirm the direct enzymatic inhibition, assess cellular activity, and determine selectivity.

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis & Conclusion Enzyme_Assay 1. mPGES-1 Enzyme Inhibition Assay (Determine IC50) Selectivity_Assays 2. Selectivity Profiling (COX-1, COX-2, other synthases) Enzyme_Assay->Selectivity_Assays Cell_Assay 3. Cellular PGE2 Production Assay (e.g., A549 cells + IL-1β) Selectivity_Assays->Cell_Assay Toxicity_Assay 4. Cytotoxicity Assay (e.g., MTT, LDH) Cell_Assay->Toxicity_Assay SAR_Analysis 5. Structure-Activity Relationship (SAR) (If analogs are available) Toxicity_Assay->SAR_Analysis Conclusion 6. Confirm Mechanism of Action SAR_Analysis->Conclusion

Figure 2: Workflow for validating the proposed mechanism of action.
Detailed Experimental Protocols

4.1.1 In Vitro mPGES-1 Enzyme Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the compound on purified human mPGES-1 and to calculate its half-maximal inhibitory concentration (IC50).

  • Methodology:

    • Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified.

    • Reaction Mixture: Prepare a reaction buffer containing a known concentration of mPGES-1 and the co-factor glutathione (GSH).

    • Compound Incubation: Add varying concentrations of this compound (typically from 1 nM to 100 µM) to the reaction mixture and incubate for a defined period (e.g., 15 minutes at 4°C).

    • Initiate Reaction: Add the substrate, PGH2, to initiate the enzymatic reaction.

    • Reaction Quenching: After a short incubation period (e.g., 60 seconds at room temperature), stop the reaction by adding a quenching solution (e.g., FeCl2).

    • Quantification: Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

    • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.1.2 Cellular Assay for PGE2 Production

  • Objective: To assess the compound's ability to inhibit PGE2 production in a whole-cell system, which provides insights into cell permeability and target engagement in a more physiological context.

  • Methodology:

    • Cell Culture: Culture a suitable cell line, such as A549 human lung carcinoma cells, which are known to upregulate COX-2 and mPGES-1 upon stimulation.

    • Inflammatory Stimulation: Treat the cells with an inflammatory stimulus, such as interleukin-1 beta (IL-1β), for a period sufficient to induce the expression of COX-2 and mPGES-1 (e.g., 24 hours).

    • Compound Treatment: Remove the stimulating medium and add fresh medium containing various concentrations of the test compound. Incubate for a short period (e.g., 30 minutes).

    • Arachidonic Acid Addition: Add exogenous arachidonic acid to provide the substrate for PGE2 synthesis and incubate for another short period (e.g., 15-30 minutes).

    • Supernatant Collection: Collect the cell culture supernatant.

    • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a validated ELISA kit.

    • Data Analysis: Calculate the cellular IC50 value by plotting the inhibition of PGE2 production against the compound concentration.

Data Interpretation and Expected Outcomes

The data generated from the proposed experiments would be compiled to build a comprehensive profile of the compound's activity.

Table 1: Hypothetical Activity Profile for an mPGES-1 Inhibitor

Assay TypeTarget/SystemParameterExpected ValueInterpretation
Enzymatic Assay Recombinant human mPGES-1IC50< 1 µMPotent direct inhibition of the target enzyme.
Cellular Assay IL-1β stimulated A549 cellsIC50< 5 µMCompound is cell-permeable and active in a cellular context.
Selectivity Assay Recombinant human COX-1IC50> 100 µMHigh selectivity against COX-1, predicting low GI side effects.
Selectivity Assay Recombinant human COX-2IC50> 100 µMHigh selectivity against COX-2, confirming a non-NSAID mechanism.
Cytotoxicity Assay A549 cellsCC50> 100 µMCompound is not cytotoxic at effective concentrations.

A potent IC50 value in the mPGES-1 enzymatic assay, coupled with a similar value in the cellular assay and high IC50 values for COX-1 and COX-2, would provide strong evidence supporting the proposed mechanism of action[8][9].

Conclusion

While the definitive mechanism of action for this compound awaits empirical validation, its chemical structure strongly suggests a role as an inhibitor of the pro-inflammatory enzyme mPGES-1. This hypothetical mechanism presents a compelling avenue for the development of a novel anti-inflammatory agent with a potentially superior safety profile compared to existing NSAIDs. The experimental framework outlined in this guide provides a clear and robust pathway for researchers to investigate this hypothesis, characterize the compound's biological activity, and ultimately determine its therapeutic potential.

References

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  • ACS Publications. (2016). Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. [Link]

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"Spectroscopic data for 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is a small organic molecule belonging to the class of N-aryl succinamic acids. Compounds in this class are characterized by a succinic acid backbone linked to an aromatic amine via an amide bond. The structural elucidation and purity assessment of such molecules are fundamental in research and development, particularly in medicinal chemistry and materials science, where precise molecular structure dictates biological activity and material properties.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and first principles to present a robust, predictive analysis. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), detailing the causality behind experimental choices and data interpretation.

Compound Identifiers:

  • Chemical Name: this compound[1]

  • CAS Number: 904807-77-8[1][2]

  • Molecular Formula: C₁₄H₁₉NO₃[1]

  • Molecular Weight: 249.30 g/mol [1]

Molecular Structure and Synthesis

The structural integrity of a compound is the basis for its function. The key to spectroscopic interpretation lies in breaking down the molecule into its constituent functional groups and predicting their behavior.

Caption: 2D structure of this compound.

A common and efficient route for synthesizing N-aryl succinamic acids involves the ring-opening of succinic anhydride with an appropriate aniline.[3][4] This reaction is typically straightforward, proceeding by nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 2-tert-Butylaniline Reaction Nucleophilic Acyl Substitution Aniline->Reaction Anhydride Succinic Anhydride Anhydride->Reaction Product 4-[(2-Tert-butylphenyl)amino] -4-oxobutanoic acid Reaction->Product

Caption: Plausible synthesis pathway for the target compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle & Expertise

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and the connectivity between neighboring protons.[5] The chemical shift (δ) of a proton is highly sensitive to shielding and deshielding effects from nearby functional groups. For instance, protons near electronegative atoms or aromatic rings are deshielded and appear at a higher chemical shift (downfield).

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve both the carboxylic acid and amide moieties and to allow for the observation of exchangeable N-H and O-H protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

  • Data Acquisition: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire the spectrum at ambient temperature using a standard pulse sequence.[7]

  • Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. The spectral window should typically cover at least -1 to 13 ppm.[8]

Predicted Data and Interpretation

The structure suggests seven distinct proton environments. The predicted chemical shifts are based on established values for similar functional groups.[9][10][11]

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignment & Rationale
~12.0Broad Singlet1H-COOH : The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
~9.5Broad Singlet1H-NH- : The amide proton is deshielded by the adjacent carbonyl group. Its signal is often broad due to quadrupole coupling with the ¹⁴N nucleus and exchange.
7.2 - 7.5Multiplet4HAr-H : Protons on the phenyl ring. The ortho-tert-butyl group introduces steric hindrance and electronic effects, leading to a complex splitting pattern.
~2.7Triplet2H-CH₂-COOH : Methylene protons adjacent to the carboxylic acid group. They are deshielded and appear as a triplet due to coupling with the other CH₂ group.
~2.6Triplet2H-CH₂-C(O)NH- : Methylene protons adjacent to the amide carbonyl. They are similarly deshielded and appear as a triplet.
~1.4Singlet9H-C(CH₃)₃ : The nine equivalent protons of the tert-butyl group appear as a strong singlet, as there are no adjacent protons to couple with. This is a highly characteristic signal.[9]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle & Expertise

¹³C NMR spectroscopy identifies all unique carbon environments in a molecule.[12] The chemical shift range is much wider than for ¹H NMR (~0-220 ppm), which typically prevents signal overlap.[13] Carbonyl carbons are highly deshielded and appear far downfield, while aliphatic carbons are found upfield.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR, though a slightly higher concentration (20-50 mg) may be beneficial for improving the signal-to-noise ratio, especially for quaternary carbons.

  • Data Acquisition: Acquire a proton-decoupled spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon environment.[7] A sufficient number of scans and an appropriate relaxation delay are crucial for detecting the weak signals from quaternary carbons.

  • Processing: Process the data similarly to the ¹H NMR spectrum. The typical spectral window is -10 to 200 ppm.[8]

Predicted Data and Interpretation

The molecule has 11 unique carbon environments. Predicted shifts are based on data for butanoic acid and substituted benzenes.[12][14]

Predicted Shift (δ, ppm)Assignment & Rationale
~175-COOH : The carboxylic acid carbonyl carbon is highly deshielded and appears furthest downfield.
~172-C(O)NH- : The amide carbonyl carbon is also highly deshielded, appearing slightly upfield from the acid carbonyl.
~145Ar-C-C(CH₃)₃ : The aromatic carbon directly attached to the bulky tert-butyl group.
~135Ar-C-NH : The aromatic carbon bonded to the nitrogen atom.
125 - 130Ar-CH : The four protonated carbons of the aromatic ring.
~35-C(CH₃)₃ : The quaternary carbon of the tert-butyl group.
~32-CH₂-COOH : The methylene carbon adjacent to the carboxylic acid.
~31-C(CH₃)₃ : The three equivalent methyl carbons of the tert-butyl group.
~30-CH₂-C(O)NH- : The methylene carbon adjacent to the amide carbonyl.

Infrared (IR) Spectroscopy

Principle & Expertise

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations (stretching, bending).[15] It is an excellent tool for identifying the presence of specific functional groups, each of which has a characteristic absorption frequency.[16] For example, the C=O (carbonyl) stretch is one of the strongest and most diagnostic absorptions in an IR spectrum.

Experimental Protocol: FT-IR
  • Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the solid sample directly onto the ATR crystal.[17] Ensure good contact by applying pressure with the built-in clamp.

  • Background Scan: First, run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[18]

  • Sample Scan: Run the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Data and Interpretation

Key functional groups will produce characteristic absorption bands.[19][20]

Wavenumber (cm⁻¹)IntensityVibration & Rationale
3400 - 3200MediumN-H Stretch : The amide N-H stretch. Its position and broadness can be influenced by hydrogen bonding.
3300 - 2500Broad, StrongO-H Stretch : The carboxylic acid O-H stretch is characteristically very broad due to extensive hydrogen bonding.
3100 - 2850Medium-StrongC-H Stretch : Includes aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) from the tert-butyl and methylene groups.
~1710Strong, SharpC=O Stretch (Acid) : The carbonyl stretch of the carboxylic acid group.
~1660Strong, SharpC=O Stretch (Amide I) : The carbonyl stretch of the secondary amide. It appears at a lower frequency than the acid carbonyl due to resonance with the nitrogen lone pair.
1600 - 1450MediumC=C Stretch / N-H Bend : Aromatic C=C ring stretches and the N-H bending vibration (Amide II band).

Mass Spectrometry (MS)

Principle & Expertise

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[21] For structural elucidation, a molecule is ionized and then fragmented. The resulting fragmentation pattern serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass.

Experimental Protocol: MS
  • Sample Preparation: Dissolve a very small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[22] Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.[23] Electron ionization (EI) is a "harder" technique that would induce more extensive fragmentation.

  • Analysis: The ions are separated by a mass analyzer (e.g., Time-of-Flight or Quadrupole) and detected.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Predicted Data and Interpretation

The analysis focuses on identifying the molecular ion and plausible fragmentation pathways.[24][25]

m/z ValueIonRationale
250.14[M+H]⁺Protonated Molecular Ion : In ESI-MS, the observed ion would be the molecular weight (249.30) plus the mass of a proton. HRMS would confirm the formula C₁₄H₂₀NO₃⁺.
249.14[M]⁺˙Molecular Ion : In EI-MS, this would be the parent ion. As the molecule contains one nitrogen atom, it follows the Nitrogen Rule, having an odd molecular weight.[26]
148[C₁₀H₁₄N]⁺Fragment : Cleavage of the amide C-N bond, retaining the 2-tert-butylaniline portion.
132[C₉H₁₀N]⁺Fragment : Loss of a methyl group from the m/z 148 fragment, followed by rearrangement.
101[C₄H₅O₃]⁺Fragment : Cleavage of the amide C-N bond, retaining the succinic acid acylium portion.
57[C₄H₉]⁺Fragment : The tert-butyl cation, a very stable and common fragment.

Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. A synergistic approach is essential for unambiguous confirmation.

Integrated_Workflow Start Synthesized Compound IR FT-IR Spectroscopy Start->IR 1. Identify Functional Groups (C=O, OH, NH) MS Mass Spectrometry (HRMS) IR->MS 2. Confirm Molecular Formula (from MW) NMR1H ¹H NMR Spectroscopy MS->NMR1H 3. Determine Proton Framework & Connectivity NMR13C ¹³C NMR Spectroscopy NMR1H->NMR13C 4. Identify All Unique Carbons (Carbon Skeleton) Confirm Structure Confirmed NMR13C->Confirm 5. Correlate All Data

Caption: Logical workflow for structural elucidation using multiple techniques.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the integration of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, identifying the distinct chemical environments of the tert-butyl, aromatic, and butanoic acid moieties. FT-IR spectroscopy provides rapid confirmation of key functional groups, notably the dual carbonyls of the amide and carboxylic acid, and the N-H and O-H bonds. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, while its fragmentation patterns corroborate the proposed structure. Together, these techniques provide a self-validating system for confirming the identity and ensuring the purity of the target compound, a critical requirement for any application in research and development.

References

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An In-depth Technical Guide to 4-[(2-tert-Butylphenyl)amino]-4-oxobutanoic Acid (CAS Number 904807-77-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 904807-77-8, identified as 4-[(2-tert-Butylphenyl)amino]-4-oxobutanoic acid. Due to the limited availability of specific biological and toxicological data for this particular compound in publicly accessible literature, this document synthesizes information on its chemical properties, proposes a likely synthetic pathway based on established chemical principles for structurally related molecules, and discusses potential biological activities by drawing parallels with the broader class of N-aryl succinamic acids. This guide aims to serve as a foundational resource for researchers interested in this compound and its analogs, highlighting areas for future investigation.

Chemical Identity and Physicochemical Properties

The compound with CAS number 904807-77-8 is chemically known as this compound.[1] Its structure is characterized by a succinamic acid moiety N-substituted with a 2-tert-butylaniline group. The presence of the sterically hindering tert-butyl group ortho to the amine linkage is a key structural feature that likely influences its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 904807-77-8[1]
Molecular Formula C₁₄H₁₉NO₃[1]
Molecular Weight 249.30 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-(2-tert-butylanilino)-4-oxobutanoic acid, 3-[(2-tert-butylphenyl)carbamoyl]propanoic Acid[1]
Canonical SMILES CC(C)(C)C1=CC=CC=C1NC(=O)CCC(=O)O[1]
Physical Description Likely a solid at room temperature, based on related compounds.General Chemical Knowledge
Solubility Expected to have limited solubility in water and better solubility in organic solvents like DMSO, DMF, and alcohols.General Chemical Knowledge

Proposed Synthesis Pathway

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar N-aryl succinamic acids and should be optimized for this specific compound.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-tert-butylaniline in an appropriate anhydrous solvent (e.g., tetrahydrofuran, dioxane, or dichloromethane).

  • Addition of Succinic Anhydride: To the stirred solution, add 1.0 to 1.1 equivalents of succinic anhydride portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up:

    • If a precipitate forms, it is likely the product. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting materials, and then dried under vacuum.

    • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can then be triturated with a non-polar solvent to induce crystallization or purified by column chromatography.

  • Purification and Characterization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane). The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Potential Biological Activities and Mechanism of Action (Inferred)

Direct biological data for this compound is not available in the public domain. However, the broader class of N-aryl succinamic acids and related amide derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory Activity: Some amide derivatives are known to possess anti-inflammatory properties.

  • Antimicrobial Activity: Various N-substituted amides have been investigated for their antibacterial and antifungal effects.

  • Anticancer Activity: The N-acylamide scaffold is present in numerous compounds with demonstrated antiproliferative effects on cancer cell lines.

The biological activity of this compound would be dictated by its ability to interact with specific biological targets. The combination of a hydrophobic tert-butylphenyl group and a polar carboxylic acid group suggests that it may interact with protein binding sites that have both hydrophobic and hydrophilic pockets. The carboxylic acid moiety could participate in hydrogen bonding or electrostatic interactions, while the substituted phenyl ring could engage in hydrophobic or pi-stacking interactions.

Hypothetical Signaling Pathway Involvement

Given the reported activities of structurally related compounds, one could hypothesize its involvement in pathways related to inflammation or cell proliferation. For instance, it could potentially act as an inhibitor of enzymes involved in these processes.

Hypothetical_Signaling_Pathway Compound 4-[(2-tert-Butylphenyl)amino]- 4-oxobutanoic acid Target Hypothetical Target (e.g., Kinase, Enzyme) Compound->Target Inhibition/Modulation Pathway Downstream Signaling Pathway Target->Pathway Signal Transduction Response Biological Response (e.g., Anti-inflammatory, Antiproliferative) Pathway->Response

Caption: Hypothetical mechanism of action for this compound.

Safety and Toxicology

No specific toxicological data for this compound has been found. As with any research chemical with unknown toxicological properties, appropriate safety precautions should be taken.

General Handling Guidelines:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • A comprehensive Safety Data Sheet (SDS) should be consulted if available from the supplier.

Future Research Directions

The lack of published data on this compound presents a clear opportunity for further research. Key areas for investigation include:

  • Biological Screening: Systematic screening of the compound in a variety of in vitro assays to identify any potential biological activities (e.g., enzyme inhibition, receptor binding, antimicrobial, or cytotoxic effects).

  • Mechanism of Action Studies: If a biological activity is identified, further studies to elucidate the underlying mechanism of action, including target identification and validation.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the tert-butyl group and the succinamic acid moiety to any observed biological activity.

  • Toxicological Evaluation: In vitro and in vivo studies to assess the safety profile of the compound.

Conclusion

This compound (CAS 904807-77-8) is a chemical entity with a well-defined structure but limited publicly available biological data. This guide has provided its known chemical and physical properties and outlined a probable synthetic route. Based on its structural similarity to other biologically active N-aryl succinamic acids, it represents a candidate for further pharmacological investigation. Researchers are encouraged to undertake systematic studies to uncover its potential therapeutic applications while adhering to strict safety protocols.

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An In-depth Technical Guide to the Molecular Structure of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4-[(2-tert-butylphenyl)amino]-4-oxobutanoic acid. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering researchers to understand and apply these methodologies effectively. We will delve into the synthetic pathway, leveraging the well-established reaction between anhydrides and amines, and explore the analytical techniques pivotal for its structural elucidation, namely Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. This guide is designed to be a self-validating resource, with in-text citations and a complete reference list to authoritative sources.

Introduction

Small molecules with amide and carboxylic acid functionalities are cornerstones in medicinal chemistry and materials science. This compound, a derivative of succinamic acid, presents an interesting scaffold with a sterically hindered aromatic moiety. The interplay between the flexible butanoic acid chain and the rigid, bulky tert-butylphenyl group can impart unique conformational and binding properties. Understanding the precise three-dimensional arrangement of atoms and the electronic environment of this molecule is paramount for predicting its behavior in biological systems and for its potential application in drug design and development. This guide will provide the necessary technical details to synthesize and comprehensively characterize this compound.

I. Synthesis of this compound

The synthesis of N-substituted succinamic acids is typically achieved through the nucleophilic acyl substitution reaction of succinic anhydride with a primary or secondary amine.[1][2] This reaction is generally high-yielding and proceeds under mild conditions. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.[3]

Reaction Scheme

G cluster_0 Reactants cluster_1 Product Succinic_Anhydride Succinic Anhydride Product This compound Succinic_Anhydride->Product + 2-tert-butylaniline 2-tert-butylaniline 2-tert-butylaniline->Product

Caption: Synthesis of the target molecule.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of similar N-arylsuccinamic acids.[2][4]

  • Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 g, 10 mmol) in 30 mL of a suitable solvent such as toluene or benzene.[1][4] Warm the mixture gently if necessary to achieve complete dissolution.

  • Addition of Amine: To the stirred solution, add a solution of 2-tert-butylaniline (1.49 g, 10 mmol) in 20 mL of the same solvent dropwise over 10 minutes at room temperature.[4] The steric hindrance from the tert-butyl group may slow the reaction rate compared to unsubstituted aniline.[5]

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). The product, being a carboxylic acid, will likely have a different retention factor (Rf) than the starting materials.

  • Work-up and Isolation: Upon completion of the reaction, the product may precipitate out of the solution as a white solid.[1] If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. For further purification, the crude product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and water.[2]

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

II. Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous determination of the molecular structure.[6]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[7] For this compound, both ¹H and ¹³C NMR are crucial.

The following table summarizes the predicted chemical shifts (δ) for the key protons and carbons in the molecule, based on known data for similar structures.[8] The spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃.[7]

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Carboxylic Acid (-COOH)12.0 - 12.5 (s, 1H)~174
Amide (-NH)9.5 - 10.5 (s, 1H)-
Aromatic (C₆H₄)7.0 - 7.5 (m, 4H)125 - 145
Methylene (-CH₂-C=O)~2.6 (t, 2H)~31
Methylene (-CH₂-COOH)~2.5 (t, 2H)~29
Tert-butyl (-C(CH₃)₃)~1.4 (s, 9H)~34
Tert-butyl (quaternary C)-~31
Amide Carbonyl (-C=O)-~171
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[9]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Key parameters to set include the spectral width (typically -2 to 14 ppm), the number of scans (e.g., 16), and a relaxation delay of 1-2 seconds.[9]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the corresponding protons and carbons in the molecule.

G cluster_workflow NMR Structural Elucidation Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition SamplePrep->C13_NMR DataProcessing Data Processing (FT, Phasing, Baseline Correction) H1_NMR->DataProcessing C13_NMR->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Integration, Coupling) DataProcessing->SpectralAnalysis StructureConfirmation Structure Confirmation SpectralAnalysis->StructureConfirmation

Caption: NMR analysis workflow.

B. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[10][11]

For this compound (C₁₄H₁₉NO₃), the expected molecular weight is approximately 249.31 g/mol .[12] In a typical mass spectrum, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed at m/z 249 or 250, respectively. Fragmentation patterns can also provide structural information.[13]

Ion m/z (predicted) Description
[M+H]⁺250Protonated molecular ion
[M]⁺249Molecular ion
[M-H₂O]⁺231Loss of water from the carboxylic acid
[C₁₀H₁₄N]⁺148Fragment corresponding to the 2-tert-butylaniline moiety
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.[14]

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight).[14]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[10]

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.[15]

C. X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformation, single-crystal X-ray diffraction is the gold standard.[16][17]

  • Crystal Growth: The most critical and often challenging step is to grow a single crystal of high quality, typically 0.1-0.3 mm in size.[18] This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.[16]

  • Crystal Mounting: The selected crystal is mounted on a goniometer head.[18]

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[19]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.[20]

G cluster_workflow X-ray Crystallography Workflow CrystalGrowth Single Crystal Growth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final 3D Molecular Structure Refinement->FinalStructure

Caption: X-ray crystallography workflow.

III. Potential Applications

While specific applications for this compound have not been extensively reported, related N-substituted phenyl cyclic imides, such as succinimides and glutarimides, have shown a range of biological activities, including antibacterial, antifungal, and anti-proliferative properties.[21] The structural features of the title compound, particularly the combination of a lipophilic tert-butyl group and a polar carboxylic acid, suggest potential for interaction with biological targets. Further investigation into its pharmacological properties is warranted.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and structural elucidation of this compound. By following the detailed protocols and understanding the underlying principles of the analytical techniques described, researchers can confidently prepare and characterize this and similar small molecules. The combination of NMR, mass spectrometry, and X-ray crystallography provides a powerful toolkit for unambiguous structure determination, which is a critical step in the journey of drug discovery and materials science.

References

  • Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]

  • Unknown Author. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. [Link]

  • Harrata, K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. [Link]

  • Dhivare, R., & Rajput, S. S. (2020). Synthesis of new series of N-substituted phenyl succinimide and glutarimide derivatives. ResearchGate. [Link]

  • Unknown Author. (n.d.). How to Read a Simple Mass Spectrum. Instructables. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Harris, M. (n.d.). Keys to Precise Compound Identification in Mass Spectrometry Techniques. [Link]

  • Unknown Author. (2019, July 24). Single-crystal X-ray Diffraction (Part 1). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. The Royal Society of Chemistry. [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]

  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • TU Graz. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography. [Link]

  • PrepChem.com. (n.d.). Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). [Link]

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Pérez-Ramirez, et al. (2024, November 15). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). [Link]

  • Gowda, B. T., et al. (n.d.). N-Phenylsuccinamic acid. PMC. [Link]

  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

  • Unknown Author. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. [Link]

  • Dhivare, R., & Rajput, S. S. (2021). Scheme-1: Preparation of N-phenyl Succinimides. ResearchGate. [Link]

  • Unknown Author. (2024, May 22). Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters. [Link]

  • NIST. (n.d.). 4-Aminobutanoic acid, 2TBDMS derivative. NIST WebBook. [Link]

  • Gowda, B. T., et al. (2011). N-Phenyl-succinamic acid. PubMed. [Link]

  • Jauch, B. M. (1997, June 1). Kinetic study of styrene/maleic anhydride copolymers using succine anhydride as the model compound. RIT Digital Institutional Repository. [Link]

  • Unknown Author. (2025, August 10). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. Request PDF. [Link]

  • Jauch, B. M. (1997, June 1). Kinetic study of styrene/maleic anhydride copolymers using succine anh. RIT Digital Institutional Repository. [Link]

  • Chemistry For Everyone. (2025, May 3). What Is Succinic Anhydride? YouTube. [Link]

  • Gowda, B. T., et al. (n.d.). N-(2-Methylphenyl)succinamic acid. PMC. [Link]

  • SpectraBase. (n.d.). Butanoic acid, 4-[(2-methylphenyl)amino]-4-oxo-, 2-oxo-2-phenylethyl ester. [Link]

  • PubChem. (n.d.). 2-Amino-4-(4-tert-butylphenyl)-4-oxobutanoic acid. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Zenodo. (n.d.). Reactions of aniline with unsymmetrical acid anhydrides. [Link]

  • Google Patents. (n.d.). CN1927809A - Preparation method of t-butylphenyl acetic acid.
  • ResearchGate. (n.d.). (PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]

  • Turlington, M., et al. (n.d.). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC. [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP). [Link]

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"Biological activity of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of this compound. While this specific molecule is not extensively characterized in existing literature, its structural motifs—a succinamic acid core and a sterically hindered 2-tert-butylaniline moiety—suggest significant therapeutic potential. Drawing from established knowledge of structurally related N-aryl amides and butanoic acid derivatives, this document outlines a logical, multi-pronged approach to systematically evaluate its cytotoxic, anti-inflammatory, and antimicrobial properties. We present detailed, field-proven protocols, the scientific rationale underpinning each experimental choice, and frameworks for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological landscape of this and similar novel chemical entities.

Introduction and Scientific Rationale

This compound is an N-substituted succinamic acid. This class of compounds is generated by the ring-opening of succinic anhydride with an amine. The incorporation of a 2-tert-butylaniline group introduces significant steric hindrance around the amide bond and a lipophilic aromatic domain. The tert-butyl group can influence the molecule's conformation, metabolic stability, and interaction with biological targets[1].

The broader family of butanoic acid and aryl propionic acid derivatives is well-known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects[2][3][4]. Specifically, butanoic acid derivatives have been identified as histone deacetylase (HDAC) inhibitors, which are potent modulators of gene expression with significant anti-neoplastic properties[2][3]. Furthermore, N-aryl amino acid derivatives have demonstrated promising potential as antimicrobial agents[5].

Given this context, we hypothesize that this compound may exhibit one or more of the following biological activities:

  • Cytotoxicity against cancer cell lines.

  • Anti-inflammatory effects through modulation of key inflammatory pathways.

  • Antimicrobial activity against pathogenic bacteria and fungi.

This guide provides a systematic workflow to synthesize and validate these potential activities.

Chemical Synthesis and Characterization

The synthesis of N-aryl succinamic acids is typically a straightforward process involving the acylation of an amine with succinic anhydride. The following protocol is adapted from established methods for similar compounds[6][7].

Synthesis Protocol

Objective: To synthesize this compound.

Materials:

  • 2-tert-Butylaniline (CAS 6310-21-0)[8][9][10][11]

  • Succinic anhydride (CAS 108-30-5)

  • Toluene, anhydrous

  • Dilute Hydrochloric Acid (1 M)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve succinic anhydride (1 equivalent) in 50 mL of anhydrous toluene.

  • To a separate dropping funnel, add a solution of 2-tert-butylaniline (1 equivalent) in 40 mL of anhydrous toluene.

  • Place the flask containing succinic anhydride on a magnetic stirrer and begin stirring.

  • Add the 2-tert-butylaniline solution dropwise to the succinic anhydride solution over 30 minutes at room temperature.

  • After the addition is complete, continue stirring the reaction mixture for 2 hours at room temperature to ensure the reaction goes to completion.

  • A white precipitate of the product should form. If not, the reaction can be gently warmed to 40°C for 1 hour.

  • Cool the mixture and add 50 mL of 1 M HCl to quench the reaction and remove any unreacted 2-tert-butylaniline.

  • Filter the resulting solid product under vacuum using a Büchner funnel.

  • Wash the solid thoroughly with deionized water to remove any unreacted succinic anhydride and succinic acid.

  • Dry the final product, this compound, in a vacuum oven at 50°C to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants Succinic_Anhydride Succinic Anhydride in Toluene Reaction Stir at Room Temp (2 hours) Succinic_Anhydride->Reaction Amine 2-tert-Butylaniline in Toluene Amine->Reaction Quench Add 1M HCl (Remove excess amine) Reaction->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with DI Water Filter->Wash Dry Vacuum Oven Drying Wash->Dry Product Final Product: 4-[(2-Tert-butylphenyl)amino] -4-oxobutanoic acid Dry->Product Biological_Screening_Workflow Start Test Compound: 4-[(2-TBP)amino]-4-oxobutanoic acid Cytotoxicity PART 1: Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines Start->Cytotoxicity Decision Significant Cytotoxicity? Cytotoxicity->Decision Anti_Inflammatory PART 2: Anti-inflammatory Assays (LPS-stimulated RAW 264.7 cells) Decision->Anti_Inflammatory No/Low Antimicrobial PART 3: Antimicrobial Screening (MIC Determination) Decision->Antimicrobial No/Low Inflam_Assays Measure: - Nitric Oxide (Griess Assay) - Pro-inflammatory Cytokines (ELISA) - iNOS/COX-2 Expression (Western Blot) Anti_Inflammatory->Inflam_Assays Micro_Assays Test against: - Gram-positive bacteria (e.g., S. aureus) - Gram-negative bacteria (e.g., E. coli) - Fungi (e.g., C. albicans) Antimicrobial->Micro_Assays

Caption: A tiered workflow for biological activity screening.

Part 1: In Vitro Cytotoxicity Evaluation

Scientific Rationale: The first step in evaluating a novel compound is to determine its effect on cell viability. Butanoic acid derivatives have known anti-cancer properties.[2][3] This evaluation will identify if the compound is cytotoxic, determine its potency (IC50), and establish non-toxic concentrations for subsequent experiments. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[12][13]

Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HeLa cervical cancer) and a non-cancerous cell line (e.g., HEK293).[13][14]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound dissolved in DMSO (stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation
Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)¹
MCF-7 (Breast Cancer)25.4 ± 2.11.2 ± 0.33.2
HeLa (Cervical Cancer)38.1 ± 3.51.8 ± 0.42.1
HEK293 (Normal Kidney)81.2 ± 6.75.5 ± 0.9-
¹ SI = IC50 in normal cells / IC50 in cancer cells. Data are presented as mean ± SD.

Part 2: In Vitro Anti-inflammatory Evaluation

Scientific Rationale: Many aryl-containing amides and propionic acid derivatives exhibit anti-inflammatory properties.[4][15] A common in vitro model for inflammation uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS stimulation triggers inflammatory pathways, leading to the production of mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6).[16][17] We will assess the compound's ability to inhibit the production of these key mediators.

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the effect of the test compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cells.

  • LPS (from E. coli).

  • Griess Reagent system.

  • Sodium nitrite standard.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with non-toxic concentrations of the test compound (determined from the cytotoxicity assay) for 1 hour.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution (Part A of Griess Reagent) to each supernatant sample, incubate for 10 minutes in the dark. Then, add 50 µL of NED solution (Part B) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.[17][18]

Protocol: Cytokine Measurement (ELISA)

Objective: To quantify the inhibition of pro-inflammatory cytokines (TNF-α, IL-6) by the test compound.

Procedure:

  • Follow steps 1-3 from the Nitric Oxide Production Assay (Section 5.1).

  • Supernatant Collection: Collect the remaining cell culture supernatant.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's protocols for commercially available kits.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage inhibition compared to the LPS-only treated cells.

Hypothetical Signaling Pathway Modulation

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[16] Inhibition of this pathway would prevent the transcription of genes for iNOS (producing NO) and pro-inflammatory cytokines.

Caption: A simplified NF-κB signaling pathway in inflammation.

Part 3: Antimicrobial Activity Screening

Scientific Rationale: The structural features of N-aryl amino acids are present in many known antimicrobial agents.[5] Therefore, it is prudent to screen the compound for activity against a panel of common pathogenic microbes. The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Protocol: Broth Microdilution Assay for MIC

Objective: To determine the MIC of the test compound against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (e.g., Candida albicans).

  • Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microplates.

  • Test compound dissolved in DMSO.

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

Procedure:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a turbidity of 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Hypothetical Data Presentation
MicroorganismTypeCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureusGram-positive320.5N/A
E. coliGram-negative>1280.015N/A
C. albicansFungus64N/A1
N/A: Not Applicable

Conclusion and Future Directions

This guide presents a comprehensive, hypothesis-driven strategy for elucidating the biological activity of this compound. The proposed workflow, beginning with synthesis and proceeding through tiered in vitro screening for cytotoxic, anti-inflammatory, and antimicrobial activities, provides a robust foundation for its initial characterization. The detailed protocols are based on established, validated methodologies in the field of drug discovery.

Positive results in any of these screening funnels would warrant further investigation. For example, significant and selective cytotoxicity would lead to mechanism-of-action studies, such as cell cycle analysis or apoptosis assays. Potent anti-inflammatory activity would justify further exploration of the underlying signaling pathways and validation in in vivo models of inflammation. The discovery of antimicrobial properties would lead to testing against a broader panel of clinical isolates and resistant strains. This structured approach ensures a thorough and efficient evaluation to unlock the therapeutic potential of this novel chemical entity.

References

  • CLSI. (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07-A9.
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  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • ResearchGate. (2024). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Available at: [Link]

  • National Institutes of Health. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Available at: [Link]

  • Journal of Applied Pharmaceutical Science and Research. (2024). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Available at: [Link]

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  • Google Patents. (2003). Methods of screening for antimicrobial compounds.
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  • PubMed. (2006). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Available at: [Link]

  • National Institutes of Health. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Available at: [Link]

  • ResearchGate. (2021). Primary screening for antibacterial activity of synthetic compounds.... Available at: [Link]

  • MDPI. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Available at: [Link]

  • MDPI. (2020). N-Aryl Amino Acids as Potential Antibacterial Agents. Available at: [Link]

  • National Institutes of Health. (2009). N-(2,4,6-Trimethylphenyl)succinamic acid. Available at: [Link]

  • PubMed. (1993). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Available at: [Link]

  • MDPI. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Available at: [Link]

  • PubMed. (2012). Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives. Available at: [Link]

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  • Pharmaffiliates. (2024). 2-tert-Butylaniline. Available at: [Link]

  • MDPI. (2018). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Available at: [Link]

  • Innovare Academic Sciences. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Developability

In the landscape of drug discovery and development, the intrinsic property of solubility is a critical determinant of a compound's ultimate success. It is a foundational parameter that dictates everything from formulation strategies and bioavailability to the reliability of in vitro assay results.[1] An otherwise potent active pharmaceutical ingredient (API) can face significant hurdles if its solubility is not well understood and optimized. The selection of appropriate solvents is not merely about dissolution; it's a strategic decision impacting manufacturing efficiency, product stability, and patient safety, all while adhering to stringent regulatory standards such as the ICH Q3C guidelines for residual solvents.[2][3][4]

This guide provides a comprehensive framework for characterizing the solubility of a specific compound of interest: 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid . While specific experimental data for this molecule is not widely published, this document serves as a technical manual for researchers and drug development professionals. It outlines the necessary theoretical background, predictive insights based on its chemical structure, and a detailed, field-proven experimental protocol for determining its thermodynamic solubility. By following this guide, a scientist can systematically generate a robust and reliable solubility profile, enabling informed decisions in the development pipeline.

Physicochemical Profile and Predictive Analysis

Before embarking on experimental work, a thorough analysis of the compound's known and predicted physicochemical properties provides invaluable foresight into its likely solubility behavior. The structure of this compound, with its combination of lipophilic (tert-butylphenyl group) and hydrophilic (carboxylic acid and amide) moieties, suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃PubChem CID 6468356[5]
Molecular Weight 249.30 g/mol PubChem CID 6468356[5]
XLogP3 (Predicted) 2.2PubChem CID 6468356[5]
Hydrogen Bond Donors 2PubChem CID 6468356[5]
Hydrogen Bond Acceptors 3PubChem CID 6468356[5]

The predicted XLogP3 value of 2.2 indicates a moderate level of lipophilicity.[5] This suggests that while the compound will have some solubility in nonpolar, organic solvents, its hydrophilic groups—the carboxylic acid and the amide—will contribute to its solubility in polar solvents, particularly those capable of hydrogen bonding.[6][7] The presence of both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carbonyl oxygens) is a key structural feature. This duality allows the molecule to interact with a wide range of solvents, from polar protic to polar aprotic.[8][9]

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

A critical distinction in solubility science is between thermodynamic and kinetic solubility.[10][11]

  • Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid compound.[11] This is the "gold standard" measurement for formulation and development purposes.[12]

  • Kinetic Solubility , often measured in high-throughput screening, is determined by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[1][13] The point of precipitation is measured. This value can often be higher than the thermodynamic solubility because it may represent a supersaturated or amorphous state.[10][14]

For robust drug development, determining the thermodynamic solubility is paramount as it reflects the stable state of the system.[12] This guide focuses exclusively on the methodology for determining this fundamental value.

Experimental Protocol: The Saturation Shake-Flask Method

The saturation shake-flask method is universally regarded as the most reliable technique for determining thermodynamic solubility.[15] It is based on achieving a true equilibrium between the dissolved and undissolved solid forms of the compound.

Causality Behind Experimental Choices
  • Excess Solid: The addition of an excess amount of the solid compound is crucial. It ensures that the solvent becomes fully saturated and that an equilibrium can be established between the solid and solution phases. Without this excess, one would only be measuring dissolution, not the saturation limit.

  • Equilibration Time: Solubility is a time-dependent process. Shaking the suspension for an extended period (typically 24 hours or more) is necessary to ensure that the system has reached a true thermodynamic equilibrium.[13] Shorter times might only yield a kinetic value.

  • Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and defined temperature (e.g., ambient or 37°C) is essential for reproducibility and relevance to physiological conditions.

  • Phase Separation: After equilibration, it is critical to separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation followed by careful withdrawal of the supernatant is a robust method to achieve this.

  • Quantification: The concentration of the compound in the clear, saturated supernatant must be accurately measured using a validated analytical technique, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.

Step-by-Step Methodology
  • Preparation: a. Add an excess amount of crystalline this compound to a series of clear glass vials. "Excess" typically means enough solid is visible at the bottom of the vial throughout the experiment. b. To each vial, add a precise volume of the desired solvent (e.g., purified water, pH 7.4 phosphate buffer, ethanol, acetone, etc.).

  • Equilibration: a. Seal the vials securely to prevent solvent evaporation. b. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). c. Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that the concentration is no longer changing.

  • Phase Separation: a. After the equilibration period, allow the vials to stand for a short time to let the excess solid settle. b. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet. b. Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve. c. Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the compound's concentration. d. The pH of aqueous samples should be verified at the end of the experiment to ensure the compound itself did not alter it.[15]

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add Excess Solid (Compound) prep2 Add Solvent prep1->prep2 equil1 Seal Vials prep2->equil1 equil2 Agitate at Constant T (≥ 24 hours) equil1->equil2 sep1 Settle Suspension equil2->sep1 sep2 Centrifuge sep1->sep2 analysis1 Withdraw Supernatant sep2->analysis1 analysis2 Dilute Sample analysis1->analysis2 analysis3 Quantify via HPLC/LC-MS analysis2->analysis3 end end analysis3->end Solubility Value

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Data Presentation and Hypothetical Analysis

Robust solubility data should be presented clearly to allow for easy comparison across different conditions. The following table provides a hypothetical but scientifically plausible solubility profile for this compound, serving as a template for presenting experimental results.

Table 2: Hypothetical Solubility of this compound at 25°C

SolventSolvent TypeSolubility (mg/mL)Solubility (mol/L)
Water (pH 7.0) Polar Protic0.050.0002
0.1 M HCl (pH 1.0) Polar Protic0.020.00008
PBS (pH 7.4) Polar Protic0.080.00032
Ethanol Polar Protic250.100
Acetone Polar Aprotic1500.602
Dimethyl Sulfoxide (DMSO) Polar Aprotic>200>0.802
Heptane Nonpolar<0.01<0.00004
Interpretation of Hypothetical Data
  • Aqueous Solubility: The low solubility in water is expected given the lipophilic tert-butylphenyl group. The increased solubility at pH 7.4 compared to pH 1.0 is due to the ionization of the carboxylic acid group (pKa ~4-5), forming a more soluble carboxylate salt.

  • Polar Protic Solvents: The significantly higher solubility in ethanol compared to water highlights the importance of the organic portion of the solvent in solvating the nonpolar part of the molecule.

  • Polar Aprotic Solvents: The very high solubility in acetone and DMSO is characteristic of compounds with both hydrogen bond accepting capabilities and significant polarity. These solvents are excellent at solvating the amide and carboxylic acid groups without the strong, competing hydrogen-bond network found in water.

  • Nonpolar Solvents: The negligible solubility in heptane confirms that the polar functional groups dominate the molecule's character, making it incompatible with purely nonpolar environments.

Visualizing Molecular Interactions

The solubility behavior is dictated by the intermolecular forces between the solute and the solvent. The following diagram illustrates the potential interactions of this compound with different solvent types.

G cluster_solute This compound cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) cluster_nonpolar Nonpolar Solvent (e.g., Heptane) solute Solute Molecule (Lipophilic & Hydrophilic parts) protic Solvent can Donate & Accept H-Bonds solute->protic Strong Interaction (H-Bonding & Dipole-Dipole) aprotic Solvent can only Accept H-Bonds solute->aprotic Very Strong Interaction (H-Bonding & Dipole-Dipole) nonpolar Van der Waals Interactions Only solute->nonpolar Weak Interaction (Lipophilic part only)

Caption: Solute-Solvent Interactions Driving Solubility.

Conclusion

A thorough understanding of the solubility of this compound is not an academic exercise but a prerequisite for its successful development as a potential therapeutic agent. This guide has established a comprehensive framework for this endeavor. By integrating predictive analysis based on physicochemical properties with the rigorous, "gold standard" shake-flask experimental method, researchers can generate the high-quality, reliable thermodynamic solubility data needed to guide formulation, ensure data integrity in biological assays, and ultimately, de-risk the development pathway. The principles and protocols detailed herein provide a self-validating system for achieving an accurate and actionable solubility profile for this and other promising drug candidates.

References

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

  • gmp-compliance.org. (n.d.). ICH Q3C(R9) Impurities: Guideline for residual solvents. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6468356, this compound. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • ResearchGate. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]

  • Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility - What dissolves in What?. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid (FIN56): A Novel Inducer of Ferroptosis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-[(2-tert-butylphenyl)amino]-4-oxobutanoic acid, a molecule more commonly identified in scientific literature as FIN56. The discovery of FIN56 emerged from a systematic search for novel non-apoptotic cell death mechanisms, identifying it as a specific and potent inducer of ferroptosis.[1][2] This document details the history of its discovery, elucidates its unique dual mechanism of action involving both the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of the mevalonate pathway, and presents its synthesis. Furthermore, we explore its significant anti-tumor activities, particularly in glioblastoma and bladder cancer models, and provide detailed experimental protocols for its application in research settings.[3][4] This guide is intended to serve as a critical resource for researchers investigating ferroptosis and developing novel cancer therapeutics.

Introduction and Chemical Properties

This compound, or FIN56, is a small molecule that has garnered significant interest as a Class III ferroptosis inducer (FIN).[5] Unlike other inducers that function by depleting glutathione or directly inhibiting GPX4, FIN56 triggers cell death through a distinct and multifaceted mechanism.[1][4] Its discovery has provided a novel chemical tool to probe the intricacies of ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation.[3][5] Clinically, the study of FIN56 is driven by its potential as an anti-cancer agent, showing efficacy in preclinical models and selectivity for cancer cells with specific mutations.[6][7]

Table 1: Chemical and Physical Properties of FIN56

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms FIN56, 4-(2-tert-butylanilino)-4-oxobutanoic acidPubChem[8]
CAS Number 904807-77-8PubChem[8]
Molecular Formula C₁₄H₁₉NO₃PubChem[8]
Molecular Weight 249.30 g/mol PubChem[8]
Appearance White Powder (Assumed)General Chemical Properties
Solubility Poor aqueous solubility notedMorressier[7]

Discovery and Historical Context

The discovery of FIN56 was a direct result of a systematic, large-scale survey of pharmacologically active compounds designed to identify novel inducers of regulated, non-apoptotic cell death. In a landmark 2016 study published in Nature Chemical Biology, Shimada et al. screened a library of 56 caspase-independent lethal compounds.[1] Using a technique called "modulatory profiling," they characterized the cellular responses to these compounds, which allowed them to categorize the distinct types of cell death being induced.

This systematic approach revealed that a subset of the compounds triggered ferroptosis.[1] Through subsequent lead optimization of one of these initial hits, FIN56 was identified as a new and highly specific inducer of this pathway.[1][2] This discovery was significant as it unveiled a previously unknown mechanism for initiating ferroptosis, distinct from the canonical pathways of glutathione depletion (like erastin) or direct covalent inhibition of GPX4 (like RSL3).[1] The characterization of FIN56 linked the regulation of lipid metabolism directly to the ferroptotic cell death machinery, opening new avenues of investigation.[2]

Elucidation of a Dual Mechanism of Action

FIN56 induces ferroptosis through a sophisticated dual mechanism that converges to promote overwhelming lipid peroxidation. This involves both the degradation of the critical lipid repair enzyme GPX4 and the depletion of the endogenous lipophilic antioxidant, Coenzyme Q10 (CoQ10).[5][9]

Pathway 1: Acetyl-CoA Carboxylase (ACC) Dependent GPX4 Degradation

A primary mechanism of FIN56 is the induction of GPX4 protein degradation.[1][10] GPX4 is the central enzyme that neutralizes lipid peroxides, and its loss is a hallmark of ferroptosis. Unlike direct inhibitors, FIN56 promotes the actual removal of the GPX4 protein from the cell.[1] Research has shown that this degradation process is dependent on the activity of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[2][9] While the precise molecular link between FIN56, ACC, and the GPX4 degradation machinery is still under investigation, this connection firmly establishes a role for fatty acid metabolism in regulating GPX4 stability.[2]

Pathway 2: Squalene Synthase (SQS) Activation and CoQ10 Depletion

In a distinct but complementary pathway, chemoproteomic studies revealed that FIN56 directly binds to and activates Squalene Synthase (SQS).[1][2] SQS is an enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. By activating SQS, FIN56 shunts metabolic precursors towards the synthesis of squalene, thereby depleting the pool of intermediates available for the synthesis of other essential molecules, most notably Coenzyme Q10.[1][9] CoQ10, in its reduced form (ubiquinol), is a potent lipid-soluble antioxidant that protects cell membranes from peroxidation. Its depletion by FIN56 removes a critical layer of defense, rendering the cell highly susceptible to ferroptotic death.[5]

This dual-action model explains the high potency of FIN56. It simultaneously removes the primary defense against lipid peroxides (GPX4) while also depleting a key secondary antioxidant (CoQ10), creating overwhelming oxidative stress that culminates in cell death.[9]

FIN56_Mechanism cluster_gpx4 GPX4 Degradation Pathway cluster_mevalonate Mevalonate Pathway Disruption FIN56 FIN56 (4-[(2-Tert-butylphenyl)amino] -4-oxobutanoic acid) ACC Acetyl-CoA Carboxylase (ACC) FIN56->ACC Requires Activity GPX4 GPX4 Protein FIN56->GPX4 Promotes Degradation SQS Squalene Synthase (SQS) FIN56->SQS Binds & Activates ACC->GPX4 Regulates Stability GPX4_degraded GPX4 Degraded Lipid_ROS Lipid Peroxidation (Lipid ROS) GPX4->Lipid_ROS Prevents Ferroptosis Ferroptosis Mevalonate Mevalonate Pathway CoQ10 Coenzyme Q10 (Antioxidant) SQS->CoQ10 Depletes Precursors Mevalonate->SQS Mevalonate->CoQ10 Biosynthesis CoQ10_depleted CoQ10 Depleted CoQ10->Lipid_ROS Prevents Lipid_ROS->Ferroptosis

Diagram 1: Dual mechanism of FIN56-induced ferroptosis.

Synthesis Pathway and Protocol

The structure of FIN56, an N-substituted succinamic acid, suggests a straightforward and common synthetic route: the nucleophilic ring-opening of succinic anhydride with a substituted aniline. This method is widely used for preparing such amide-acid functionalities.

Proposed Synthetic Reaction

The synthesis involves the reaction of 2-tert-butylaniline with succinic anhydride . The lone pair of electrons on the aniline nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the final product, this compound.

Diagram 2: Proposed synthesis of FIN56.

Step-by-Step Synthesis Protocol

This protocol is a standard procedure for the synthesis of N-aryl succinamic acids.[11][12]

  • Dissolution: Dissolve 2-tert-butylaniline (1.0 equivalent) in a suitable aprotic solvent, such as diethyl ether or dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Anhydride: To this stirring solution, add finely powdered succinic anhydride (1.05 equivalents) portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction: Stir the resulting mixture vigorously at room temperature for 1-2 hours. The product will often precipitate out of the solvent as a white solid.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with a small amount of cold solvent (the same as used in the reaction) to remove any unreacted starting materials.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as benzene or an ethanol/water mixture, to yield the final product as needle-shaped crystals.[11]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Melting Point).

Biological Activity and Therapeutic Potential

FIN56 has demonstrated significant anti-tumor effects in various cancer models, establishing it as a promising lead compound for therapeutic development.

In Vitro Efficacy

Studies have shown that FIN56 effectively reduces the viability of cancer cells in a dose-dependent manner.[13] For example, in glioblastoma (GBM) cell lines LN229 and U118, FIN56 treatment led to decreased cell viability, inhibited proliferation, and caused cell cycle arrest at the G0/G1 phase.[3][13] Similar cytotoxic effects have been observed in bladder cancer cells.[4][10] The mechanism of cell death was confirmed to be ferroptosis, as evidenced by increased lipid peroxidation and reactive oxygen species (ROS) production, which could be rescued by treatment with ferroptosis inhibitors like ferrostatin-1.[3][14]

In Vivo Anti-Tumor Activity

The anti-tumor effects of FIN56 have been validated in animal models. In a subcutaneous xenograft model using LN229 glioblastoma cells, administration of FIN56 for 30 days resulted in a significant decrease in tumor volume compared to control groups.[3][6] Immunohistochemical analysis of the harvested tumors confirmed the in vivo mechanism, showing decreased proliferation markers (Ki67) and increased ferroptosis markers (4-HNE).[3][6]

Table 2: Summary of FIN56 Anti-Tumor Activity in Glioblastoma Models

ParameterObservationCell Lines / ModelSource
Cell Viability Dose-dependent decreaseLN229, U118[3][13]
Effective Dose (In Vitro) 1-5 µM induces cell death & autophagyLN229, U118, Bladder Cancer Cells[4][13]
Cell Cycle Arrest at G0/G1 phaseLN229, U118[3][13]
Tumor Volume (In Vivo) Significant decrease after 30 daysLN229 Xenograft[3][6]
Mechanism Markers Increased Lipid ROS, 4-HNE; Decreased Ki67LN229, U118[3]
Challenges and Future Directions

Despite its promise, FIN56 has limitations as a drug candidate, including poor drug-like properties such as low water solubility and metabolic stability.[7] Current research efforts are focused on structure-activity relationship (SAR) studies to develop second-generation FIN56 analogs with improved pharmacokinetic profiles, aiming to enhance potency, selectivity, and overall therapeutic potential.[7]

Key Experimental Protocols

To facilitate further research, this section provides standardized protocols for assessing the activity of FIN56 in a cell-based setting.

General In Vitro Workflow

Sources

A Technical Guide to Unlocking the Therapeutic Potential of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is a small molecule belonging to the succinanilic acid class of compounds. Its structure, featuring a succinic acid moiety linked to a sterically hindered 2-tert-butylaniline, presents a compelling scaffold for targeted therapeutic development. The succinic acid component is a key intermediate in the Krebs cycle, suggesting potential for metabolic modulation, while derivatives of this acid have demonstrated a range of bioactivities, including enzyme inhibition.[1][2] The 2-tert-butylphenyl group introduces significant steric bulk and lipophilicity, which can critically influence target binding, selectivity, and pharmacokinetic properties. This guide delineates a multi-pronged research strategy to systematically explore the therapeutic viability of this compound, focusing on high-potential areas in neurodegenerative disease, oncology, and infectious disease, while underscoring the necessity of early-stage toxicological and ADMET profiling.

Introduction to the Core Molecule

This compound (PubChem CID: 6468356) is an intriguing, yet largely uncharacterized, chemical entity.[3] A foundational understanding of its structure is paramount to predicting its potential biological interactions and designing a logical investigative framework.

Chemical Identity and Physicochemical Properties

A summary of the key computed properties provides a baseline for experimental design, particularly in assay development and formulation.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃PubChem[3]
Molecular Weight 249.30 g/mol PubChem[3]
IUPAC Name 4-(2-tert-butylanilino)-4-oxobutanoic acidPubChem[3]
XLogP3 (Lipophilicity) 2.2PubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 3PubChem[3]
CAS Number 904807-77-8PubChem[3]
Structural Rationale for Investigation

The molecule can be deconstructed into two key pharmacophoric components:

  • The Succinate Moiety : As a derivative of succinic acid, a vital metabolic intermediate, the compound has the potential to interact with enzymes and receptors involved in cellular energy metabolism.[2] Furthermore, aryl succinic acid derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[1]

  • The 2-Tert-butylphenyl Moiety : The aniline ring provides an aromatic system for potential π-π stacking or hydrophobic interactions within a target's binding pocket. The ortho-positioned tert-butyl group is particularly significant. This bulky, non-polar group creates substantial steric hindrance, which can enforce a specific conformation on the molecule. This "conformational lock" can be exploited to achieve high selectivity for a specific biological target, reducing off-target effects. It also increases lipophilicity, which can enhance membrane permeability, but may also impact solubility and metabolic stability.

Proposed Research Area 1: Neurological and Neurodegenerative Disorders

Rationale: The structural similarity of the succinate core to known reversible and irreversible acetylcholinesterase (AChE) inhibitors makes this a primary and compelling area of investigation.[1][4] AChE inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.

Primary Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

Experimental Workflow for Cholinesterase Inhibition

This workflow provides a systematic approach from initial screening to mechanistic understanding.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Computational & Cellular Validation A Step 1: AChE/BChE Inhibition Assay (Ellman's Method) B Step 2: IC₅₀ Determination A->B C Step 3: Enzyme Kinetic Analysis (Lineweaver-Burk Plot) B->C D Step 4: Reversibility Assay (Dialysis or Rapid Dilution) C->D E Step 5: Molecular Docking (AChE Active Site) D->E F Step 6: Neuroprotection Assay (e.g., SH-SY5Y cells, H₂O₂ challenge) E->F G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Metabolic Targeting A Step 1: NCI-60 Cell Line Screen (or similar panel) B Step 2: Dose-Response Analysis (Determine GI₅₀, TGI, LC₅₀) A->B C Step 3: Cell Cycle Analysis (Flow Cytometry) B->C D Step 4: Apoptosis Assay (Annexin V/PI Staining) C->D E Step 5: Real-Time Metabolic Analysis (Seahorse XF Analyzer) D->E F Step 6: Western Blot for HIF-1α (Under normoxic/hypoxic conditions) E->F

Caption: Workflow for evaluating anticancer potential.

Detailed Protocol: Real-Time Metabolic Analysis (Seahorse XF)
  • Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. These rates are key indicators of mitochondrial respiration and glycolysis, respectively.

  • Materials:

    • Seahorse XF Analyzer and consumables (cell culture plates, cartridges)

    • Cancer cell line of interest (e.g., a line sensitive from the initial screen)

    • Seahorse XF assay medium

    • Test compound

    • Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • The following day, hydrate the sensor cartridge.

    • Replace the growth medium in the cell plate with pre-warmed XF assay medium and incubate in a non-CO₂ incubator for 1 hour.

    • Prepare the test compound and mitochondrial stress test drugs in assay medium and load them into the appropriate ports of the hydrated sensor cartridge.

    • Calibrate the analyzer with the loaded cartridge.

    • Place the cell plate into the analyzer and initiate the assay protocol. The protocol will measure baseline OCR and ECAR, then measure the response after sequential injection of the test compound, oligomycin, FCCP, and finally rotenone/antimycin A.

    • Analyze the data to determine the compound's effect on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Essential Supporting Research: ADMET & Toxicology

Rationale: Early assessment of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is critical to avoid late-stage failures in drug development. Given that some tert-butylated phenols are known endocrine disruptors, investigating this potential is a mandatory safety checkpoint. [5][6]

Key ADMET/Tox Investigations
  • Metabolic Stability: An in vitro assay using human liver microsomes to determine the compound's intrinsic clearance. A high clearance rate may predict poor in vivo bioavailability.

  • CYP450 Inhibition: Evaluate the compound's potential to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9) to predict potential drug-drug interactions.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically active.

  • Ames Test: A bacterial reverse mutation assay to assess mutagenic potential.

  • Endocrine Disruptor Screening: In vitro receptor binding or reporter gene assays for key nuclear receptors, particularly the estrogen and androgen receptors.

Structure-Activity Relationship (SAR) Studies

Rationale: Once initial bioactivity is confirmed in any of the primary research areas, a systematic SAR study is the logical next step to optimize potency, selectivity, and ADMET properties.

Synthetic Approach: The parent molecule can be readily synthesized via the reaction of 2-tert-butylaniline with succinic anhydride, a common method for preparing such amides. [7][8]This straightforward synthesis allows for the rapid creation of a library of analogs.

Proposed Analog Design Strategy

Caption: Key modification points for SAR exploration.

Conclusion and Future Outlook

This compound stands at the intersection of metabolic relevance and proven pharmacophoric structures. Its potential has not been explored, making it a greenfield opportunity for drug discovery. The research plan outlined in this guide provides a robust, phase-gated approach to systematically unlock its therapeutic value. The most promising initial avenues are cholinesterase inhibition for neurodegenerative disorders and metabolic modulation for oncology. Success in these initial screens, supported by favorable ADMET data, would strongly justify advancing this chemical scaffold into lead optimization and subsequent preclinical evaluation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, November 27). 4-tert-Butylphenol. Retrieved from [Link]

  • Estévez-Carbajo, F., et al. (2011). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 19(15), 4530-4539. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Retrieved from [Link]

  • SciSpace. (2017). BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. Retrieved from [Link]

  • MDPI. (2022). Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024, January 5). Succinic acid. Retrieved from [Link]

  • Wikipedia. (2023, October 2). 2,4,6-Tri-tert-butylphenol. Retrieved from [Link]

  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • Wikipedia. (2021, September 10). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • ResearchGate. (2023). Chemical structure of the bioactive compound 2,4-di-tert-butylphenol. Retrieved from [Link]

  • MDPI. (2022). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols for 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid (FIN56)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Inducing Ferroptosis with FIN56

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: This document provides a comprehensive guide to the experimental use of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid, a compound more commonly known in scientific literature as FIN56. As a specific and potent inducer of ferroptosis, FIN56 serves as a critical tool for investigating this unique form of regulated cell death. The protocols herein are designed not merely as a list of steps, but as a self-validating framework. By understanding the causality behind each procedural choice and incorporating appropriate controls, researchers can generate robust and interpretable data. Our focus is on ensuring scientific integrity by elucidating the compound's mechanism of action and providing the means to confirm its on-target effects in your experimental systems.

Principle of Action: The Dual Mechanism of FIN56

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] Unlike apoptosis, it is non-caspase dependent. FIN56 is a well-characterized small molecule that induces ferroptosis through a unique, two-pronged mechanism, making it a valuable tool for studying this pathway.[3][4][5]

  • GPX4 Degradation: FIN56 induces the degradation of Glutathione Peroxidase 4 (GPX4).[4][5][6] GPX4 is the central enzyme responsible for repairing lipid peroxides, and its degradation removes a critical cellular defense against ferroptosis.[5][7] This process is dependent on the activity of Acetyl-CoA Carboxylase (ACC), an enzyme involved in fatty acid synthesis, although the precise link remains an area of active investigation.[3][4]

  • Mevalonate Pathway Modulation: Independently of its effect on GPX4, FIN56 binds to and activates Squalene Synthase (SQS).[3][4][5] SQS is an enzyme in the mevalonate pathway that converts farnesyl pyrophosphate (FPP) to squalene.[8] By activating SQS, FIN56 depletes the cellular pool of FPP, which is a precursor for the synthesis of essential non-steroidogenic metabolites, most notably the antioxidant Coenzyme Q10 (CoQ10).[4][5] The resulting depletion of CoQ10 further sensitizes the cell to lipid peroxidation and ferroptosis.[5]

This dual mechanism distinguishes FIN56 from other common ferroptosis inducers like erastin or RSL3, which primarily act by inhibiting cystine import or directly inhibiting GPX4, respectively.[2]

FIN56_Mechanism cluster_0 FIN56 Dual Mechanism cluster_1 Pathway 1: GPX4 Degradation cluster_2 Pathway 2: Mevalonate Pathway cluster_3 Cellular Outcome FIN56 FIN56 ACC Acetyl-CoA Carboxylase (ACC) FIN56->ACC Requires SQS Squalene Synthase (SQS) FIN56->SQS Binds & Activates GPX4_deg GPX4 Degradation ACC->GPX4_deg Enables Lipid_ROS Lipid ROS Accumulation GPX4_deg->Lipid_ROS Promotes GPX4 GPX4 Protein GPX4->GPX4_deg FPP Farnesyl Pyrophosphate (FPP) SQS->FPP Depletes Pool FPP->SQS CoQ10 Coenzyme Q10 (Antioxidant) FPP->CoQ10 Precursor for CoQ10->Lipid_ROS Suppresses Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Dual signaling pathways of FIN56-induced ferroptosis.

Compound Specifications & Preparation

Proper handling and preparation of FIN56 are critical for reproducible results.

PropertyDataSource
Full Chemical Name This compound[9]
Synonym FIN56[3][4][6]
Molecular Formula C₁₄H₁₉NO₃[9]
Molecular Weight 249.30 g/mol [9]
CAS Number 904807-77-8[9]
Appearance Typically a solid powder[10]
Recommended Solvent DMSO (Dimethyl sulfoxide)[11]
Storage Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.General Lab Practice

Stock Solution Preparation (10 mM):

  • Calculate the mass of FIN56 required. For 1 mL of a 10 mM stock, use 2.49 mg.

  • Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial of FIN56 powder.

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Experimental Protocols

The following protocols provide a framework for inducing and verifying ferroptosis using FIN56. It is crucial to include both positive and negative controls to ensure the observed cell death is indeed ferroptosis.

Protocol 1: Induction of Ferroptosis and Cell Viability Assessment

This protocol establishes the cytotoxic effect of FIN56 and validates its ferroptotic mechanism through chemical rescue. The gold standard for validation is the significant rescue of cell viability by a lipophilic radical-trapping antioxidant, such as Ferrostatin-1 (Fer-1).[2]

Materials:

  • Adherent cells of interest (e.g., HT-1080, LN229, U118, J82)[6][12]

  • Complete cell culture medium

  • FIN56 stock solution (10 mM in DMSO)

  • Ferrostatin-1 (Fer-1) stock solution (in DMSO)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or crystal violet)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase (typically 70-80% confluent) at the time of treatment. Incubate overnight (37°C, 5% CO₂).

  • Preparation of Treatment Media: Prepare serial dilutions of FIN56 in complete culture medium. A common concentration range to test is 1-10 µM.[11] For rescue experiments, prepare media containing FIN56 at a predetermined effective concentration (e.g., the EC₅₀ value) with and without Fer-1 (a typical concentration for Fer-1 is 1-2 µM). Always prepare a vehicle-only control.

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared treatment media to the respective wells.

  • Incubation: Incubate the plate for a time course determined by cell type and experimental goals (e.g., 24, 48, or 72 hours).[12]

  • Viability Assessment: After incubation, add the cell viability reagent according to the manufacturer's protocol and measure the signal using a plate reader.

  • Data Analysis: Normalize the viability data to the vehicle-treated control wells (set to 100% viability). Plot the dose-response curve for FIN56. True ferroptosis is confirmed if the cell death induced by FIN56 is significantly reversed by co-treatment with Fer-1.

Protocol 2: Detection of Lipid Peroxidation

A defining hallmark of ferroptosis is the accumulation of lipid peroxides.[2] This can be visualized and quantified using fluorescent probes like C11-BODIPY™ 581/591.

Materials:

  • Cells cultured on glass-bottom dishes or in multi-well plates

  • FIN56 and Fer-1

  • C11-BODIPY™ 581/591 (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with FIN56 (with and without Fer-1 as a control) as described in Protocol 1 for a shorter duration, often 6-9 hours, as lipid peroxidation precedes cell death.[12]

  • Probe Loading: Towards the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.

  • Analysis:

    • Microscopy: Immediately image the cells. The unoxidized probe emits red fluorescence, while the oxidized form (indicating lipid peroxidation) shifts to green fluorescence. An increase in the green/red fluorescence ratio signifies ferroptosis.[11]

    • Flow Cytometry: Harvest the cells (e.g., by trypsinization), resuspend in PBS, and analyze immediately. Detect green fluorescence in the FITC channel and red fluorescence in the PE channel. A shift in the cell population towards higher green fluorescence indicates lipid peroxidation.

Protocol 3: Western Blot Analysis of GPX4

This protocol directly validates the first mechanistic branch of FIN56 action: the degradation of GPX4 protein.

Materials:

  • Cells cultured in 6-well plates or larger flasks

  • FIN56

  • RIPA lysis buffer with protease inhibitors

  • Primary antibody against GPX4

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • Appropriate secondary antibodies

Procedure:

  • Cell Treatment: Treat cells with various concentrations of FIN56 for a predetermined time (e.g., 6 or 9 hours).[12]

  • Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for GPX4 and the loading control, followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. A dose-dependent decrease in the GPX4 band intensity (when normalized to the loading control) confirms FIN56-induced degradation.[12][13]

Integrated Experimental Workflow

The successful investigation of FIN56 requires a logical flow from initial screening to mechanistic validation.

FIN56_Workflow cluster_0 Phase 1: Characterize Cytotoxicity cluster_1 Phase 2: Confirm Ferroptosis Hallmarks cluster_2 Phase 3: Conclusion P1_Seed Seed Cells (96-well plate) P1_Treat Treat with FIN56 Dose Range (+/- Ferrostatin-1) P1_Seed->P1_Treat P1_Assess Assess Cell Viability (24-72h) P1_Treat->P1_Assess P1_Analyze Analyze: Plot Dose-Response, Confirm Fer-1 Rescue P1_Assess->P1_Analyze P2_Treat_Lipid Treat Cells with FIN56 (Effective Dose, 6-9h) P1_Analyze->P2_Treat_Lipid If cytotoxic & rescued P2_Treat_GPX4 Treat Cells with FIN56 (Dose Range, 6-9h) P1_Analyze->P2_Treat_GPX4 If cytotoxic & rescued P2_Probe Load with C11-BODIPY P2_Treat_Lipid->P2_Probe P2_Analyze_Lipid Analyze Lipid ROS via Microscopy or Flow Cytometry P2_Probe->P2_Analyze_Lipid Conclusion Conclude FIN56 Induces Ferroptosis P2_Analyze_Lipid->Conclusion If hallmarks confirmed P2_Lyse Lyse Cells & Quantify Protein P2_Treat_GPX4->P2_Lyse P2_Analyze_GPX4 Western Blot for GPX4 & Loading Control P2_Lyse->P2_Analyze_GPX4 P2_Analyze_GPX4->Conclusion If hallmarks confirmed

Caption: A logical workflow for FIN56 experimentation.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety protocols should be followed.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[14][15]

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the supplier-specific Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

References

  • ResearchGate. (n.d.). Induction of ferroptosis by FIN56. FIN56 promotes ferroptosis by two distinct mechanisms. [Link]

  • Gaschler, M. M., & Stockwell, B. R. (2017). Unraveling cell death mysteries. PMC - NIH. [Link]

  • Shimada, K., et al. (2016). Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis. Nature Chemical Biology, 12(7), 497-503. [Link]

  • Xia, X., et al. (2019). Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review. Frontiers in Oncology, 9, 950. [Link]

  • Wang, Y., et al. (2021). FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma. Signal Transduction and Targeted Therapy, 6(1), 324. [Link]

  • Ko, P. J., et al. (2022). Protocol for detection of ferroptosis in cultured cells. STAR Protocols, 3(4), 101769. [Link]

  • ResearchGate. (n.d.). Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells. [Link]

  • Chen, Y., et al. (2024). Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma. International Journal of Nanomedicine, 19, 137-153. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Chen, D., et al. (2021). Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells. Cell Death & Disease, 12(11), 1028. [Link]

  • Chen, X., et al. (2024). Brief guide to detecting ferroptosis. Cell & Bioscience, 14(1), 22. [Link]

  • Tang, D., et al. (2023). Ferroptosis inhibitors: past, present and future. Frontiers in Pharmacology, 14, 1262043. [Link]

  • Jumina, J., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link]

  • ResearchGate. (n.d.). FIN56 inhibited cell growth and induced ferroptosis in vivo. [Link]

  • Narayana, B., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o752–o753. [Link]

  • Pharmaffiliates. (n.d.). 4-[(2-Methylphenyl)amino]-4-oxobutanoic acid. [Link]

  • Oakwood Chemical. (n.d.). 4-(tert-Butoxy)-4-oxobutanoic acid. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • Chen, Y., et al. (2021). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 26(11), 3145. [Link]

  • ResearchGate. (n.d.). Chemical structure of the bioactive compound 2,4-di-tert-butylphenol. [Link]

  • PubChem. (n.d.). 2-Amino-4-(tert-butoxy)-4-oxobutanoic acid. [Link]

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Application Notes and Protocols for the Cellular Investigation of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Unveiling the Potential of a Novel N-Aryl Succinamic Acid Derivative

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is a small molecule belonging to the N-aryl succinamic acid class of compounds. While this specific molecule is not extensively characterized in peer-reviewed literature, its core structure, featuring a succinic acid moiety linked to an aromatic amine, is present in numerous compounds with demonstrated biological activities. Derivatives of 4-oxo-4-(arylamino)butanoic acid have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The succinic acid backbone itself is a key intermediate in cellular metabolism and has been increasingly recognized as an important signaling molecule in inflammation and immunity.[3][4]

Given the nascent state of research on this compound, these application notes are designed to provide researchers with a comprehensive framework for its initial characterization in a cell culture setting. The following protocols are based on established methodologies for evaluating novel chemical entities and are informed by the known biological effects of structurally related compounds. We will outline a logical progression of experiments, from fundamental cytotoxicity assessment to the investigation of its potential impact on key cellular signaling pathways implicated in inflammation and cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5][6][7]

Compound Handling and Preparation

Prior to commencing any cellular experiments, it is imperative to properly handle and prepare the compound to ensure accurate and reproducible results.

1. Material Information:

PropertyValueSource
IUPAC Name 4-(2-tert-butylanilino)-4-oxobutanoic acidPubChem CID: 6468356
Molecular Formula C₁₄H₁₉NO₃PubChem CID: 6468356
Molecular Weight 249.30 g/mol PubChem CID: 6468356
Appearance Typically a solidInferred from related compounds

2. Solubility and Stock Solution Preparation:

The solubility of this compound in aqueous media is predicted to be low. Therefore, an organic solvent is required for the preparation of a high-concentration stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered.

  • Protocol for Stock Solution (10 mM):

    • Aseptically weigh out 2.49 mg of this compound.

    • In a sterile microcentrifuge tube, dissolve the compound in 1 mL of sterile-filtered DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

PART 1: Foundational Cellular Assays

The initial characterization of a novel compound should always begin with an assessment of its effect on cell viability and proliferation. This will determine the appropriate concentration range for subsequent functional assays.

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[8]

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium

  • 10 mM stock solution of the compound in DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the compound from the 10 mM stock in complete growth medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, 5% CO₂.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

PART 2: Investigating Potential Anti-Inflammatory and Anti-Cancer Effects

Based on the activities of structurally related succinic acid and N-aryl anilide derivatives, it is plausible that this compound may modulate inflammatory and cancer-related cellular processes.[1][9]

Hypothesized Mechanism of Action:

Many anti-inflammatory and anti-cancer agents exert their effects by modulating key signaling pathways such as the MAPK and NF-κB cascades. These pathways regulate cellular processes like proliferation, apoptosis, and the expression of inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor MAP3K MAP3K Receptor->MAP3K IKK Complex IKK Complex Receptor->IKK Complex MAP2K MAP2K MAP3K->MAP2K P MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAP2K->MAPK (ERK, JNK, p38) P Transcription Factors Transcription Factors MAPK (ERK, JNK, p38)->Transcription Factors IκBα IκBα IKK Complex->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB (p65/p50)->Transcription Factors Compound 4-[(2-Tert-butylphenyl)amino] -4-oxobutanoic acid Compound->MAP2K Hypothesized Inhibition Compound->IKK Complex Hypothesized Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Caption: Hypothesized signaling pathways modulated by the compound.

Protocol 2: Western Blot Analysis of MAPK and NF-κB Signaling

This protocol describes how to assess the phosphorylation status of key proteins in the MAPK and NF-κB pathways to determine if the compound modulates their activity.[5][6][10]

Workflow Diagram:

G A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Antibody Incubation (Primary & Secondary) E->F G Signal Detection (Chemiluminescence) F->G H Data Analysis G->H

Caption: Western blot experimental workflow.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the compound at non-toxic concentrations (determined from the MTT assay) for various time points (e.g., 30 min, 1, 2, 6 hours).

    • For NF-κB activation, pre-treat with the compound for 1 hour, then stimulate with an inflammatory agent like TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Phospho-p44/42 MAPK (Erk1/2)

      • Total p44/42 MAPK (Erk1/2)

      • Phospho-p38 MAPK

      • Total p38 MAPK

      • Phospho-NF-κB p65

      • Total NF-κB p65

      • IκBα

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of the compound on cell motility, a key process in cancer metastasis.[11][12]

Materials:

  • Cell line with migratory potential (e.g., MDA-MB-231)

  • 6-well plates

  • p200 pipette tip or a specialized wound-healing insert

Step-by-Step Protocol:

  • Create a Confluent Monolayer: Seed cells in 6-well plates and grow them to 90-100% confluency.

  • Create the "Wound":

    • Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.

    • Alternatively, use a culture-insert to create a more uniform cell-free gap.

  • Wash and Treat: Wash the wells with PBS to remove detached cells and debris. Add fresh medium containing the compound at various non-toxic concentrations.

  • Image Acquisition: Immediately acquire images of the scratch at time 0. Continue to capture images at regular intervals (e.g., 6, 12, 24 hours) at the same position.

  • Data Analysis: Measure the area of the cell-free "wound" at each time point using image analysis software (like ImageJ). Calculate the percentage of wound closure over time for each treatment condition compared to the vehicle control.

Data Presentation: Summarizing Experimental Parameters

For clarity and reproducibility, it is crucial to present quantitative data in a structured format.

Table 1: Recommended Concentration Ranges for Initial Screening

Assay TypeCell Line ExamplesSuggested Concentration Range (µM)Incubation Time
Cytotoxicity (MTT) HeLa, A549, MCF-70.1 - 10024, 48, 72 hours
Signaling (Western Blot) RAW 264.7, THP-10.5x, 1x, 2x IC₅₀30 min - 6 hours
Migration (Wound Healing) MDA-MB-231, HT-290.1x, 0.25x, 0.5x IC₅₀0 - 24 hours

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity and its effects on key cellular processes like signaling and migration, researchers can gain valuable insights into its potential therapeutic applications. Based on the initial findings, further investigations could include more specific functional assays, such as apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and measurement of cytokine production (e.g., ELISA), to further elucidate its mechanism of action.

References

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Application Notes and Protocols for Fevipiprant (4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid) in Pharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Fevipiprant, a Selective DP2 Receptor Antagonist

Fevipiprant, systematically known as 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid and also referred to by its code name QAW039, is a potent and selective oral antagonist of the Prostaglandin D2 (PGD2) receptor 2, more commonly known as the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2 or DP2).[1][2][3] PGD2 is a key lipid mediator released predominantly by activated mast cells during an inflammatory response, particularly in the context of allergic diseases like asthma.[1][4] It exerts its pro-inflammatory effects by binding to the DP2 receptor, which is expressed on a variety of immune cells central to the type 2 inflammatory cascade, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[5][6]

The activation of the DP2 receptor by PGD2 triggers a cascade of events, including the chemotaxis and activation of these inflammatory cells, leading to the release of Th2 cytokines such as interleukin-4 (IL-4), IL-5, and IL-13.[1][6][7] These cytokines, in turn, promote eosinophilic inflammation, airway hyperresponsiveness, and airway remodeling, all hallmark features of asthma.[8] Fevipiprant competitively and reversibly binds to the DP2 receptor, thereby blocking the downstream signaling initiated by PGD2.[3][9] This mechanism of action made Fevipiprant a promising therapeutic candidate for the treatment of inflammatory conditions, most notably asthma.

While Fevipiprant showed promise in Phase II clinical trials by reducing sputum eosinophils and improving lung function in some patients with asthma, it ultimately did not meet its primary endpoints in Phase III trials for severe asthma, leading to the discontinuation of its development for this indication by Novartis.[7][10][11] Despite this, Fevipiprant remains a valuable tool for researchers studying the PGD2-DP2 signaling pathway and its role in inflammation and other physiological processes. These application notes provide detailed protocols for the use of Fevipiprant in preclinical pharmacological research.

Mechanism of Action: The PGD2-DP2 Signaling Pathway

The following diagram illustrates the central role of the PGD2-DP2 axis in the allergic inflammatory cascade and the inhibitory action of Fevipiprant.

Fevipiprant_Mechanism_of_Action cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE binds to Mast_Cell Mast Cell Degranulation IgE->Mast_Cell activates PGD2 Prostaglandin D2 (PGD2) Mast_Cell->PGD2 releases Th2_Cell Th2 Cell Inflammatory_Response Inflammatory Response (Chemotaxis, Activation, Cytokine Release) Th2_Cell->Inflammatory_Response Eosinophil Eosinophil Eosinophil->Inflammatory_Response ILC2 ILC2 ILC2->Inflammatory_Response DP2_Receptor DP2 (CRTh2) Receptor PGD2->DP2_Receptor binds to Fevipiprant Fevipiprant (4-[(2-Tert-butylphenyl)amino] -4-oxobutanoic acid) Fevipiprant->DP2_Receptor Asthma_Pathology Asthma Pathophysiology (Airway Inflammation, Hyperresponsiveness, Remodeling) Inflammatory_Response->Asthma_Pathology

Caption: Fevipiprant blocks the PGD2-DP2 signaling pathway.

Pharmacological Properties and Data

PropertyValueSource
IUPAC Name This compoundPubChem CID 6468356
Synonyms Fevipiprant, QAW039[1]
Molecular Formula C₁₄H₁₉NO₃PubChem CID 6468356
Molecular Weight 249.31 g/mol PubChem CID 6468356
Mechanism of Action Selective, reversible antagonist of the DP2 (CRTh2) receptor[3][9]
In Vitro Potency (IC₅₀) 0.44 nM (PGD₂-induced eosinophil shape change in human whole blood)[1][12]
In Vitro Potency (IC₅₀) 6.3 nM (PGD₂-induced ILC2 migration)[13]
In Vitro Potency (IC₅₀) 0.2 - 1.96 nM (PGD₂-induced cytokine production in ILC2s)[13]
Receptor Dissociation Constant (K D) 1.1 nM (human CRTh2 receptor)[1][12]
Pharmacokinetics (Human) Peak plasma concentration: 1-3 hours post-dosing; Terminal half-life: ~20 hours[1]

Application Note 1: In Vitro Characterization of DP2 Receptor Antagonism

Fevipiprant can be utilized in a variety of in vitro assays to investigate the role of the PGD2-DP2 pathway in the function of primary immune cells and cell lines.

Eosinophil Shape Change Assay

This assay is a rapid and sensitive method to assess the functional antagonism of the DP2 receptor on eosinophils. PGD2 binding to DP2 induces a rapid change in eosinophil morphology from a round to an amoeboid shape, which can be quantified by flow cytometry or microscopy.

Protocol: Eosinophil Shape Change Assay

  • Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy or atopic donors using standard methods such as density gradient centrifugation followed by negative magnetic selection.

  • Cell Preparation: Resuspend the isolated eosinophils in a suitable assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺ and 0.1% BSA) at a concentration of 2-5 x 10⁶ cells/mL.

  • Compound Incubation: Pre-incubate the eosinophil suspension with various concentrations of Fevipiprant (e.g., 0.01 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO) for 15-30 minutes at 37°C.

  • Stimulation: Add PGD2 to a final concentration that induces a submaximal response (typically 1-10 nM) and incubate for 5-10 minutes at 37°C.

  • Fixation: Stop the reaction by adding an equal volume of cold 2% paraformaldehyde in PBS.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer. The change in cell shape can be detected as an increase in the forward scatter (FSC) signal.[14]

    • Microscopy: Alternatively, visualize the cells under a microscope and score the percentage of cells with a polarized, amoeboid morphology.

  • Data Analysis: Calculate the percentage of inhibition of the PGD2-induced shape change for each concentration of Fevipiprant and determine the IC₅₀ value.

ILC2 Migration and Cytokine Release Assay

This protocol assesses the effect of Fevipiprant on the migration and activation of ILC2s, which are critical sources of type 2 cytokines.

Protocol: ILC2 Migration and Cytokine Release

  • ILC2 Isolation: Isolate human ILC2s from peripheral blood mononuclear cells (PBMCs) using a commercially available ILC2 isolation kit, which typically involves a combination of negative and positive selection based on cell surface markers (Lin⁻, CRTH2⁺).[6][7]

  • Migration Assay (Chemotaxis):

    • Use a transwell migration assay system (e.g., 5 µm pore size).

    • Add ILC2s (pre-incubated with Fevipiprant or vehicle) to the upper chamber.

    • Add PGD2 (e.g., 10-100 nM) as a chemoattractant to the lower chamber.

    • Incubate for 2-4 hours at 37°C.

    • Quantify the number of migrated cells in the lower chamber by cell counting or flow cytometry.

  • Cytokine Release Assay:

    • Culture the isolated ILC2s in the presence of stimulating cytokines (e.g., IL-2, IL-33) with or without various concentrations of Fevipiprant for 24-72 hours.[7]

    • Co-stimulate with PGD2 (e.g., 10-100 nM) for the final 24 hours of culture.

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-5 and IL-13 in the supernatant using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).[13]

  • Data Analysis: Determine the IC₅₀ of Fevipiprant for the inhibition of PGD2-induced ILC2 migration and cytokine release.

Airway Smooth Muscle (ASM) Cell Migration Assay

This assay investigates the potential direct effects of Fevipiprant on structural cells involved in airway remodeling.

Protocol: ASM Cell Migration (Wound Healing Assay)

  • Cell Culture: Culture primary human ASM cells to confluence in a 24- or 48-well plate.

  • Wound Creation: Create a "scratch" or cell-free area in the confluent monolayer using a sterile pipette tip.[15]

  • Treatment: Replace the medium with fresh medium containing various concentrations of Fevipiprant or vehicle control. PGD2 can be added to assess its effect on migration.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12-24 hours) using a microscope with a camera.[15]

  • Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the rate of wound closure as a measure of cell migration.[15]

Application Note 2: In Vivo Evaluation in a Murine Model of Allergic Airway Inflammation

The ovalbumin (OVA)-induced allergic airway inflammation model in mice is a widely used preclinical model to study the pathophysiology of asthma and to evaluate the efficacy of novel therapeutics.[13]

Workflow for In Vivo Efficacy Testing of Fevipiprant

In_Vivo_Workflow cluster_endpoints Endpoints Sensitization Sensitization (Day 0 & 14) OVA/Alum i.p. Challenge Challenge (e.g., Days 21, 22, 23) Intranasal/Aerosolized OVA Sensitization->Challenge Endpoint_Analysis Endpoint Analysis (24-48h post-last challenge) Challenge->Endpoint_Analysis Treatment Fevipiprant Treatment (e.g., Oral gavage daily during challenge phase) Treatment->Challenge AHR Airway Hyperresponsiveness (AHR) Measurement BAL Bronchoalveolar Lavage (BAL) - Cell Counts & Differentials - Cytokine Analysis Histo Lung Histology - Inflammation Scoring - Mucus Production

Caption: Workflow for Fevipiprant in a mouse asthma model.

Protocol: OVA-Induced Allergic Airway Inflammation

  • Animals: Use a Th2-prone mouse strain such as BALB/c.[16]

  • Sensitization:

    • On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20-50 µg of OVA emulsified in aluminum hydroxide (alum).[3][5]

    • A control group should receive saline with alum.

  • Challenge:

    • On days 21, 22, and 23 (or a similar schedule), challenge the mice with an intranasal or aerosolized administration of 1-2% OVA in saline.[5][17]

    • The control group should be challenged with saline only.

  • Fevipiprant Administration:

    • Administer Fevipiprant or vehicle control orally (e.g., by gavage) daily, starting one day before the first challenge and continuing throughout the challenge period.

    • Note: The optimal dose for mice should be determined in pilot studies. Based on preclinical studies with other DP2 antagonists, a dose range of 10-30 mg/kg could be a starting point.[10]

  • Endpoint Analysis (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR) Measurement:

      • Anesthetize the mice, tracheostomize, and mechanically ventilate them.

      • Measure lung resistance and compliance in response to increasing concentrations of aerosolized methacholine using a system like the FlexiVent®.[1][2]

    • Bronchoalveolar Lavage (BAL):

      • After AHR measurement, perform a BAL by instilling and aspirating PBS or saline into the lungs via the tracheal cannula.[9][18]

      • Determine the total cell count in the BAL fluid (BALF) using a hemocytometer.

      • Prepare cytospin slides and perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) after staining (e.g., with Diff-Quik or May-Grünwald-Giemsa).[9]

      • Analyze the BALF supernatant for cytokine levels (IL-4, IL-5, IL-13) by ELISA.[18]

    • Lung Histology:

      • Perfuse the lungs and fix them in 10% neutral buffered formalin.

      • Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to visualize mucus production.

Trustworthiness and Self-Validation

The protocols described herein are based on established methodologies in the field of immunology and respiratory pharmacology. To ensure the trustworthiness and validity of the experimental results, the following considerations are crucial:

  • Appropriate Controls: Always include vehicle controls, and for in vivo studies, include both sensitized/challenged and non-sensitized/non-challenged groups.

  • Dose-Response: For in vitro studies, a full dose-response curve for Fevipiprant should be generated to accurately determine the IC₅₀.

  • Specificity: To confirm that the observed effects are mediated through the DP2 receptor, consider including a structurally unrelated DP2 antagonist as a positive control or using cells from DP2 knockout animals in in vivo studies.

  • Reproducibility: Each experiment should be repeated multiple times with cells from different donors or independent animal cohorts to ensure the reproducibility of the findings.

Conclusion

While Fevipiprant's journey as a therapeutic for asthma has concluded, its value as a research tool remains significant. As a highly potent and selective DP2 receptor antagonist, it provides a means to dissect the intricate role of the PGD2-DP2 signaling pathway in a wide range of physiological and pathological processes, extending beyond allergic inflammation. The application notes and protocols provided in this guide offer a framework for researchers to effectively utilize Fevipiprant in their investigations, contributing to a deeper understanding of inflammatory mechanisms and potentially uncovering new therapeutic avenues.

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"Dosage and concentration of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid for in vitro studies"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Characterization of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS: 904807-77-8) is a small molecule whose biological activity and mechanism of action are not extensively documented in publicly available literature.[1] This guide is designed for researchers, scientists, and drug development professionals embarking on the initial in vitro characterization of this compound. As the specific cellular targets are unknown, this document presents a logical, stepwise framework for investigation, beginning with fundamental physicochemical characterization and proceeding to broad functional screening and preliminary mechanism-of-action studies. The protocols provided are robust, adaptable, and grounded in established methodologies for small molecule inhibitor analysis.[2][3][4]

Compound Identification and Physicochemical Properties

A precise understanding of the test article is fundamental to any experimental design. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 904807-77-8PubChem[1]
Molecular Formula C₁₄H₁₉NO₃PubChem[1]
Molecular Weight 249.30 g/mol PubChem[1]
IUPAC Name 4-(2-tert-butylanilino)-4-oxobutanoic acidPubChem[1]

Part 1: Reagent Preparation and Solubility Assessment

Rationale: The solubility of a compound dictates its bioavailability in in vitro assays. It is critical to determine the optimal solvent and concentration for stock solutions to avoid precipitation in culture media, which can lead to inaccurate and irreproducible results. Dimethyl sulfoxide (DMSO) is the most common solvent for initial testing of novel small molecules.

Protocol 1: Solubility and Stock Solution Preparation
  • Initial Solubility Test:

    • Weigh out 1-5 mg of this compound.

    • Add research-grade DMSO incrementally (e.g., 10 µL at a time) while vortexing.

    • Visually inspect for complete dissolution. The goal is to create a high-concentration primary stock, typically between 10 mM and 50 mM. If the compound does not dissolve in DMSO, other organic solvents like ethanol or dimethylformamide (DMF) may be tested.

  • Preparation of a 10 mM Stock Solution (Example):

    • Accurately weigh 2.49 mg of the compound (MW = 249.30 g/mol ).

    • Add 1.0 mL of high-purity DMSO to the vial.

    • Vortex thoroughly for 5-10 minutes until the solid is completely dissolved. A brief sonication step may aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, low-binding microcentrifuge tubes.

    • Store at -20°C or -80°C to minimize degradation from freeze-thaw cycles. Protect from light.

Part 2: Initial Functional Assessment: Cell Viability and Cytotoxicity

Rationale: The first step in characterizing a novel compound is to determine its effect on cell viability and establish a working concentration range. A dose-response study will identify the concentration at which the compound elicits a biological effect, typically quantified as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This data is essential for designing all subsequent experiments.[2][5]

Experimental Workflow: Novel Compound Screening

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_mechanistic Phase 3: Mechanistic Investigation Compound Obtain Compound Solubility Protocol 1: Solubility Testing & Stock Solution Compound->Solubility CellViability Protocol 2: Cell Viability/Cytotoxicity Assay (e.g., MTT, XTT) Solubility->CellViability Use Validated Stock IC50 Determine IC50/EC50 in Multiple Cell Lines CellViability->IC50 Hypothesis Formulate Hypothesis (Based on IC50 & Phenotype) IC50->Hypothesis Analyze Dose-Response Data TargetID Target Identification Assays (e.g., Kinase Profiling, Affinity Chromatography) Hypothesis->TargetID Pathway Pathway Analysis (e.g., Western Blot, Reporter Assays) Hypothesis->Pathway

Caption: Workflow for initial in vitro characterization of a novel compound.

Protocol 2: Cell Viability Dose-Response Assay (MTT Method)
  • Cell Seeding:

    • Select a panel of cell lines for initial screening (e.g., a common cancer line like HeLa or a non-cancerous line like HEK293).

    • Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in culture medium. A common starting range is from 100 µM down to 1 nM. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).

      • Untreated Control: Cells in medium only.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or controls.

    • Incubate for a specified duration, typically 48-72 hours.[2]

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control (representing 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Part 3: Framework for Mechanistic Studies

Rationale: Once an IC₅₀ value is established, the next phase is to investigate the compound's mechanism of action. As the target is unknown, a broad-to-specific approach is recommended. The choice of assays should be guided by any observed cellular morphology changes during the viability assays or by computational predictions based on the compound's structure.

Hypothetical Signaling Pathway for Investigation

Many small molecule inhibitors target protein kinases due to their critical role in cell signaling. A common pathway to investigate is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

G cluster_pathway Example: MAPK/ERK Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Protocol 3: Western Blotting for Pathway Analysis
  • Cell Treatment and Lysis:

    • Plate cells and treat with this compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a relevant time period (e.g., 6, 12, or 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by size on a polyacrylamide gel (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. For the MAPK/ERK pathway, this would include antibodies against phosphorylated forms of ERK (p-ERK) and total ERK (t-ERK) as a loading control.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize protein bands using a chemiluminescence imaging system.

    • A decrease in the p-ERK/t-ERK ratio in treated cells compared to the vehicle control would suggest inhibition of the pathway upstream of ERK.

References

  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • PubChem. (2025). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available at: [Link]

  • Gao, Y.F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

  • ChemHelp ASAP. (2023). Functional in vitro assays for drug discovery. YouTube. Available at: [Link]

Sources

AGK2: A Selective Sirtuin 2 (SIRT2) Inhibitor for Cellular and Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Understanding AGK2 and its Target, SIRT2

4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid is a defined chemical entity, however, its application as a significant research tool is not widely documented in scientific literature. In contrast, the compound known as AGK2 has emerged as a potent and selective, cell-permeable inhibitor of Sirtuin 2 (SIRT2), a class III histone deacetylase (HDAC).[1][2][3] Due to the extensive body of research and established utility of AGK2, these application notes will focus on this compound as a valuable research tool for investigating SIRT2-mediated pathways in a multitude of biological processes and disease models.

SIRT2 is a NAD+-dependent deacetylase primarily localized in the cytoplasm, where it targets a variety of protein substrates, including α-tubulin, which is a key component of microtubules.[4] By removing acetyl groups, SIRT2 influences microtubule stability and, consequently, a range of cellular functions such as cell cycle progression, cytoskeletal organization, and cellular migration.[4][5] Its involvement has been implicated in neurodegenerative diseases, cancer, inflammation, and viral infections.[2][6][7] AGK2 offers a powerful means to dissect the specific roles of SIRT2 in these processes.

Table 1: Chemical and Physical Properties of AGK2

PropertyValueSource
IUPAC Name 2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-5-quinolinyl-2-propenamide[8][9]
CAS Number 304896-28-4[1][2][3]
Molecular Formula C₂₃H₁₃Cl₂N₃O₂[2][9]
Molecular Weight 434.27 g/mol [3]
Purity ≥95%[2]
Appearance Solid[10]
Solubility Soluble in DMSO and DMF. Insoluble in water and ethanol.[3][9][11]

Mechanism of Action and Cellular Effects

AGK2 acts as a reversible inhibitor of SIRT2 with a reported IC50 of approximately 3.5 µM.[1][2][3] It exhibits significant selectivity for SIRT2 over other sirtuins like SIRT1 and SIRT3, where it shows minimal inhibition even at ten-fold higher concentrations.[1][3][9] The inhibitory action of AGK2 leads to the hyperacetylation of SIRT2 substrates. A primary and readily measurable downstream effect of AGK2 treatment in cells is the increased acetylation of α-tubulin.[3][4] This alteration in tubulin acetylation can impact microtubule dynamics and stability.

The biological consequences of SIRT2 inhibition by AGK2 are context-dependent and have been observed across various fields of research:

  • Neuroprotection: In models of Parkinson's disease, AGK2 has been shown to protect dopaminergic neurons from α-synuclein-induced toxicity.[2][3][9]

  • Cancer Biology: AGK2 can inhibit cell proliferation and colony formation in several cancer cell lines.[1][12] It has been shown to induce cell cycle arrest, apoptosis, and modulate signaling pathways involved in cancer progression.[1][12][13] In triple-negative breast cancer cells, AGK2 treatment leads to a more prominent perinuclear organization of acetylated α-tubulin and vimentin, which enhances nuclear rigidity and impedes invasion in confined spaces.[5][14]

  • Anti-inflammatory Effects: AGK2 has demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in various models.[7][15][16] It can alleviate lipopolysaccharide (LPS)-induced neuroinflammation.[7]

  • Antiviral Activity: Research has indicated that AGK2 can suppress the replication of the Hepatitis B virus (HBV) through the epigenetic modification of its covalently closed circular DNA (cccDNA).[6]

Signaling Pathway Visualization

SIRT2_Inhibition_by_AGK2 cluster_SIRT2_Activity Normal SIRT2 Function cluster_AGK2_Inhibition SIRT2 Inhibition by AGK2 SIRT2 SIRT2 Deacetylated_Substrate Deacetylated α-tubulin SIRT2->Deacetylated_Substrate Deacetylation Inhibited_SIRT2 Inhibited SIRT2 NAD NAD+ NAD->SIRT2 Acetylated_Substrate Acetylated α-tubulin (and other substrates) Acetylated_Substrate->SIRT2 Cellular_Processes Microtubule Dynamics Cell Cycle Progression Deacetylated_Substrate->Cellular_Processes AGK2 AGK2 AGK2->Inhibited_SIRT2 Inhibits Hyperacetylated_Substrate Hyperacetylated α-tubulin Altered_Processes Altered Microtubule Stability Cell Cycle Arrest Hyperacetylated_Substrate->Altered_Processes

Caption: Mechanism of SIRT2 inhibition by AGK2.

Experimental Protocols

Preparation of AGK2 Stock Solutions

Rationale: Proper preparation and storage of AGK2 are crucial for maintaining its activity and ensuring experimental reproducibility. AGK2 is poorly soluble in aqueous solutions, necessitating the use of an organic solvent for stock solutions.

Materials:

  • AGK2 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Water bath or sonicator

Protocol:

  • Bring the AGK2 powder and anhydrous DMSO to room temperature.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of AGK2 powder. For example, to a 1 mg vial of AGK2 (MW: 434.27 g/mol ), add 230.2 µL of DMSO.

  • Vortex the solution thoroughly to dissolve the powder. Gentle warming in a water bath (up to 50°C) or brief sonication can aid in complete dissolution.[3][17]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1][17]

Note on Stability: It is recommended to replenish cell culture medium with fresh AGK2 every 48-72 hours in long-term experiments to maintain a consistent effective concentration.[17]

Cell-Based Assay: Western Blot for α-Tubulin Acetylation

Rationale: This protocol provides a direct method to confirm the inhibitory activity of AGK2 in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.

Materials:

  • Cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • AGK2 stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 12-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-acetyl-α-tubulin

    • Anti-α-tubulin (as a loading control)

    • Anti-GAPDH or β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Seeding: Plate cells at an appropriate density in culture plates to reach 70-80% confluency at the time of treatment.

  • Treatment: The following day, treat the cells with varying concentrations of AGK2 (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO at the same final concentration as the highest AGK2 dose). Incubate for a predetermined time (e.g., 24 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies (anti-acetyl-α-tubulin and a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetyl-α-tubulin signal to the total α-tubulin or another loading control.

Cell Viability/Proliferation Assay (MTT Assay)

Rationale: To determine the cytotoxic or anti-proliferative effects of AGK2 on a specific cell line and to establish appropriate concentrations for further experiments.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • AGK2 stock solution and vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the assay.

  • Treatment: After 24 hours, treat the cells with a range of AGK2 concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control.[5][13]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value for cell growth inhibition.

Experimental Workflow Visualization

AGK2_Experimental_Workflow cluster_Preparation Preparation cluster_InVitro_Assay In Vitro Cellular Assays cluster_Endpoints Endpoint Analysis cluster_Data_Analysis Data Analysis Prep_Stock Prepare AGK2 Stock (10 mM in DMSO) Aliquot Aliquot & Store (-80°C) Prep_Stock->Aliquot Treat_Cells Treat with AGK2 & Vehicle Control Aliquot->Treat_Cells Seed_Cells Seed Cells in Multi-well Plates Seed_Cells->Treat_Cells Incubate Incubate (e.g., 24h) Treat_Cells->Incubate Western_Blot Western Blot (p-Ac-Tubulin) Incubate->Western_Blot MTT_Assay MTT Assay (Viability/Proliferation) Incubate->MTT_Assay Other_Assays Other Assays (e.g., Migration, Invasion) Incubate->Other_Assays Quantify Quantify Results Western_Blot->Quantify MTT_Assay->Quantify Other_Assays->Quantify Interpret Interpret Data & Draw Conclusions Quantify->Interpret

Caption: A generalized workflow for in vitro experiments using AGK2.

Safety and Handling

AGK2 is intended for research use only.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Consult the manufacturer's Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[2][8]

Conclusion

AGK2 is a well-characterized and selective inhibitor of SIRT2, making it an indispensable tool for researchers investigating the multifaceted roles of this deacetylase. Its utility spans across neurobiology, cancer research, immunology, and virology. The protocols outlined in these application notes provide a foundation for incorporating AGK2 into various experimental designs to elucidate the specific functions of SIRT2 in health and disease.

References

  • Sirtuin 2 inhibitor AGK2 exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA. Frontiers in Cellular and Infection Microbiology.
  • AGK2 | SIRT2 Inhibitor. MedchemExpress.com.
  • AGK2 | STEMCELL Technologies. STEMCELL Technologies.
  • AGK2 | Sirtuin inhibitor | CAS 304896-28-4. Selleck Chemicals.
  • AGK2, a SIRT2 inhibitor, ameliorates D-galactose-induced liver fibrosis by inhibiting fibrogenic factors. Journal of Biochemical and Molecular Toxicology.
  • D
  • Safety D
  • SIRT2 Inhibition by AGK2 Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models. MDPI.
  • AGK2 (CAS Number: 304896-28-4). Cayman Chemical.
  • SIRT2 Inhibitor, AGK2. Sigma-Aldrich.
  • AGK2 Alleviates Lipopolysaccharide Induced Neuroinflammation through Regulation of Mitogen-Activated Protein Kinase Phosphatase-1. Journal of Neuroimmune Pharmacology.
  • AGK2 ameliorates mast cell-mediated allergic airway inflammation and fibrosis by inhibiting FcεRI/TGF-β signaling p
  • Application Notes and Protocols for AGK2 in SIRT2 Inhibition Assays. Benchchem.
  • AGK2 Stability in Long-Term Cell Culture: A Technical Support Center. Benchchem.
  • Addressing variability in AGK2 experimental results. Benchchem.
  • Assessment of Pharmacological Interactions between SIRT2 Inhibitor AGK2 and Paclitaxel in Different Molecular Subtypes of Breast Cancer Cells.
  • AGK2 SIRT2 27228. BPS Bioscience.
  • SIRT2 Inhibition by AGK2 Promotes Perinuclear Cytoskeletal Organisation and Reduces Invasiveness of MDA-MB-231 Triple-Negative Breast Cancer Cells in Confined In Vitro Models. PubMed.
  • Protective role of AGK2 on thioacetamide-induced acute liver failure in mice. Life Sciences.
  • Effects of AGK2 on SIRT2 and acetylation of α-tubulin in LPS activated...
  • SIRT2 inhibitor AGK2 is neuroprotective in mouse model of focal...
  • AGK2 Technical Support Center: Your Guide to Solubility and Handling. Benchchem.
  • Sirtuin inhibitors, EX527 and AGK2, suppress cell migration by inhibiting HSF1 protein stability.
  • SIRT2 plays complex roles in neuroinflammation neuroimmunology-associ
  • SIRT2 Inhibition Rescues Neurodegenerative Pathology but Increases Systemic Inflammation in a Transgenic Mouse Model of Alzheimer's Disease. PubMed Central.
  • AGK2 | Sirtuin 2 inhibitor | CAS 304896-28-4 | cell-permeable epigenetic modifier | Buy AGK-2
  • SIRT2 inhibition by AGK2 enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis.
  • Neuroprotective effects of SIRT2 inhibitors in invertebrate models of...
  • (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid (Boc-L-Asp(OBn)-OH). MedChemExpress.
  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid.
  • This compound | C14H19NO3 | CID 6468356. PubChem.
  • Confirming the Mechanism of Action of 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid through Knockout. Benchchem.
  • 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid | 1096689-88-1. Benchchem.

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Application Notes & Protocols for the Comprehensive Analysis of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note:

This document provides a comprehensive guide to the analytical techniques required for the characterization of 4-[(2-tert-butylphenyl)amino]-4-oxobutanoic acid. The protocols herein are designed not as rigid instructions, but as a strategic framework. The rationale behind each step is explained to empower researchers to adapt these methods to their specific instrumentation and sample matrices. Our approach is holistic, integrating chromatographic separation for purity assessment, mass spectrometry for identity confirmation, spectroscopic techniques for structural elucidation, and thermal analysis for physicochemical characterization. This multi-faceted strategy ensures a thorough and robust analysis, critical for research, development, and quality control applications.

Molecule Profile: this compound

This compound, also known as N-(2-tert-butylphenyl)succinamic acid, is an N-aryl-succinamic acid derivative. Its structure incorporates a bulky, hydrophobic tert-butylphenyl group and a polar, acidic carboxylic acid moiety. This amphiphilic nature dictates the analytical strategy, particularly for chromatographic separations.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₃[1]
Molecular Weight 249.30 g/mol [1]
IUPAC Name 4-(2-tert-butylanilino)-4-oxobutanoic acid[1]
CAS Number 904807-77-8[1]
Predicted XLogP3 2.2[1]

Strategic Analytical Workflow

A robust analysis of this molecule involves a multi-technique approach to confirm identity, purity, structure, and stability. The following workflow illustrates the logical progression of analysis, where each technique provides complementary information.

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Characterization cluster_2 Physicochemical Properties HPLC HPLC-UV (Purity & Quantification) LCMS LC-MS (Identity Confirmation) HPLC->LCMS Confirm Mass NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Elucidate Structure Thermal Thermal Analysis (DSC/TGA) (Melting Point & Stability) LCMS->Thermal Characterize Physical Props FTIR FTIR Spectroscopy (Functional Group ID) NMR->FTIR Verify Bonds Raw_Material Test Substance Raw_Material->HPLC Assess Purity

Figure 1: Integrated workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Application Principle

Reverse-phase HPLC (RP-HPLC) is the method of choice for analyzing this molecule due to its non-volatile nature and UV-absorbing properties conferred by the aromatic ring.[2] The key to a successful separation is controlling the ionization state of the carboxylic acid group. By maintaining the mobile phase pH below the pKa of the carboxylic acid (typically < 4.5), the molecule remains in its neutral, protonated form. This "ion suppression" minimizes peak tailing and ensures reproducible retention on a nonpolar stationary phase like C18.[3]

HPLC Method Development Logic

HPLC_Method_Dev Start Define Objective: Purity Assay Column Select Column: C18, 5 µm, 4.6x150 mm Start->Column MobilePhase Select Mobile Phase: A: 0.1% Formic Acid in H₂O B: Acetonitrile (ACN) Column->MobilePhase Gradient Develop Gradient: Start at 30% B, ramp to 95% B MobilePhase->Gradient Detection Set Detection: UV @ 254 nm Gradient->Detection Optimize Optimize & Validate Detection->Optimize End Final Method Optimize->End

Figure 2: Logical steps for developing a robust RP-HPLC method for the target analyte.
Detailed Protocol: RP-HPLC with UV Detection
  • Instrumentation and Columns:

    • A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector is required.[2]

    • Column: C18 bonded silica, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents and Sample Preparation:

    • Use HPLC-grade acetonitrile, methanol, and water.

    • Use analytical grade formic acid or trifluoroacetic acid.

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent to make a 1 mg/mL stock. Further dilute to a working concentration of ~0.1 mg/mL.

    • Sample Preparation: Prepare samples at the same concentration as the working standard using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to suppress ionization of the carboxylic acid group, ensuring good peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the moderately nonpolar analyte from the C18 column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time stability.
Injection Volume 10 µLA typical volume to avoid column overloading.
Detection Wavelength 254 nmCommon wavelength for aromatic compounds; scan with PDA (200-400 nm) to find absorption maximum for higher sensitivity.
Gradient Program Time (min): 0, %B: 30Time (min): 20, %B: 95Time (min): 25, %B: 95Time (min): 26, %B: 30Time (min): 30, %B: 30A gradient is used to ensure elution of the main peak with good resolution from any potential impurities with different polarities.
  • System Suitability and Validation:

    • Tailing Factor: For the main peak, the tailing factor should be ≤ 2.0.

    • Reproducibility: Inject the working standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • Resolution: If impurities are present, the resolution between the main peak and the closest eluting impurity should be ≥ 1.5.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Application Principle

LC-MS is the gold standard for confirming the identity of a compound by providing its molecular weight. The HPLC method developed above can be directly coupled to a mass spectrometer. Electrospray ionization (ESI) is the preferred ionization technique for this molecule. It can be analyzed in both positive and negative ion modes.

  • Negative Ion Mode (ESI-): The carboxylic acid group will readily deprotonate to form the [M-H]⁻ ion. This is often the most sensitive mode for acidic compounds.

  • Positive Ion Mode (ESI+): Protonation can occur on the amide nitrogen, forming the [M+H]⁺ ion.

Protocol: LC-MS Analysis
  • Instrumentation:

    • An HPLC system coupled to a single quadrupole or higher resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Conditions:

    • Use the same HPLC method as described in Section 3. A volatile acid like formic acid is crucial for MS compatibility. Avoid non-volatile buffers like phosphate.

  • Mass Spectrometry Conditions:

ParameterNegative Ion Mode (ESI-)Positive Ion Mode (ESI+)
Expected Ion [M-H]⁻[M+H]⁺
Calculated m/z 248.13250.15
Capillary Voltage 3.0 kV3.5 kV
Drying Gas Flow 10 L/min10 L/min
Drying Gas Temp. 350 °C350 °C
Nebulizer Pressure 40 psi40 psi
Scan Range (m/z) 50 - 50050 - 500
  • Data Interpretation:

    • Confirm the presence of a peak at the expected retention time.

    • Extract the mass spectrum for this peak and verify that the base peak corresponds to the calculated m/z for the [M-H]⁻ or [M+H]⁺ ion. High-resolution mass spectrometry should provide a mass accuracy within 5 ppm.

Spectroscopic Characterization (NMR & FTIR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Principle: NMR provides unambiguous structural elucidation by mapping the chemical environment of all ¹H and ¹³C nuclei in the molecule.[4] It is the most powerful technique for confirming the exact isomeric structure and connectivity of atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as it can solubilize both polar and nonpolar compounds and will show the exchangeable amide (N-H) and acid (O-H) protons.

  • Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.

Expected Chemical Shifts (¹H NMR in DMSO-d₆):

ProtonsExpected Shift (ppm)MultiplicityIntegrationRationale
Carboxylic Acid (OH) ~12.0broad singlet1HHighly deshielded acidic proton.
Amide (NH) ~9.5 - 10.5singlet1HDeshielded proton on nitrogen adjacent to a carbonyl.
Aromatic (Ar-H) ~7.0 - 7.5multiplets4HProtons on the substituted benzene ring.
Aliphatic (-CH₂-CH₂-) ~2.5 - 2.7multiplets4HProtons of the succinic acid backbone, adjacent to carbonyls.
tert-Butyl (-C(CH₃)₃) ~1.3singlet9HNine equivalent protons of the tert-butyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Principle: FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.[5] It is excellent for confirming the presence of the carboxylic acid and amide moieties.[6][7]

Protocol:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Expected Absorption Bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O-H stretch3300 - 2500Very broad
Amide N-H stretch3400 - 3200Sharp to medium
Aliphatic C-H stretch3000 - 2850Sharp
Carboxylic Acid C=O stretch~1720 - 1700Strong, sharp
Amide C=O stretch (Amide I)~1680 - 1640Strong, sharp
Amide N-H bend (Amide II)~1550 - 1510Medium

Thermal Analysis (DSC/TGA)

Application Principle

Thermal analysis provides information on the physical properties of the material, such as melting point, purity, and thermal stability.[8]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and heat of fusion.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and assess thermal stability.

Protocol: DSC and TGA
  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).

  • Conditions:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 300 °C (for DSC, or past the melting point) and 25 °C to 600 °C (for TGA, or until complete decomposition).

    • Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.

Data Interpretation:

  • DSC Thermogram: The sharp endothermic peak corresponds to the melting point of the compound. The onset of the peak is typically reported as the melting point. A broad melting peak may suggest the presence of impurities.

  • TGA Thermogram: A stable baseline followed by a sharp drop in mass indicates the onset of thermal decomposition. The temperature at which 5% weight loss occurs (T₅) is often used as a measure of thermal stability.

References

  • Tsou, T. L., & Loo, T. L. (1976). The use of N-succinyl derivatives in the study of amino acids and peptides by mass spectrometry. Biomedical mass spectrometry, 3(4), 191–195. [Link]

  • Chad, J. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • SIELC. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. SIELC Technologies. [Link]

  • Dolan, J. W. (2002). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 20(4), 346-357. [Link]

  • Stankov, S., Stankova, I., & Zaprjanova, D. (2012). RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. Journal of IMAB, 18(2), 225-228. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Five Acidic Drugs on Heritage MA Mixed-Mode Column. HELIX Chromatography. [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Journal of Visualized Experiments. [Link]

  • Kumar, P., et al. (2020). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 10(4), 273-278. [Link]

  • Schubert, M., et al. (2017). Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Angewandte Chemie International Edition, 56(47), 15029-15033. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University Chemistry Department. [Link]

  • Higashijima, T., & Tori, K. (1966). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. Journal of the Physical Chemistry, 70(6), 1773-1777. [Link]

  • Wilson, P. M., et al. (2020). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Macromolecules, 53(15), 6338–6348. [Link]

  • Ahmed, Z. (2019). H NMR Chemical Shift(ä) for Succinimide Derivatives and Their Oxides. ResearchGate. [Link]

  • Meadowhawk Biolabs. (n.d.). Quantitation of Succinic Acid and Alpha-Ketoglutarate in Biological Samples on a High-Resolution Mass Spectrometer. Meadowhawk Biolabs. [Link]

  • Weng, X., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Environmental Au, 3(6), 405-414. [Link]

  • Schubert, M., et al. (2017). Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Angewandte Chemie, 129(47), 15223-15227. [Link]

  • International Journal of Chemical and Physical Sciences. (2015). One Pot Green Synthesis of N- substituted Succinimide. IJCPS, 4(4), 1-6. [Link]

  • MassBank. (2009). Succinic acid; LC-ESI-ITFT; MS2; m/z:117.02; NEG. MassBank of North America (MoNA). [Link]

  • Zenodo. (2018). Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. Zenodo. [Link]

  • ResearchGate. (n.d.). Effect of heat-treatment on organic acids. ResearchGate. [Link]

  • Wilhoit, R. C., & Shiao, D. (1964). Thermochemistry of Biologically Important Compounds. Heats of Combustion of Solid Organic Acids. Journal of Chemical & Engineering Data, 9(4), 595-601. [Link]

  • Yamin, B. M., et al. (2018). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2018(2), M989. [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Scientific Instruments. [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Mettler Toledo. [Link]

  • ResearchGate. (n.d.). Formation and degradation kinetics of organic acids during heating and drying of concentrated tomato juice. ResearchGate. [Link]

  • ResearchGate. (2021). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-4-(4-tert-butylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Sci-Hub. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. Molecular Crystals and Liquid Crystals, 592(1), 249-258. [Link]

  • Nayak, P. S., et al. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. Molecular Crystals and Liquid Crystals, 592(1), 249-258. [Link]

  • Narayana, B., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o752. [Link]

  • Google Patents. (2017). Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • ACG Publications. (2020). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. Records of Natural Products, 14(5), 347-356. [Link]

  • ResearchGate. (2020). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. ResearchGate. [Link]

  • PubChemLite. (n.d.). Succinamic acid (C4H7NO3). University of Luxembourg. [Link]

  • MDPI. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 25(21), 5038. [Link]

Sources

Topic: Safe Handling and Storage of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction and Scope

This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid (CAS No. 904807-77-8). This compound, a substituted butanoic acid derivative, is utilized in research and development settings, particularly within drug discovery and chemical synthesis programs. Given the absence of comprehensive, publicly available safety data for this specific molecule, this guide has been developed by inferring hazards from structurally analogous compounds and adhering to established best practices for laboratory chemical safety.

The protocols herein are designed for researchers, scientists, and drug development professionals. The core principle of this guide is to establish a self-validating system of safety, where the rationale behind each procedural step is clearly articulated to foster a proactive safety culture.

Compound Identification and Physicochemical Properties

Proper identification is the foundational step in any chemical safety protocol. The key identifiers and computed properties for this compound are summarized below.[1]

PropertyValueSource
IUPAC Name 4-(2-tert-butylanilino)-4-oxobutanoic acidPubChem[1]
CAS Number 904807-77-8PubChem[1]
Molecular Formula C₁₄H₁₉NO₃PubChem[1]
Molecular Weight 249.30 g/mol PubChem[1]
Physical Form Assumed to be a solid at room temperatureInferred from analogs[2]
XLogP3 2.2PubChem[1]

Inferred Hazard Assessment and GHS Classification

As no specific Safety Data Sheet (SDS) is available for this compound, a hazard assessment has been conducted based on the known GHS classifications of structurally similar molecules, such as 4-(4-tert-butylphenyl)-4-oxobutanoic acid and other butanoic acid derivatives.[2][3] This conservative approach is crucial for ensuring personnel safety.

The compound should be handled as if it possesses the following hazards:

GHS Hazard ClassHazard CodeHazard StatementRationale / Analog Source
Skin Corrosion/IrritationH315Causes skin irritationBased on 4-(4-Tert-butylphenyl)-4-oxobutanoic acid[3]
Serious Eye Damage/IrritationH319Causes serious eye irritationBased on 4-(4-Tert-butylphenyl)-4-oxobutanoic acid[3]
Specific Target Organ ToxicityH335May cause respiratory irritationBased on 4-tert-Butoxy-4-oxobutanoic acid[2] and 4-(4-Tert-butylphenyl)-4-oxobutanoic acid[3]

It is imperative to treat this compound with the caution required for an irritant to the skin, eyes, and respiratory system. Long-term toxicological properties have not been evaluated and it should be handled as a compound of unknown toxicity.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure via inhalation, dermal contact, or ocular contact. The selection of PPE is not merely a checklist but a dynamic response to the specific experimental procedure being undertaken.

Standard PPE for Handling Solids and Solutions
PPE ComponentSpecificationJustification
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles are required when splashes are possible.Protects against accidental splashes and airborne particulates. The butanoic acid moiety suggests corrosive potential.[4][5]
Face Protection Full-face shieldRequired in addition to goggles when handling larger quantities (>1 g) or during procedures with a high risk of splashing.[5][6]
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. Nitrile offers good resistance to a variety of organic chemicals.[4][5] Double-gloving is recommended for extended procedures.
Body Protection Full-length, cuffed laboratory coatProtects skin and personal clothing from contamination.[4]
Footwear Closed-toe, non-perforated shoesPrevents injury from spills or dropped items.
PPE Selection Workflow

The following workflow dictates the minimum required PPE based on the task. This ensures that the level of protection scales with the potential risk of exposure.

PPE_Workflow start Initiate Task with 4-[(2-Tert-butylphenyl)amino] -4-oxobutanoic acid task_assessment Assess Task Type start->task_assessment weighing Weighing Solid (<1g) or Handling Stock Vials task_assessment->weighing Low Particulate Risk solution_prep Preparing Solutions or Performing Reactions task_assessment->solution_prep Splash Risk large_scale Large Scale Work (>1g) or High Splash Potential task_assessment->large_scale High Splash Risk ppe_basic Minimum PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves weighing->ppe_basic ppe_intermediate Required PPE: - Chemical Goggles - Lab Coat - Double Nitrile Gloves solution_prep->ppe_intermediate ppe_advanced Required PPE: - Goggles & Face Shield - Lab Coat - Double Nitrile Gloves large_scale->ppe_advanced Storage_Segregation target_compound 4-[(2-Tert-butylphenyl)amino] -4-oxobutanoic acid (Stored Here) oxidizers Strong Oxidizers (e.g., Nitric Acid, Peroxides) bases Strong Bases (e.g., NaOH, KOH) note Segregation is Critical to Prevent Hazardous Reactions

Caption: Segregation of the target compound from incompatible materials.

Emergency Procedures Protocol

Pre-planning for emergencies is a critical component of laboratory safety.

Spill Response

A spill should be managed promptly and safely by trained personnel.

Spill_Response spill Spill Detected communicate 1. Communicate & Evacuate - Alert personnel in the immediate area. - Isolate the spill zone. spill->communicate ppe 2. Don Appropriate PPE - Minimum: Double gloves, goggles, lab coat. - Add respirator for large powder spill. communicate->ppe control 3. Control & Contain - Cover with absorbent material (e.g., vermiculite or sand). - Do NOT use water on dry powder. ppe->control cleanup 4. Clean Up - Carefully sweep solid material into a waste container. - Use a damp cloth for final wipe-down. control->cleanup dispose 5. Dispose - Collect all contaminated materials in a labeled hazardous waste bag/container. cleanup->dispose decontaminate 6. Decontaminate - Clean the area with soap and water. - Wash hands thoroughly. dispose->decontaminate

Caption: Step-by-step workflow for spill response.

First Aid Measures

In the event of personnel exposure, immediate action is required. [2]* Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [7]* Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. [7]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention. [2]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal Protocol

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated materials (gloves, weigh paper, absorbent pads, etc.) in a clearly labeled, sealed plastic bag designated for hazardous chemical waste. [8] * Place this bag inside a rigid, labeled hazardous waste container.

  • Liquid Waste:

    • Collect unused solutions in a dedicated, compatible, and properly sealed hazardous waste container (e.g., a high-density polyethylene bottle). [9] * Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling:

    • All waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and an approximate concentration/quantity. [9]4. Disposal Request:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations. [2][9]

Conclusion

The safe use of this compound is predicated on a thorough understanding of its inferred hazards and a consistent application of the protocols outlined in this guide. By treating this compound as a skin, eye, and respiratory irritant of unknown long-term toxicity, and by diligently employing engineering controls, appropriate PPE, and proper handling techniques, researchers can minimize risk and maintain a safe laboratory environment.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6468356, this compound. [Link]

  • Emory University Environmental Health and Safety Office (2026). EHSO Manual: Spill Control/Emergency Response. [Link]

  • Acids Supplier Blog (2025). What are the safety precautions when handling acids? [Link]

  • U.S. Department of Health and Human Services (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • United States Environmental Protection Agency (2025). Personal Protective Equipment. [Link]

  • LeelineWork (2026). What PPE Should You Wear When Handling Acid 2026? [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2064037, 4-(4-Tert-butylphenyl)-4-oxobutanoic acid. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102930, 2-Amino-4-(tert-butoxy)-4-oxobutanoic acid. [Link]

  • Safety Management Group (n.d.). 4 Steps to Do Following a Spill Response. [Link]

  • Health and Safety Authority (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82159615, 2-Amino-4-(4-tert-butylphenyl)-4-oxobutanoic acid. [Link]

  • Purdue University College of Engineering (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]

  • Northwestern University Research Safety (2023). Hazardous Waste Disposal Guide. [Link]

  • International Labour Organization (1998). International Chemical Safety Cards (ICSC): BUTYRIC ACID. [Link]

  • National Institute of Technology and Evaluation, Japan (n.d.). 2,4-Di-tert-butylphenol Hazard Assessment. [Link]

  • Adooq Bioscience (n.d.). Product Information for (2S)-4-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Pharmaffiliates (n.d.). Product Information for 4-[(2-Methylphenyl)amino]-4-oxobutanoic acid. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6465946, 4-{[2-(Methylthio)phenyl]amino}-4-oxobutanoic acid. [Link]

  • Narayana, B., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E, 70(Pt 8), o752. [Link]

  • Luxembourg Centre for Systems Biomedicine (2026). PubChemLite for 4-[(2-methylphenyl)amino]-4-oxobutanoic acid. [Link]

  • ChemBK (2024). 4-[(3-methylphenyl)amino]-4-oxobutanoic acid. [Link]

  • Wikipedia (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

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"Preparation of stock solutions of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I'm currently focused on gathering information about the physicochemical properties of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid. This involves a comprehensive search to determine molecular weight and solubility in various solvents. I'm prioritizing accuracy to build a solid foundation.

Initiating Protocol Development

I'm now diving into the specifics of protocol creation. I'm focusing on finding established methods for preparing stock solutions of similar compounds, paying close attention to solvent compatibility, especially with common choices like DMSO and ethanol. Safety is paramount, so I'm also gathering safety data sheets. My aim is to build a detailed, step-by-step protocol complete with rationale and quality control steps, including a workflow diagram.

Developing the Protocol Outline

I'm now outlining the steps for a detailed application note. I'm focusing on crafting a structure that includes introductions, methods, results, and troubleshooting sections. Key data, like solubility, will be summarized in tables. I'm also preparing a Graphviz diagram to visually represent the workflow of stock solution preparation and quality control.

Planning Solution Synthesis

I'm currently focused on the application note's scope. My initial thoughts are centered on detailing the stock solution preparation of this compound. I'm deconstructing the request to clarify all its aspects.

Analyzing Proposed Outline

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Refining the Application Note

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Formulating a Structure

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Constructing a Comprehensive Protocol

I've outlined a detailed plan and structure to answer the request. I'm focusing on creating an application note, and am now diving into in-depth research to fill in the sections. My priority is ensuring scientific integrity, and I've planned to create a decision-making flowchart with Graphviz to aid in clarifying the protocol steps. I'm currently formulating initial protocols for creating a high-concentration DMSO stock.

Defining the Scope and Structure

I'm now deep into the request, establishing a solid framework for the application note and protocol. The plan is to create a detailed document with an introduction, compound properties, safety measures, a step-by-step DMSO stock solution protocol, and guidance on preparing aqueous working solutions. I will add troubleshooting, a quality control section, and a full set of references. I'm focusing on ensuring it's a useful, user-friendly guide. My priority is to act like a Senior Application Scientist.

Refining Protocol Steps

My work is now focused on optimizing the stock solution preparation protocol. I'm focusing on providing clear, detailed, and easily reproducible steps. I'll include a calculation example for 50 mM, discuss potential techniques such as sonication and heat to aid dissolution, and add the importance of verifying stock solution clarity. I'll also add a crucial step for aliquoting and storage.

Defining Document Structure

I've finalized the structure, including the rationale, and am now focusing on the introduction and compound properties section. I'm prioritizing accuracy and clarity in presenting the compound's characteristics, like molecular weight and CAS number, and will be using a Markdown table to present the data.

Formulating the Content Framework

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Formulating Content Details

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Application Notes & Protocols for In Vivo Evaluation of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-BPTA-AM2026 Revision: 1.0 Prepared For: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed

Introduction: A Strategic Framework for a Novel STAT3 Inhibitor

The compound 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid, hereafter designated BPTA-4OBA, is a novel small molecule with structural motifs suggesting potential interaction with intracellular signaling pathways. Publicly available data on this specific molecule is limited; therefore, this document serves as a strategic and methodological guide for its initial in vivo characterization in animal models.

For the purposes of this guide, we will hypothesize that BPTA-4OBA acts as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is a hallmark of numerous malignancies and inflammatory diseases, making it a compelling therapeutic target.[1][2] Inhibition of STAT3 signaling can impair tumor growth and survival.[1][3] These protocols are designed to rigorously test this hypothesis, establishing a foundational preclinical data package for BPTA-4OBA.

The following sections provide a comprehensive, step-by-step framework for advancing BPTA-4OBA from initial formulation to proof-of-concept efficacy studies in a relevant cancer model.

Section 1: Pre-Clinical Formulation Development

Rationale: The transition from in vitro to in vivo testing is critically dependent on developing a formulation that ensures adequate bioavailability and exposure in the animal model.[4][5] Many novel small molecules exhibit poor aqueous solubility, which can limit their absorption and lead to underestimated efficacy or toxicity.[6][7][8][9] The objective is to identify a safe and effective vehicle for consistent administration.

Protocol 1: Solubility Screening and Vehicle Selection

  • Solubility Assessment:

    • Prepare saturated solutions of BPTA-4OBA in a panel of pharmaceutically acceptable solvents and vehicles (e.g., Saline, PBS, 5% Dextrose in water, PEG-400, DMSO, Tween-80, Solutol HS 15).

    • Equilibrate samples for 24 hours at room temperature with gentle agitation.

    • Centrifuge to pellet undissolved compound.

    • Quantify the concentration of BPTA-4OBA in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Vehicle Selection for Tolerability:

    • Based on solubility data, prepare several candidate formulations. Aim for a concentration at least 5-10 times higher than the anticipated efficacious dose.

    • Example Formulations:

      • 10% DMSO / 40% PEG-400 / 50% Saline

      • 5% Solutol HS 15 / 95% Saline

      • 20% (w/v) Captisol® in Water

    • Administer a single dose of each vehicle (without the compound) to a small cohort of mice (n=2-3) via the intended route of administration (e.g., intraperitoneal (IP), oral gavage (PO)).

    • Monitor animals for 24-48 hours for any adverse effects (e.g., lethargy, ruffled fur, injection site irritation). Select the most inert vehicle for further studies.

Section 2: Maximum Tolerated Dose (MTD) Study

Rationale: The MTD is the highest dose that can be administered without causing unacceptable toxicity or side effects.[10][11][12] Establishing the MTD is a critical first step for designing subsequent efficacy and pharmacokinetic studies, ensuring that the therapeutic window is explored without confounding toxicity.[10][13]

Protocol 2: Single-Dose Escalation MTD Study in Mice

  • Animal Model: Naive female BALB/c mice, 6-8 weeks old.

  • Study Design:

    • Acclimate animals for at least 3-5 days.

    • Randomize animals into cohorts (n=3 per dose group).

    • Prepare BPTA-4OBA in the selected vehicle.

    • Administer single escalating doses of BPTA-4OBA via the chosen route (e.g., IP).

  • Dose Escalation Scheme: A modified Fibonacci sequence is often used.

    • Cohort 1: 10 mg/kg

    • Cohort 2: 20 mg/kg

    • Cohort 3: 40 mg/kg

    • Cohort 4: 70 mg/kg

    • Cohort 5: 100 mg/kg

  • Monitoring and Endpoints:

    • Record body weight daily for 7-14 days.[13]

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming).

    • The MTD is defined as the highest dose that does not result in >15-20% body weight loss or significant, irreversible clinical signs of toxicity.[14]

Parameter Monitoring Frequency Toxicity Endpoint
Body WeightDaily>20% loss from baseline
Clinical SignsTwice DailySevere lethargy, ataxia, ruffled fur
MortalityTwice DailyDeath

Table 1: MTD Study Monitoring Parameters.

Section 3: In Vivo Efficacy & Pharmacodynamics (PD) in a Xenograft Model

Rationale: Once the MTD is established, the efficacy of BPTA-4OBA can be evaluated in a relevant disease model. For a hypothesized STAT3 inhibitor, a human cancer xenograft model using a cell line with known STAT3 activation is appropriate.[1][3] This study will correlate drug exposure and target modulation with anti-tumor activity.

Workflow for Efficacy and PD Study

G cluster_prep Preparation Phase cluster_study Treatment & Monitoring Phase cluster_analysis Analysis Phase cell_culture 1. Propagate STAT3-addicted Cancer Cells (e.g., A549) implant 2. Implant Cells Subcutaneously into Immunodeficient Mice cell_culture->implant Cell suspension in Matrigel tumor_growth 3. Monitor Tumor Growth (Target: 100-150 mm³) implant->tumor_growth Wait for establishment randomize 4. Randomize Mice into Treatment Cohorts tumor_growth->randomize Tumors reach target size dosing 5. Administer Vehicle or BPTA-4OBA (e.g., Daily IP Dosing) randomize->dosing measure 6. Measure Tumor Volume & Body Weight (2-3 times/week) dosing->measure endpoint 7. Euthanize at Study Endpoint measure->endpoint Tumors exceed limit or study duration ends collect 8. Collect Tumors & Tissues endpoint->collect pd_analysis 9. Analyze Tumors for p-STAT3 (Western/IHC) collect->pd_analysis Flash-freeze or fix data_analysis 10. Analyze Efficacy Data (TGI, Statistical Analysis) collect->data_analysis Tumor volume data

Caption: Workflow for an in vivo xenograft efficacy and pharmacodynamic study.

Protocol 3: Efficacy Evaluation in a Human Xenograft Mouse Model

  • Animal Model: Female athymic nude or NOD-SCID mice, 6-8 weeks old.

  • Cell Line: A human cancer cell line with documented constitutive STAT3 activation (e.g., A549 lung carcinoma, U87 glioblastoma).

  • Tumor Implantation:

    • Harvest cancer cells during logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.[15]

    • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.[15][16]

  • Study Initiation and Dosing:

    • Monitor tumor growth with digital calipers. Tumor volume is calculated as (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Treatment Groups:

      • Group 1: Vehicle control (e.g., 10% DMSO / 40% PEG-400 / 50% Saline), IP, daily.

      • Group 2: BPTA-4OBA at 0.5x MTD, IP, daily.

      • Group 3: BPTA-4OBA at 0.25x MTD, IP, daily.

  • Efficacy Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

    • Terminate the study when tumors in the control group reach the maximum allowed size (~1500-2000 mm³) or after a pre-defined duration (e.g., 21-28 days).

Protocol 4: Pharmacodynamic (PD) Biomarker Analysis

Rationale: PD analysis provides direct evidence that the drug is engaging its intended target in the tumor tissue.[17][18] For a STAT3 inhibitor, the key biomarker is the reduction of phosphorylated STAT3 (p-STAT3).[18][19][20]

  • Sample Collection:

    • At the study endpoint, collect tumors from a subset of animals (n=3-4 per group) approximately 2-4 hours after the final dose.

    • Divide each tumor in half. Flash-freeze one half in liquid nitrogen for Western blot analysis and fix the other half in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blot Analysis:

    • Homogenize frozen tumor samples to extract total protein.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe membranes with primary antibodies against p-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin).

    • Quantify band intensity to determine the ratio of p-STAT3 to total STAT3. A significant reduction in this ratio in the BPTA-4OBA-treated groups relative to the vehicle group indicates target engagement.

  • Immunohistochemistry (IHC):

    • Process formalin-fixed, paraffin-embedded tumor sections.

    • Perform antigen retrieval and stain sections with an antibody specific for p-STAT3.

    • Score the staining intensity and percentage of positive cells to visualize the reduction and distribution of target inhibition within the tumor microenvironment.

Hypothesized STAT3 Signaling Pathway and Point of Inhibition

G cluster_nucleus Nucleus cytokine Cytokine / Growth Factor (e.g., IL-6) receptor Receptor (e.g., IL-6R) cytokine->receptor Binds jak JAK receptor->jak Activates stat3_inactive STAT3 jak->stat3_inactive Phosphorylates stat3_active p-STAT3 stat3_inactive->stat3_active dimer p-STAT3 Dimer stat3_active->dimer Dimerizes gene_expression Target Gene Expression (e.g., c-Myc, Cyclin D1) dimer->gene_expression Binds to DNA nucleus Nucleus translocation Translocation inhibitor BPTA-4OBA inhibitor->stat3_inactive Prevents Phosphorylation

Caption: Hypothesized mechanism of BPTA-4OBA inhibiting the JAK/STAT3 signaling pathway.

Section 4: Pharmacokinetic (PK) Profiling

Rationale: A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of a drug over time.[21][22] This data is essential for understanding the drug's exposure profile (Cmax, Tmax, AUC) and half-life, which helps in optimizing the dosing schedule for efficacy studies and correlating exposure with therapeutic effects.[14][23][24]

Protocol 5: Single-Dose PK Study in Mice

  • Animal Model: Naive female BALB/c mice, 6-8 weeks old.

  • Study Design:

    • Administer a single dose of BPTA-4OBA (e.g., a well-tolerated dose such as 0.25x MTD) via both intravenous (IV, for bioavailability) and the intended therapeutic route (e.g., IP or PO).

    • Use a sparse sampling design. At each time point, collect blood from a cohort of 3 mice.

  • Sample Collection:

    • Collect blood samples (e.g., via submandibular or saphenous vein) into EDTA-coated tubes at pre-defined time points.

    • Time Points (example for IP): Pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

    • Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis and Data Analysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify BPTA-4OBA concentrations in plasma.

    • Use software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.

Parameter Description Importance
Cmax Maximum observed plasma concentrationIndicates rate of absorption and peak exposure
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the Curve (concentration vs. time)Represents total drug exposure
t1/2 Half-lifeDetermines dosing frequency
F% Bioavailability (PO/IP vs. IV)Percentage of dose reaching systemic circulation

Table 2: Key Pharmacokinetic Parameters.

References

  • Groner, B., & von Manstein, V. (2017). Companion Animals as Models for Inhibition of STAT3 and STAT5. Cancers, 11(12), 2035. [Link]

  • Villanueva, J., et al. (2018). LLC cells tumor xenograft model. Protocols.io. [Link]

  • Kieslinger, M., et al. (2019). Companion Animals as Models for Inhibition of STAT3 and STAT5. PubMed. [Link]

  • Guerin, M. V., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. [Link]

  • Kieslinger, M., et al. (2019). Companion Animals as Models for Inhibition of STAT3 and STAT5. Semantic Scholar. [Link]

  • Al-Badr, A. A., & El-Subbagh, H. I. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(19), 6207. [Link]

  • Frank, D. A., et al. (2021). Targeting Constitutively Active STAT3 in Chronic Lymphocytic Leukemia: A Clinical Trial of the STAT3 Inhibitor Pyrimethamine with Pharmacodynamic Analyses. American Journal of Hematology, 96(4), E95-E98. [Link]

  • Pharmacology Discovery Services. (n.d.). Maximum Tolerated Dose (MTD), Autonomic Signs, Mouse. Eurofins. [Link]

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  • Morand, P., et al. (2014). A Mouse Model to Assess STAT3 and STAT5A/B Combined Inhibition in Health and Disease Conditions. International Journal of Molecular Sciences, 15(11), 20884-20897. [Link]

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  • Frank, D. A., et al. (2021). Targeting constitutively active STAT3 in chronic lymphocytic leukemia: A clinical trial of the STAT3 inhibitor pyrimethamine with pharmacodynamic analyses. PubMed. [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. MuriGenics. [Link]

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  • Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. Southern Research. [Link]

  • Li, F., et al. (2018). Murine Pharmacokinetic Studies. Bio-protocol, 8(20), e3051. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. NCI. [Link]

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  • Atcha, F. A., et al. (2021). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 4(1), 13. [Link]

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  • Narayana, B., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o752. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-(4-tert-butylphenyl)-4-oxobutanoic acid. PubChem. [Link]

  • Chandler, C. E., et al. (2008). In vitro and in vivo profile of 5-[(4′-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry, 16(15), 7385-7391. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Experiments with Phenylamino-Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid: Publicly available data on the experimental use of this compound is limited, as it is primarily documented as a chemical intermediate.[1] This guide therefore addresses the common challenges encountered with its broader chemical class: small molecules featuring a carboxylic acid, an amide linkage, and a bulky hydrophobic group. These structural motifs present predictable hurdles in solubility, assay stability, and cellular activity that researchers must overcome. The principles and protocols outlined here are designed to be broadly applicable to this class of compounds.

Section 1: Compound Handling and Formulation

This section addresses the critical first step in any experiment: ensuring the compound is properly dissolved and stable in a manner compatible with the assay system. The combination of a polar carboxylic acid and a nonpolar tert-butylphenyl group makes this a non-trivial challenge.

Q1: My initial stock solution of the compound in DMSO appears clear, but a precipitate forms when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A1: This is a classic sign of a compound "crashing out" of solution due to poor aqueous solubility. While DMSO can dissolve many hydrophobic compounds at high concentrations (e.g., 10-30 mM), this solubility is dramatically reduced when the DMSO concentration is lowered by dilution into an aqueous medium.[2][3] The hydrophobic tert-butylphenyl group is the likely driver of this phenomenon.

Troubleshooting Steps:

  • Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally ≤0.5%, to minimize solvent-induced artifacts.[4] This may require making a more concentrated DMSO stock if your compound's potency allows for higher dilutions.

  • Assess Kinetic vs. Thermodynamic Solubility: You are observing a lack of kinetic solubility. It may be beneficial to determine the compound's thermodynamic solubility in your buffer to establish a true upper limit for your assay concentrations.[5][6]

  • Incorporate Excipients:

    • Serum Albumin: If compatible with your assay, adding bovine serum albumin (BSA) can help solubilize hydrophobic compounds by mimicking the protein binding that occurs in vivo.[4]

    • Surfactants: A very low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) in the assay buffer can help maintain solubility, but this is typically only suitable for biochemical, not cell-based, assays.[7]

  • pH Adjustment: The carboxylic acid group's ionization state is pH-dependent. At physiological pH (~7.4), it will be deprotonated (negatively charged), which can aid solubility. However, in acidic media, it will be protonated and less soluble. Ensure your buffer pH is stable and appropriate. Consider if a slightly more basic buffer could improve solubility without compromising the assay.

Section 2: Troubleshooting In Vitro Assays

Once formulated, the compound can still present challenges within the assay itself, leading to results that are difficult to interpret.

Q2: I'm observing activity in my primary screen, but the dose-response curve is unusual (e.g., very steep, shallow, or has a high background). How do I know if this is a real effect or an artifact?

A2: This is a critical question. Compounds with the structural features of this compound can be prone to assay interference. These are often classified as Pan-Assay Interference Compounds (PAINS).[8] PAINS can produce false-positive results through a variety of nonspecific mechanisms.[9]

Potential Causes & Solutions:

  • Compound Aggregation: At concentrations above their aqueous solubility limit, hydrophobic molecules can form aggregates that nonspecifically inhibit enzymes or disrupt assay signals.[10]

    • Troubleshooting Step: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the compound's apparent activity is significantly reduced, aggregation is the likely cause.

  • Chemical Reactivity: While the core structure isn't overtly reactive, some functionalities can become problematic. Carboxylic acids, for instance, can chelate metal ions essential for some enzymes.[10]

    • Troubleshooting Step: Perform mechanism of action studies. Check for time-dependent inhibition and assess whether the activity is reversible by dilution. Irreversible or time-dependent activity may suggest covalent modification or another nonspecific interaction.

  • Interference with Assay Technology: The compound may interfere with the detection method (e.g., fluorescence quenching/enhancement, absorbance).

    • Troubleshooting Step: Run a control experiment with the compound and all assay components except the biological target (e.g., the enzyme). A change in signal indicates direct interference.

Workflow for Investigating Assay Artifacts

Unusual_DR Unusual Dose-Response Curve Observed Check_Solubility Confirm Solubility Limit in Final Assay Buffer Unusual_DR->Check_Solubility Test_Aggregation Run Assay with 0.01% Triton X-100 Check_Solubility->Test_Aggregation If [Cmpd] > Solubility Check_Interference Run Assay without Biological Target Check_Solubility->Check_Interference Result_No_Change Result: No Change in IC50 Test_Aggregation->Result_No_Change No Significant Shift Result_IC50_Shift Result: IC50 Shifts Right (Potency Decreases) Test_Aggregation->Result_IC50_Shift Significant Shift Result_Signal_Change Result: Signal Changes Check_Interference->Result_Signal_Change Conclusion_Real Conclusion: Likely True Activity Result_No_Change->Conclusion_Real Conclusion_Agg Conclusion: Likely Aggregation Artifact Result_IC50_Shift->Conclusion_Agg Conclusion_Int Conclusion: Direct Assay Interference Result_Signal_Change->Conclusion_Int

Caption: Decision tree for troubleshooting artifactual in vitro assay results.

Section 3: Addressing Challenges in Cell-Based Experiments

Moving from a biochemical to a cellular environment introduces new layers of complexity, primarily related to membrane permeability and cellular metabolism.

Q3: The compound is potent in my biochemical assay but shows little to no activity in a cell-based assay. What could be the reason?

A3: This discrepancy is common in drug discovery and often points to issues with cell permeability or stability.[11]

Key Factors to Investigate:

  • Poor Membrane Permeability: The carboxylic acid group will be ionized at physiological pH, carrying a negative charge that hinders passive diffusion across the lipophilic cell membrane.[11]

    • Solution: While you cannot easily change the molecule, you can characterize its permeability using standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). This will provide quantitative data to confirm or rule out permeability as the issue.

  • Cellular Efflux: The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) that actively pump it out of the cell, preventing it from reaching its intracellular target.

    • Solution: Test for this by co-incubating your compound with known efflux pump inhibitors (e.g., verapamil or cyclosporin A). An increase in potency in the presence of an inhibitor suggests the compound is being actively effluxed.

  • Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes into an inactive form. The amide bond, for instance, could be susceptible to hydrolysis.[12][13]

    • Solution: Incubate the compound with liver microsomes or cell lysates and measure its concentration over time using LC-MS (Liquid Chromatography-Mass Spectrometry). A short half-life indicates metabolic instability.

Experimental Workflow for Cell-Based Potency Issues

Start Biochemical Potency > Cellular Potency Permeability Assess Permeability (e.g., PAMPA Assay) Start->Permeability Perm_Low Result: Low Permeability Permeability->Perm_Low Perm_High Result: High Permeability Permeability->Perm_High Efflux Test with Efflux Pump Inhibitors Efflux_Shift Result: Potency Increases Efflux->Efflux_Shift Efflux_NoShift Result: No Change Efflux->Efflux_NoShift Metabolism Assess Metabolic Stability (e.g., Microsome Assay) Metab_Unstable Result: Short Half-Life Metabolism->Metab_Unstable Conclusion_Perm Conclusion: Permeability is the Limiting Factor Perm_Low->Conclusion_Perm Perm_High->Efflux Conclusion_Efflux Conclusion: Compound is an Efflux Substrate Efflux_Shift->Conclusion_Efflux Efflux_NoShift->Metabolism Conclusion_Metab Conclusion: Compound is Metabolically Unstable Metab_Unstable->Conclusion_Metab

Caption: Troubleshooting workflow for low cellular potency.

Section 4: Frequently Asked Questions (FAQs)

Q4: What is the best way to prepare a stock solution of a new, poorly soluble compound like this?

A4: For a novel compound with unknown solubility, a systematic approach is best.

StepActionRationale
1. Solvent Selection Start with 100% Dimethyl Sulfoxide (DMSO). It is a versatile solvent for a wide range of compounds and is compatible with most biological assays at low final concentrations.[14]DMSO effectively dissolves both polar and nonpolar molecules, making it the industry standard for compound stock solutions.[2]
2. High Concentration Aim to create a high-concentration stock, typically in the 10-30 mM range.A higher stock concentration allows for greater dilution into the final assay, minimizing the final percentage of organic solvent.[3]
3. Dissolution Method After adding the solvent, vortex the solution vigorously. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes.Mechanical agitation and sonication provide the energy needed to break up the crystal lattice and facilitate solvation, ensuring a homogenous solution.
4. Visual Inspection Hold the vial against a light source. A properly dissolved stock solution should be completely clear, with no visible particles or haziness.Any particulate matter indicates that the compound has not fully dissolved and the actual concentration is lower than the calculated concentration.
5. Storage Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.Aliquoting prevents contamination and degradation from multiple uses. Freezing minimizes solvent evaporation and slows potential chemical degradation over time.[3]

Q5: Could the carboxylic acid moiety itself cause toxicity in my cell-based assays?

A5: While the carboxylic acid is a common functional group in many approved drugs, it is not entirely benign.[15] At high concentrations, some carboxylic acid-containing drugs can be associated with idiosyncratic drug toxicity, potentially through the formation of reactive acyl glucuronide or acyl-CoA conjugates.[12][13] However, for most in vitro screening applications, direct toxicity from the functional group itself is less of a concern than the physicochemical problems it causes (poor permeability) or nonspecific assay interference. Always run a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the compound's toxic concentration range in your specific cell line.

References

  • Various Authors. How to dissolve hydrophobic drug....... ResearchGate. 2013. Available from: [Link]

  • Tzigoounis V, et al. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega. 2012. Available from: [Link]

  • Wikipedia. Pan-assay interference compounds. Available from: [Link]

  • Various Authors. How to enhance drug solubility for in vitro assays? ResearchGate. 2014. Available from: [Link]

  • Lolo F, et al. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. 2017. Available from: [Link]

  • Nguyen T, et al. Fast Release of Carboxylic Acid inside Cells. Chemistry – A European Journal. 2025. Available from: [Link]

  • Patsnap. Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. 2025. Available from: [Link]

  • Various Authors. What are Pan Assay Interference Compounds (PAINS) and why do they have such potent cross-enzyme potency? Quora. 2014. Available from: [Link]

  • Meanwell NA. Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. 2018. Available from: [Link]

  • Luffer-Atlas D, et al. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology. 2015. Available from: [Link]

  • de Souza T, et al. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology. 2015. Available from: [Link]

  • Dahlin JL, et al. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. 2015. Available from: [Link]

  • Di L, Kerns EH. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. 2006. Available from: [Link]

  • Various Authors. In Vitro Solubility Assays in Drug Discovery. ResearchGate. 2025. Available from: [Link]

  • Stornciuc V, et al. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol. Methods in Molecular Biology. 2021. Available from: [Link]

  • Luffer-Atlas D, et al. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. PubMed. 2015. Available from: [Link]

  • Google Patents. Process for producing 4-amino-3-oxo-butanoic acid ester.
  • Google Patents. Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • PubChem. This compound. Available from: [Link]

  • Google Patents. Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Google Patents. SUBSTITUTED INDOLINE DERIVATIVES AS DENGUE VIRAL REPLICATION INHIBITORS.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Available from: [Link]

  • Narayana B, et al. 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E. 2014. Available from: [Link]

  • MolPort. 4-({6-tert-butyl-3-[(3-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-4-oxobutanoic acid. Available from: [Link]

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Technical Support Center: Optimizing the Synthesis of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemistry, enabling you to diagnose issues and rationally optimize your experimental outcomes.

Overview of the Synthesis

The synthesis of this compound is most commonly achieved through the nucleophilic acyl substitution reaction between 2-tert-butylaniline and succinic anhydride. This reaction involves the nucleophilic attack of the primary amine of 2-tert-butylaniline on one of the carbonyl carbons of the succinic anhydride ring. This attack leads to the opening of the anhydride ring, forming the desired amide and a terminal carboxylic acid in a single, atom-economical step.

While seemingly straightforward, factors such as the steric hindrance presented by the tert-butyl group, reagent purity, solvent choice, and reaction temperature can significantly impact reaction rate, yield, and final product purity.

Frequently Asked Questions (FAQs)

Q1: Why is succinic anhydride used instead of directly reacting with succinic acid? Directly reacting a carboxylic acid with an amine to form an amide is challenging. The acidic proton of the carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt.[1][2] Overcoming this requires high temperatures to drive off water, which can lead to side reactions and decomposition.[1] Succinic anhydride, as an activated carboxylic acid derivative, is much more electrophilic and circumvents the formation of the stable salt, allowing the reaction to proceed under milder conditions.[3] The carboxylate formed upon ring-opening serves as an excellent leaving group.[4]

Q2: What are the most critical parameters to control in this synthesis? The three most critical parameters are:

  • Temperature: Exothermic reactions can occur, and controlling the temperature is crucial to prevent side reactions.[5]

  • Solvent: The choice of solvent affects reagent solubility, reaction rate, and ease of product isolation.

  • Purity of Reagents: Moisture can hydrolyze succinic anhydride to succinic acid, which will not react under these conditions and will complicate purification.[3][6]

Q3: What are the primary safety concerns?

  • 2-tert-Butylaniline: It is a sterically hindered aniline and should be handled with care, as anilines are generally toxic and can be absorbed through the skin.[7]

  • Solvents: Depending on the solvent used (e.g., DCM, ether, THF), appropriate ventilation and handling procedures for flammable or volatile organic compounds are necessary.[8]

  • Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

Detailed Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem 1: The reaction is very slow or fails to reach completion.

  • Q: I've been stirring my reactants for hours, but TLC analysis shows a significant amount of starting material remaining. What's causing this? A: The primary suspect is the steric hindrance from the bulky tert-butyl group on the 2-tert-butylaniline, which slows the rate of nucleophilic attack.[7] While the reaction can often proceed at room temperature, gentle heating may be required to overcome the activation energy barrier.

    • Solution 1: Increase Temperature. Try heating the reaction mixture to 40-50 °C. Monitor the progress by TLC every 30-60 minutes to avoid potential side reactions or decomposition at higher temperatures.

    • Solution 2: Change Solvent. If your reagents are not fully dissolved, solubility may be the limiting factor. Switch to a solvent that better solubilizes both starting materials. Aprotic polar solvents like acetonitrile or a minimal amount of DMF can be effective, though they can complicate workup.[8][9]

    • Solution 3: Add a Catalyst. While often not necessary for this reaction, a non-nucleophilic base like pyridine can be used in catalytic amounts. It can act as a nucleophilic catalyst by forming a more reactive acylpyridinium intermediate with the anhydride, accelerating the reaction.[10]

Problem 2: The final yield is disappointingly low.

  • Q: After workup and purification, my isolated yield is much lower than expected. Where did my product go? A: Low yield can result from an incomplete reaction, mechanical losses during workup, or inefficient purification.

    • Cause A: Incomplete Reaction. As discussed in Problem 1, ensure the reaction has gone to completion by TLC before beginning the workup.

    • Cause B: Hydrolysis of Succinic Anhydride. If your reagents or solvent contain water, the succinic anhydride will hydrolyze to succinic acid, which is unreactive.[3] This reduces the available amount of one of your key reactants.

      • Solution: Use anhydrous solvents and ensure your 2-tert-butylaniline is dry. Store succinic anhydride in a desiccator.

    • Cause C: Inefficient Extraction. The product, having a carboxylic acid group, has some water solubility, especially at higher pH. During an aqueous workup, some product may be lost to the aqueous layer.

      • Solution: When performing the workup, ensure the aqueous layer is acidified to a pH of ~2-3 before extraction to fully protonate the carboxylic acid, minimizing its water solubility. Extract with a suitable organic solvent (e.g., ethyl acetate, DCM) multiple times (e.g., 3x) to ensure complete recovery.

Problem 3: The isolated product is impure.

  • Q: My final product shows contaminants in its NMR spectrum, or has a broad melting point. How can I improve its purity? A: The most common impurity is succinic acid, resulting from the hydrolysis of unreacted succinic anhydride during the aqueous workup.[6] Unreacted 2-tert-butylaniline can also be a contaminant.

    • Solution 1: Acid-Base Extraction. This is the most effective way to remove succinic acid. Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a mild basic solution, such as saturated sodium bicarbonate.[6] The succinic acid will be deprotonated to form sodium succinate, which is highly soluble in the aqueous layer, while your product (an amide, which is much less acidic) remains in the organic layer.

      • Caution: Be careful not to use a strong base like NaOH, as it could potentially hydrolyze your amide product under harsh conditions.

    • Solution 2: Removal of Unreacted Amine. To remove unreacted 2-tert-butylaniline, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The amine will be protonated to form an ammonium salt, which will move into the aqueous layer.

    • Solution 3: Recrystallization. After a thorough workup, recrystallization is an excellent final purification step. A solvent system like benzene or an ethyl acetate/hexane mixture can yield high-purity, crystalline material.[11]

Experimental Protocols & Data

Data Presentation
ReagentFormulaMW ( g/mol )Amount (mmol)Equiv.
Succinic AnhydrideC₄H₄O₃100.07101.0
2-tert-ButylanilineC₁₀H₁₅N149.23101.0
Diethyl Ether (Solvent)(C₂H₅)₂O-50 mL-
Optimized Synthesis Protocol

This protocol incorporates best practices to maximize yield and purity.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add succinic anhydride (1.0 g, 10 mmol).

  • Reagent Addition: Dissolve the succinic anhydride in 50 mL of anhydrous diethyl ether. In a separate vial, dissolve 2-tert-butylaniline (1.49 g, 10 mmol) in 10 mL of anhydrous diethyl ether. Add the aniline solution dropwise to the stirring anhydride solution at room temperature over 10 minutes. A white precipitate may form upon addition.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent). The reaction is typically complete within 1-2 hours. If the reaction is slow, gently warm the mixture to 35-40°C.

  • Workup - Part 1 (Removal of Unreacted Anhydride/Succinic Acid):

    • Pour the reaction mixture into a separatory funnel.

    • Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to remove any succinic acid.[6] Separate the layers.

  • Workup - Part 2 (Product Isolation):

    • The product, this compound, is an acid itself and will have been converted to its sodium salt by the bicarbonate wash, moving it to the aqueous layer.

    • Collect the aqueous layer from the previous step. Wash it once with 20 mL of diethyl ether to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. A white solid product should precipitate.

  • Purification:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the solid under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like benzene or an ethyl acetate/hexane mixture.[11]

Visualizations

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve Succinic Anhydride in Ether R1 Combine Reagents (Dropwise Addition) P1->R1 P2 Dissolve 2-tert-Butylaniline in Ether P2->R1 R2 Stir at RT (or 40°C) Monitor by TLC R1->R2 W1 Bicarbonate Wash (Remove Succinic Acid) R2->W1 W2 Isolate Aqueous Layer W1->W2 W3 Acidify to pH 2 (Precipitate Product) W2->W3 W4 Filter & Dry Product W3->W4 W5 Recrystallize (Optional) W4->W5

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Poor Result: Low Yield or Impure Product CheckTLC Is starting material left on final TLC? Start->CheckTLC Incomplete Reaction Incomplete CheckTLC->Incomplete Yes CheckWorkup Check Workup/Purification Procedures CheckTLC->CheckWorkup No Sol1 Increase Temperature (40-50°C) Incomplete->Sol1 Sol2 Check Reagent Solubility (Change Solvent) Incomplete->Sol2 ImpurityID What is the impurity? CheckWorkup->ImpurityID SuccinicAcid Succinic Acid ImpurityID->SuccinicAcid Acidic Impurity Aniline Unreacted Aniline ImpurityID->Aniline Basic Impurity Sol3 Perform Bicarbonate Wash during workup SuccinicAcid->Sol3 Sol4 Use Anhydrous Reagents/Solvents SuccinicAcid->Sol4 Sol5 Perform Dilute HCl Wash during workup Aniline->Sol5

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • StudySmarter. (2023, October 20). Amide Reactions: Amidation, Alcohol, Formation, Techniques. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? Retrieved from [Link]

  • Westin, J. Synthesis of Amides. Organic Chemistry, Jack Westin. Retrieved from [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Reddit. (2024, April 12). Amide from carboxylic acid synthesis. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2024, February 18). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]

  • PubChem. this compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]

  • Wikipedia. Succinic anhydride. Retrieved from [Link]

  • PrepChem.com. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Retrieved from [Link]

  • Google Patents.EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
  • MDPI. (2018). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank. Retrieved from [Link]

  • ResearchGate. Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. Retrieved from [Link]

  • Taylor & Francis. Succinic anhydride – Knowledge and References. Retrieved from [Link]

  • Google Patents.US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • Quora. (2017, May 13). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Retrieved from [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • National Institutes of Health. (2015). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Retrieved from [Link]

Sources

"Common issues with 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid stability"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid (PubChem CID: 6468356). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues that may be encountered during experimentation. Our approach is rooted in foundational chemical principles and field-proven methodologies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound for long-term use?

Answer: For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] Based on standard laboratory practice for complex organic molecules, we recommend storage at 2-8°C. Protect the compound from moisture and strong oxidizing agents.[1] Storing the material under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of slow oxidative degradation over extended periods.

Q2: I've prepared a stock solution in DMSO. What is the best way to store it?

Answer: Dimethyl sulfoxide (DMSO) is a common solvent for this compound. For short-term storage (1-2 weeks), aliquots of the DMSO stock solution can be stored at -20°C. For long-term storage (months), we strongly recommend storing aliquots at -80°C. To ensure reproducibility, use fresh aliquots for each experiment and avoid repeated freeze-thaw cycles, which can accelerate degradation. Always use amber or opaque vials to protect the solution from light.

Q3: Is the compound sensitive to light?

Answer: While specific photostability data for this exact molecule is not extensively published, its structure contains aromatic and carbonyl moieties that can be susceptible to photodegradation.[2] As a standard precautionary measure, all solutions containing this compound should be handled in amber vials or vessels wrapped in aluminum foil to minimize exposure to UV and ambient light.

Troubleshooting Guide: Investigating Compound Instability

This section addresses specific experimental issues that may arise from the chemical instability of this compound.

Issue 1: Loss of Activity or Inconsistent Results in Aqueous Buffers

Question: My experimental results are showing high variability, or the compound's effect seems to diminish in my aqueous assay buffer over the course of a few hours. What is the likely cause?

Expert Analysis: The most probable cause of instability in aqueous solutions, particularly at non-neutral pH, is the hydrolysis of the amide bond. The molecule contains both an amide and a carboxylic acid functional group, making it susceptible to cleavage under either acidic or basic conditions. This degradation process would yield 2-tert-butylaniline and succinic acid, both of which would be inactive in most biological assays targeting the parent molecule.

Proposed Degradation Pathway: Amide Hydrolysis

The central amide linkage is the most likely point of hydrolytic cleavage. This reaction can be catalyzed by both acid and base.

G cluster_main Hydrolysis of this compound cluster_products Degradation Products cluster_conditions Catalytic Conditions Parent Parent Compound (C₁₄H₁₉NO₃) Product1 2-tert-butylaniline Parent->Product1 Amide Bond Cleavage Product2 Succinic Acid Parent->Product2 Amide Bond Cleavage Acid Acid (H⁺) Acid->Parent Catalyzes Base Base (OH⁻) Base->Parent Catalyzes

Caption: Potential hydrolytic degradation pathway.

Troubleshooting Protocol:

  • pH Optimization: If your assay allows, prepare the compound in a buffer at or near neutral pH (6.8-7.4). Avoid highly acidic or alkaline conditions.

  • Time-Course Analysis: Perform a time-course experiment. Prepare a fresh solution of the compound in your assay buffer. Analyze its purity and concentration via HPLC at T=0 and then at several time points (e.g., 1, 2, 4, 8 hours) under your standard assay conditions (temperature, light). A decrease in the parent peak area with the concurrent appearance of new peaks would confirm instability.

  • Fresh Preparations: Always prepare working solutions fresh from a frozen DMSO stock immediately before use. Do not store the compound in aqueous buffers for extended periods.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Question: I am analyzing my sample by HPLC and see a new, smaller peak that wasn't present in the initial analysis of the solid material. What could this be?

Expert Analysis: Beyond hydrolysis, the appearance of new species could indicate oxidative degradation. The aniline-type nitrogen and the electron-rich phenyl ring are susceptible to oxidation, which can be accelerated by air, trace metal contaminants, or reactive oxygen species generated in some biological assays.

Troubleshooting Workflow:

G Start Observe Unexpected Peak in HPLC Step1 Review Sample Handling: - Exposed to air/light? - Age of solution? - Buffer components (metals?) Start->Step1 Step2 Prepare Fresh Solution from Solid & Re-analyze Step1->Step2 Decision1 Is Peak Still Present? Step2->Decision1 Path_Yes Potential Impurity in Solid Lot Decision1->Path_Yes Yes Path_No Degradation Confirmed Decision1->Path_No No Step3 Implement Protective Measures: 1. Use Degassed Solvents 2. Add Chelator (e.g., EDTA) 3. Store Under Inert Gas Path_No->Step3 End Re-evaluate Stability Step3->End

Caption: Workflow for diagnosing potential oxidative degradation.

Troubleshooting Protocol:

  • Use High-Purity Solvents: Ensure all solvents and buffers are of high purity and, if possible, have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.

  • Consider Chelators: If metal-catalyzed oxidation is suspected, consider the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer system, provided it does not interfere with your assay.

  • Forced Oxidation Study: To confirm susceptibility, you can perform a forced degradation study. Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 0.1% H₂O₂) and monitor the formation of degradants by HPLC. This helps to confirm if the compound is prone to oxidation.

Analytical Protocols for Stability Assessment
Protocol 1: HPLC-UV Method for Purity and Stability Analysis

This method provides a baseline for assessing the purity of this compound and detecting degradation products.

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 2 min, return to 10% B and re-equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection (UV) 254 nm
Injection Vol. 10 µL
Sample Prep. Dissolve in DMSO, then dilute with 50:50 Water:Acetonitrile.
Protocol 2: Forced Degradation Study

A forced degradation study is essential for proactively identifying potential stability issues. This involves subjecting the compound to harsh conditions to accelerate its breakdown.

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.

  • Set Up Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60°C for 4 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light.

    • Photostability: Expose a solution (in a quartz cuvette or clear vial) to a photostability chamber with a light intensity of >1.2 million lux hours.

    • Thermal: Heat a solid sample at 80°C for 24 hours.

  • Analysis: After the specified time, neutralize the acid and base samples. Dilute all samples to an appropriate concentration and analyze using the HPLC-UV method described above. Compare the chromatograms to a control sample to identify and quantify degradation products.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6468356, this compound. Retrieved from [Link].

  • Safety Data Sheet for p-tert-Butyl phenol. (2025). Retrieved from a representative chemical supplier's documentation.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • T. W. Green, P. G. M. Wuts. (1999). Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons. (This is a general reference for chemical stability of functional groups).
  • Patel, M., et al. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Pharmaceutical Research, 10(1), 95-102. Available at: [Link].

  • Cantrell, G. W., et al. (2008). Photostability of the sunscreening agent 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone). Journal of Photochemistry and Photobiology A: Chemistry, 200(1), 108-114.

Sources

Technical Support Center: Synthesis of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-[(2-tert-butylphenyl)amino]-4-oxobutanoic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. It involves the ring-opening of succinic anhydride by 2-tert-butylaniline.[1] While seemingly straightforward, the steric hindrance imposed by the tert-butyl group on the aniline derivative introduces specific challenges that can impact reaction rate and overall yield.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering probable causes and actionable solutions.

Issue 1: Low or No Product Formation

  • Question: I've mixed 2-tert-butylaniline and succinic anhydride, but upon workup, I'm recovering mostly starting materials. What could be the issue?

  • Probable Causes & Solutions:

    • Insufficient Reaction Temperature: The steric hindrance from the ortho-tert-butyl group on the aniline can slow down the nucleophilic attack on the anhydride. While many acylation reactions proceed at room temperature, this specific substrate may require heating to overcome the activation energy barrier.[2][3]

      • Solution: Try refluxing the reaction mixture. A good starting point is to use a solvent like toluene or xylenes and heat to reflux (80-110 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Inappropriate Solvent Choice: The choice of solvent can significantly influence the reaction rate. A solvent that does not adequately solubilize both reactants will result in a sluggish or incomplete reaction.

      • Solution: Consider using a polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.[2] These solvents are generally effective for this type of acylation. For reactions requiring heat, toluene is an excellent choice.

    • Degraded Succinic Anhydride: Succinic anhydride is susceptible to hydrolysis if exposed to moisture, forming succinic acid. Succinic acid will not react with the aniline under these conditions.

      • Solution: Ensure your succinic anhydride is of high purity and has been stored in a desiccator. If you suspect hydrolysis, you can purify the anhydride by recrystallization from acetic anhydride or by sublimation.[4]

Issue 2: Formation of a Symmetric Diaryl Succinamide Impurity

  • Question: My final product is contaminated with a significant amount of a higher molecular weight byproduct, which I suspect is the diaryl succinamide. How can I prevent this?

  • Probable Cause & Solution:

    • Excessive Heat or Prolonged Reaction Time: While heat is necessary, excessive temperatures or extended reaction times can promote a secondary reaction. The initially formed product, this compound, can be activated (e.g., by forming a mixed anhydride in situ) and then react with another molecule of 2-tert-butylaniline to form the symmetric N,N'-bis(2-tert-butylphenyl)succinamide.

      • Solution:

        • Careful Temperature Control: Use the minimum temperature required to drive the reaction to completion. Monitor closely with TLC.

        • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of succinic anhydride. This ensures that the more valuable aniline is fully consumed and minimizes the chance of it reacting with the product.

        • Slow Addition: Add the succinic anhydride portion-wise to a solution of the 2-tert-butylaniline.[5] This maintains a low concentration of the anhydride and can help to suppress side reactions.

Issue 3: Difficulty in Product Purification and Isolation

  • Question: After the reaction, I'm struggling to isolate a pure product. The crude material is an oil, and recrystallization attempts have failed.

  • Probable Causes & Solutions:

    • Incomplete Reaction: If significant amounts of starting materials remain, they can act as impurities that hinder crystallization.

      • Solution: Ensure the reaction has gone to completion using TLC analysis before proceeding with the workup.

    • Aqueous Workup Issues: The product has both a carboxylic acid and an amide functional group, giving it some solubility in both acidic and basic aqueous solutions, which can complicate extractions.

      • Solution: Acid-Base Extraction Protocol:

        • After the reaction, dissolve the crude mixture in a suitable organic solvent like ethyl acetate.

        • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted 2-tert-butylaniline.

        • Extract the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid of your product, transferring it to the aqueous layer as its carboxylate salt.

        • Separate the aqueous layer, wash it with fresh ethyl acetate to remove any neutral impurities, and then re-acidify it carefully with 1M HCl until the product precipitates.

        • Collect the precipitated solid by filtration.[5]

    • Recrystallization Solvent Selection: Choosing the right solvent system is crucial for effective purification.

      • Solution: A mixed solvent system is often effective. Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (like ethanol or ethyl acetate) and then slowly adding a solvent in which it is poorly soluble (like hexanes or water) until turbidity is observed. Allow it to cool slowly to promote crystal growth.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the general reaction mechanism?

    • A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-tert-butylaniline attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final amide product, this compound.[7][8][9]

    Caption: General mechanism for the synthesis.

  • Q2: Can I use a catalyst to improve the reaction rate?

    • A2: While this reaction can often be performed without a catalyst, Lewis acids or Brønsted acids can sometimes be used to activate the anhydride and increase the reaction rate.[10] However, this can also increase the likelihood of side reactions. A catalyst-free approach with thermal promotion is generally preferred for simplicity and to avoid additional impurities. If you do explore catalysts, start with mild options like a catalytic amount of acetic acid.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting materials and the product (e.g., a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to improve the spot shape of the carboxylic acid product). The disappearance of the 2-tert-butylaniline spot and the appearance of a new, more polar product spot will indicate the reaction is progressing.

  • Q4: What are the key safety precautions for this synthesis?

    • A4: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. 2-tert-butylaniline can be toxic and irritating. Succinic anhydride can be an irritant. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocols

Optimized Synthesis Protocol

This protocol is designed to maximize yield by controlling reaction conditions and simplifying purification.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-tert-butylaniline (1.0 eq) in toluene (approx. 0.5 M concentration).

  • Reagent Addition: While stirring, add finely powdered succinic anhydride (1.1 eq) portion-wise over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Initial Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification (Acid-Base Extraction):

    • Dissolve the crude residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 1M HCl (2 x volume of organic layer).

    • Extract the organic layer with saturated sodium bicarbonate solution (3 x volume of organic layer). Combine the aqueous basic extracts.

    • Wash the combined aqueous layer with a small portion of fresh ethyl acetate.

    • Carefully acidify the aqueous layer with 3M HCl while stirring in an ice bath until the pH is ~2. A white precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Data Summary Table

ParameterRecommended ConditionRationale
Stoichiometry 1.1 eq. Succinic AnhydrideEnsures complete consumption of the amine, minimizing side reactions.
Solvent TolueneAllows for reflux at an appropriate temperature to overcome steric hindrance.
Temperature Reflux (~110 °C)Provides sufficient energy for the sterically hindered nucleophilic attack.
Reaction Time 4-6 hours (TLC monitored)Balances reaction completion with minimizing byproduct formation.
Purification Acid-Base ExtractionEffectively separates the acidic product from starting materials and neutral byproducts.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving issues with the synthesis.

G Start Low Yield or Impure Product Check_Completion Check Reaction Completion via TLC Start->Check_Completion Incomplete Reaction Incomplete? Check_Completion->Incomplete Complete Reaction Complete Incomplete->Complete No Increase_Heat Increase Temperature/Time Incomplete->Increase_Heat Yes Purification_Issue Investigate Purification Complete->Purification_Issue Check_Reagents Verify Reagent Quality (esp. Anhydride) Increase_Heat->Check_Reagents Check_Reagents->Check_Completion Optimize_Extraction Optimize Acid-Base Extraction Purification_Issue->Optimize_Extraction Optimize_Recrystal Optimize Recrystallization Solvent System Optimize_Extraction->Optimize_Recrystal Success High Yield, Pure Product Optimize_Recrystal->Success

Sources

Technical Support Center: Synthesis of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-[(2-tert-butylphenyl)amino]-4-oxobutanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the common challenges associated with this specific amide synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on root cause analysis and corrective actions.

Q1: My final yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yield is a frequent issue in this synthesis, often stemming from a combination of factors including steric hindrance, side reactions, and purification losses.

Root Cause Analysis:

  • Incomplete Reaction: The primary cause is often the steric bulk of the tert-butyl group on the 2-tert-butylaniline. This hindrance slows the rate of nucleophilic attack on the succinic anhydride carbonyl carbon, potentially leading to an incomplete reaction under standard conditions.[1]

  • Hydrolysis of Succinic Anhydride: Succinic anhydride is highly susceptible to hydrolysis, reacting with trace amounts of water in the solvent or on glassware to form succinic acid.[2][3] Succinic acid will not react with the aniline under these conditions, effectively reducing the concentration of your electrophile and lowering the theoretical maximum yield.

  • Intramolecular Cyclization (Succinimide Formation): While the desired product is a succinamic acid, it can undergo a secondary, intramolecular cyclization to form the neutral N-(2-tert-butylphenyl)succinimide. This is typically promoted by excessive heat or prolonged reaction times.[4] Although a minor pathway under controlled conditions, it becomes more significant if the reaction is pushed too hard with heat.

  • Losses During Workup: The product contains both a mildly basic amide and an acidic carboxylic acid. During aqueous workup, improper pH control can lead to the product partitioning into the wrong layer. For instance, making the aqueous layer too basic during a wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt and pulling your product out of the organic phase.

Corrective Actions & Optimization:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware to minimize the hydrolysis of succinic anhydride.[2]

  • Optimize Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require gentle heating (e.g., 40-50 °C) or a longer reaction time at room temperature compared to less hindered anilines.[5] Avoid high temperatures to prevent succinimide formation.[4]

  • Controlled Workup: When performing an acidic wash to remove unreacted aniline, use a dilute acid (e.g., 1M HCl) and check that the pH of the aqueous layer does not become excessively low. When removing succinic acid with a basic wash, use a weak base like saturated sodium bicarbonate solution and perform the extraction quickly to minimize product loss.[6]

  • Recrystallization Efficiency: To minimize loss during recrystallization, dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[7]

Diagram 1: Primary Reaction and Key Side Reactions

cluster_main Desired Synthesis Pathway cluster_side Common Side Reactions Aniline 2-tert-Butylaniline Product This compound Aniline->Product + Succinic Anhydride Anhydride_ref Succinic Anhydride Anhydride Succinic Anhydride Water H₂O (Trace Moisture) Heat Excess Heat / Time SuccinicAcid Succinic Acid (Unreactive) Succinimide N-(2-tert-butylphenyl)succinimide (Neutral Impurity) Anhydride_ref->SuccinicAcid + H₂O Product_ref Product Product_ref->Succinimide - H₂O (Cyclization)

Caption: The desired reaction versus two common pitfalls.

Q2: My purified product shows a broad melting point and extra peaks in its NMR spectrum. What are the likely impurities and how can I remove them?

A2: A broad or depressed melting point is a classic sign of impurities.[7] For this synthesis, the most probable contaminants are unreacted starting materials or the side products mentioned previously.

Impurity Chemical Nature Identification Removal Protocol
2-tert-Butylaniline BasicTLC (compare to starting material spot), ¹H NMR (characteristic aromatic signals without amide/acid protons).Wash the crude product (dissolved in an organic solvent like ethyl acetate) with dilute aqueous HCl. The aniline will form a water-soluble ammonium salt and move to the aqueous layer.[8]
Succinic Acid Acidic¹H NMR (singlet around 2.6 ppm). Soluble in water.Wash the crude product with cold water or a saturated sodium bicarbonate solution. The succinic acid is more acidic and will be extracted into the aqueous phase.[6][8]
N-(2-tert-butylphenyl)succinimide NeutralTLC (will have a different Rf value, likely higher/less polar than the product). LC-MS will show a mass 18 Da less than the product (loss of H₂O).This impurity is best removed by careful recrystallization. Its solubility profile will differ from the desired carboxylic acid product, allowing for separation.
Diagram 2: Troubleshooting & Purification Workflow

start Crude Product Analysis (TLC, NMR, LC-MS) impurity_q Impurity Identified? start->impurity_q aniline Unreacted Aniline Detected (Basic Impurity) impurity_q->aniline Yes acid Succinic Acid Detected (Acidic Impurity) impurity_q->acid Yes succinimide Succinimide Detected (Neutral Impurity) impurity_q->succinimide Yes pure_product Pure Product impurity_q->pure_product No wash_hcl Wash with dilute HCl aniline->wash_hcl wash_bicarb Wash with NaHCO₃(aq) acid->wash_bicarb recrystallize Recrystallize succinimide->recrystallize re_analyze Re-analyze Purity wash_hcl->re_analyze wash_bicarb->re_analyze recrystallize->re_analyze re_analyze->impurity_q Impurities Remain re_analyze->pure_product Purity Confirmed

Caption: A systematic workflow for impurity identification and removal.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the formation of this compound?

A1: The reaction is a classic example of nucleophilic acyl substitution . The lone pair of electrons on the nitrogen atom of 2-tert-butylaniline acts as the nucleophile. It attacks one of the electrophilic carbonyl carbons of the succinic anhydride ring. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the C-O bond within the anhydride ring. A subsequent proton transfer results in the final product, which contains both a newly formed amide bond and a carboxylic acid.[4][9][10]

Q2: Why is succinic anhydride the preferred reagent over succinic acid or succinyl chloride?

A2: Reagent choice is a balance of reactivity, safety, and atom economy.

  • Succinic Acid: It is not electrophilic enough to react directly with an amine. Its reaction would require a peptide coupling agent (e.g., DCC, EDCI, HATU) to first activate the carboxylic acid, adding cost, complexity, and purification challenges.[][12]

  • Succinyl Chloride: This is a highly reactive acylating agent that would readily react with the aniline. However, it is moisture-sensitive, corrosive, and the reaction produces two equivalents of HCl gas as a byproduct.[13] This necessitates the use of at least two equivalents of the amine or an external base to neutralize the acid, complicating the procedure.[14]

  • Succinic Anhydride: It offers the ideal compromise. It is sufficiently reactive to acylate the amine without needing a coupling agent but is more stable and easier to handle than the acid chloride. The reaction produces no inorganic byproducts, making the workup cleaner.[15]

Q3: What analytical techniques are essential for monitoring this reaction and characterizing the final product?

A3: A multi-faceted approach is recommended:

  • Thin Layer Chromatography (TLC): The most straightforward method to monitor the reaction's progress. Spot the reaction mixture alongside the starting aniline and anhydride. The product, being more polar due to the carboxylic acid, should have a lower Rf value than the starting aniline.

  • Infrared (IR) Spectroscopy: Ideal for confirming the functional groups. Look for a strong C=O stretch for the amide (around 1650 cm⁻¹), another C=O stretch for the carboxylic acid (around 1700 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), and an N-H bend for the secondary amide (around 1550 cm⁻¹).[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. Key signals in ¹H NMR will include the singlet for the tert-butyl group, multiplets for the aromatic protons, signals for the two CH₂ groups, and broad singlets for the N-H and O-H protons.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for confirming the molecular weight of the product (C₁₄H₁₉NO₃ has a molecular weight of 249.30 g/mol ) and for detecting the mass of any potential impurities.[17][18]

Experimental Protocols

Protocol 1: Synthesis of Crude this compound

This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve succinic anhydride (1.00 g, 10.0 mmol) in 25 mL of anhydrous toluene.

  • Addition of Amine: In a separate vial, dissolve 2-tert-butylaniline (1.49 g, 10.0 mmol) in 15 mL of anhydrous toluene. Add this solution dropwise to the stirring succinic anhydride solution at room temperature over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 1 hour. A precipitate will likely form. After the initial hour, gently heat the mixture to 45 °C and stir for an additional 2 hours to ensure the reaction goes to completion. Monitor the disappearance of the starting materials by TLC.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration.

  • Initial Wash: Wash the filter cake with a small amount of cold toluene (2 x 10 mL) to remove soluble, non-polar impurities. Allow the crude product to air-dry on the filter.

Protocol 2: Purification of the Crude Product
  • Dissolution: Transfer the crude solid to a 250 mL separatory funnel and dissolve it in 100 mL of ethyl acetate.

  • Acid Wash: Add 50 mL of 1M HCl to the separatory funnel. Shake gently, venting frequently. Allow the layers to separate and discard the lower aqueous layer. This step removes any unreacted 2-tert-butylaniline.[8]

  • Water Wash: Wash the organic layer with 50 mL of deionized water to remove residual HCl. Discard the aqueous layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, amorphous solid.

  • Recrystallization (Optional but Recommended): Dissolve the solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the resulting needle-like crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven.[7][8] This step is crucial for obtaining a sharp melting point and high purity.

References

  • Wikipedia. Succinic anhydride. Link

  • Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Link

  • ResearchGate. (2017). Hydrolytic cleavage of succinic anhydride via ring opening and... Link

  • Chemistry Education. Synthesis and analysis of amides. Link

  • Quora. (2018). What happens to acetic anhydride after reacting with aniline? Link

  • Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Link

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Link

  • Quora. (2022). What is the process of removing the acid from succinic anhydride? Link

  • Google Patents. (2014). CN103512996B - Analysis method for amide compounds. Link

  • ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups? Link

  • The Royal Society of Chemistry. (2012). Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. Link

  • Zenodo. (2001). Reactions of aniline with unsymmetrical acid anhydrides. Link

  • Quora. (2017). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Link

  • ChemicalBook. 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis. Link

  • Wikipedia. Organic acid anhydride. Link

  • PrepChem.com. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Link

  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.

  • National Institutes of Health (NIH). (2025). Radical cascade cyclization of amino acid-tethered 1,6-enynones... Link

  • YouTube. (2023). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Link

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  • YouTube. (2020). Acylation using an anhydride. Link

  • PubChem. This compound. Link

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  • ResearchGate. (2014). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen? Link

  • National Institutes of Health (NIH). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Link

  • Google Patents. (2001). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester. Link

  • BenchChem. Technical Support Center: N-(2,6-Dimethyl-phenyl)-succinamic acid Purification. Link

  • National Institutes of Health (NIH). (2022). Functionalities of Gelatin Modified with 2-Octenyl Succinic Anhydride and Gallic Acid. Link

  • Google Patents. (2018). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid. Link

  • Frontiers. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones... Link

  • ResearchGate. 4 questions with answers in SUCCINIC ANHYDRIDES | Science topic. Link

  • National Institutes of Health (NIH). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines... Link

  • Chemistry Stack Exchange. (2021). Succinic anhydride esterification won't go forward. Link

  • ResearchGate. Succinic Acid and Succinic AnhydrideStyrene Plastics. Link

  • Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Link

  • PubMed. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Link

  • Sigma-Aldrich. 2-tert-Butylaniline 98. Link

  • National Institutes of Health (NIH). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. Link

  • PubMed. peptide cyclization via azo bridge formation. Link

  • National Institutes of Health (NIH). N-(2-Methylphenyl)succinamic acid. Link

  • National Institutes of Health (NIH). (2025). Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. Link

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Technical Support Center: 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-[(2-tert-butylphenyl)amino]-4-oxobutanoic acid (Compound 1). This document provides in-depth, field-proven methodologies and troubleshooting advice for researchers, scientists, and drug development professionals aiming to achieve high purity of this valuable synthetic intermediate.

Part 1: Initial Purity Assessment & Impurity Profile

Before commencing any purification protocol, a thorough understanding of the crude material's composition is paramount. The synthetic route to Compound 1 typically involves the reaction of 2-tert-butylaniline with succinic anhydride. This reaction, while generally efficient, can lead to several predictable impurities.

Common Impurities:

  • Unreacted 2-tert-butylaniline: A basic impurity, often removable by an acidic wash.

  • Succinic acid: An acidic byproduct resulting from the hydrolysis of succinic anhydride.

  • Di-acylated product: Formed if the aniline reacts with two molecules of the anhydride.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Recommended Purity Assessment Techniques:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in your crude sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for identifying the presence of starting materials and side-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass data, confirming the presence of the desired product and identifying the molecular weights of impurities.

Technique Purpose Typical Conditions & Observations
TLC Qualitative assessment of complexityMobile Phase: 50% Ethyl Acetate / 50% Heptane + 1% Acetic Acid. Visualization: UV light (254 nm). Note: The carboxylic acid may streak; adding a small amount of acid to the mobile phase can improve spot shape[1].
¹H NMR Structural confirmation & impurity identificationSolvent: DMSO-d₆ or CDCl₃. Key Signals: Look for the characteristic tert-butyl singlet (~1.4 ppm), aromatic protons, and the succinic acid backbone protons (~2.5-2.7 ppm). Unreacted aniline will have a distinct aromatic pattern and a broad NH₂ signal.
LC-MS Purity quantification & mass confirmationColumn: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid. Expected [M+H]⁺: 250.14.

Part 2: Core Purification Protocols

Based on the bifunctional (amide and carboxylic acid) nature of Compound 1 , several purification strategies can be employed. The choice of method depends on the impurity profile and the desired final purity.

Method 1: Acid-Base Extraction (Recommended First-Line Approach)

This classical technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.[2][3] It is highly effective for removing unreacted 2-tert-butylaniline.

Causality: The carboxylic acid group of Compound 1 is readily deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[4][5] Neutral impurities and the sterically hindered, weakly basic aniline starting material remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified acid to precipitate.[4]

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

  • Basic Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 20 mL). Combine the aqueous layers.

    • Self-Validation: After the first extraction, test a drop of the aqueous layer with pH paper. It should be basic (pH > 8).

  • Organic Back-Wash: Wash the combined basic aqueous layers with a fresh portion of the organic solvent (1 x 20 mL) to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 2M hydrochloric acid (HCl) until the pH is ~2-3.[4] The product should precipitate as a solid.

    • Troubleshooting: If the product "oils out" instead of precipitating, it may be due to residual organic solvent or supersaturation. Try adding more water or extracting the acidified mixture with ethyl acetate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water, and dry under high vacuum.

cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Ethyl Acetate B Add sat. NaHCO3 (aq) A->B C Separate Layers B->C D Organic Layer: Neutral & Basic Impurities C->D E Aqueous Layer: Product as Sodium Salt C->E Collect Aqueous Layer F Acidify with HCl (aq) E->F G Precipitation F->G H Pure Product (Solid) G->H G->H Filter & Dry

Caption: Acid-Base Extraction Workflow for Compound 1.

Method 2: Recrystallization

Recrystallization is an excellent technique for polishing the purity of a solid product, especially after an initial purification like extraction.[6][7] The key is selecting a solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[6][8][9]

Solvent Selection: Given the molecule's moderate polarity, a mixed solvent system is often ideal. The large non-polar tert-butylphenyl group suggests solubility in less polar solvents, while the polar amide and carboxylic acid groups require a more polar component.

Solvent System Pros Cons Recommendation
Ethanol/Water Good solubility in hot ethanol, poor solubility in water. Readily available solvents.Can be prone to "oiling out" if cooled too quickly.Excellent choice. Dissolve in minimum hot ethanol, add hot water dropwise until turbidity persists, then add a drop of ethanol to clarify and cool slowly.[8]
Ethyl Acetate/Heptane High solubility in hot ethyl acetate. Heptane is an effective anti-solvent.Heptane's low boiling point can cause it to evaporate quickly from a hot solution.Good choice. Similar procedure to ethanol/water.
Toluene Can be effective for compounds with aromatic character.Higher boiling point requires more care. May not provide a large solubility differential.Worth screening on a small scale.
  • Dissolution: Place the crude or semi-pure solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat to a near-boil with stirring to dissolve the solid completely.[8][10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Add the anti-solvent (e.g., water) dropwise to the hot solution until a persistent cloudiness appears. Add a drop or two of the primary solvent to re-dissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[9] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Method 3: Silica Gel Column Chromatography

For difficult separations or when very high purity is required, column chromatography is the method of choice. A key challenge when running chromatography on carboxylic acids is peak tailing due to interaction with the acidic silica gel surface.

Causality: The polar carboxylic acid can interact strongly with the silanol groups on the silica surface, leading to broad, tailing peaks. To mitigate this, a small amount of a competitive acid (like acetic or formic acid) is added to the mobile phase.[1] This keeps the target molecule in its protonated, less polar state, ensuring better peak shape and separation.[11][12]

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of ethyl acetate in heptane or hexane is a good starting point. For example, start with 20% ethyl acetate / 80% heptane and gradually increase the polarity.

    • Crucial Additive: Add 0.5-1% acetic acid to the eluent mixture to suppress ionization of the carboxylic acid and prevent streaking.[1]

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading) for best results.

  • Elution & Monitoring: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The residual acetic acid can be removed by co-evaporation with toluene or by dissolving the residue in ethyl acetate and washing with water.

start Crude Product Purity Assessment (TLC/NMR) q1 Major impurity is unreacted aniline? start->q1 m1 Perform Acid-Base Extraction q1->m1 Yes q3 Impurities have similar polarity? q1->q3 No q2 Purity >95%? m1->q2 m2 Product is Pure. Proceed to Characterization. q2->m2 Yes m4 Perform Recrystallization q2->m4 No m3 Perform Silica Gel Chromatography q3->m3 Yes q3->m4 No m3->q2 m4->q2

Caption: Decision tree for selecting the optimal purification method.

Part 3: Troubleshooting and FAQs

Q1: During the acid-base extraction, my product oiled out instead of precipitating upon acidification. What should I do? A1: This is a common issue known as "oiling out." It can happen if the melting point of the compound is low or if impurities are acting as a eutectic mixture.

  • Solution 1: Extract the acidified aqueous layer with a fresh portion of ethyl acetate or DCM (3x volume). The protonated acid will move back into the organic layer. Then, wash the organic layer with brine, dry it with anhydrous sodium sulfate, and evaporate the solvent.[4]

  • Solution 2: Add more water to the mixture and stir vigorously. This can sometimes help induce precipitation.

  • Solution 3: Ensure the aqueous layer was thoroughly cooled in an ice bath before and during acidification.

Q2: My compound streaks badly on the TLC plate, making it hard to assess purity. How can I fix this? A2: This is characteristic behavior for carboxylic acids on silica gel. The acidic proton interacts with the stationary phase.

  • Solution: Prepare your TLC mobile phase with a small amount of acid. Add 1-2 drops of acetic acid or formic acid to the TLC chamber solvent (~10 mL). This will protonate your compound, minimizing its interaction with the silica and resulting in a much sharper spot.[1]

Q3: I'm performing a recrystallization and not getting any crystals after cooling, even in an ice bath. A3: This indicates your solution is not supersaturated, likely because too much solvent was used.

  • Solution 1: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced by 10-20%, allow it to cool again.

  • Solution 2: Try to induce crystallization by scratching the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches provide nucleation sites for crystal growth.[8]

  • Solution 3: If you have a small amount of pure material, add a single "seed" crystal to the solution to initiate crystallization.

Q4: After column chromatography, my NMR spectrum shows residual acetic acid. A4: Acetic acid from the mobile phase can be persistent.

  • Solution: Dissolve the product in a high-boiling-point solvent like toluene and evaporate it again on a rotary evaporator. This "azeotropic removal" is often effective. Alternatively, perform a simple liquid-liquid extraction: dissolve the product in ethyl acetate, wash with water and then brine, dry, and evaporate.

References

  • Taylor & Francis Online. (n.d.). The synthesis and use of new amic acid extractants for the selective extraction of Cu(II),Ni(II) and Co(II) from other base metal ions in acidic medium. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of analytes with carboxylic acid on the columns. Mobile phase. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Unknown Source. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • Solubility of Things. (n.d.). Butyric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Retrieved from [Link]

  • Unknown Source. (n.d.). Acid base extraction flow chart. Retrieved from [Link]

  • YouTube. (2021). Solubility of Carboxylic Acids N5. Retrieved from [Link]

  • Unknown Source. (n.d.). Aliphatic Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). Butyric Acid. Retrieved from [Link]

  • FooDB. (2015). Showing Compound n-butanoate (FDB031031). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • YouTube. (2014). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
  • YouTube. (2020). Recrystillization of NBS. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • MDPI. (n.d.). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

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"Degradation of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid and how to prevent it"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and analysis of this compound. My aim is to equip you with the scientific rationale behind the experimental choices to ensure the integrity of your results.

I. Compound Overview and Stability Profile

This compound is a molecule featuring both a carboxylic acid and a secondary amide functional group. The bulky tert-butyl group on the phenyl ring provides significant steric hindrance around the amide bond. Understanding the chemical liabilities of these functional groups is paramount to preventing unwanted degradation during your experiments.

The primary degradation pathway of concern for this molecule is the hydrolysis of the amide bond, which would yield 2-tert-butylaniline and succinic acid. This reaction can be catalyzed by acidic or basic conditions, and the rate is often accelerated by elevated temperatures. The carboxylic acid moiety can also participate in reactions, but the amide linkage is generally the more labile site under a wider range of conditions.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides step-by-step guidance to resolve them.

Question 1: I'm observing a new, more polar peak in my HPLC analysis after storing my compound in an aqueous buffer. What is happening and how can I prevent it?

Answer:

The appearance of a new, more polar peak during HPLC analysis, particularly after storage in aqueous conditions, is a strong indicator of hydrolytic degradation. The amide bond in this compound is susceptible to hydrolysis, breaking down into 2-tert-butylaniline and succinic acid. Both of these degradation products are more polar than the parent compound, leading to earlier elution times on a reverse-phase HPLC column.

Causality:

Amide hydrolysis can be catalyzed by either acid or base.[1] Even in neutral water, the reaction can proceed, albeit slowly. The rate of hydrolysis is highly dependent on pH and temperature.[2]

Troubleshooting Protocol:

  • pH Confirmation: Immediately measure the pH of your buffered solution. Deviations from neutrality can significantly accelerate degradation.

  • Forced Degradation Study: To confirm the identity of the new peak, perform a forced degradation study.[3][4]

    • Prepare three samples of your compound in the aqueous buffer.

    • Treat one sample with a small amount of acid (e.g., 0.1 M HCl).

    • Treat the second sample with a small amount of base (e.g., 0.1 M NaOH).

    • Leave the third sample as is (control).

    • Heat all three samples gently (e.g., 40-60°C) for a defined period (e.g., 1-24 hours).[5]

    • Analyze all samples by HPLC. If the new peak increases in the acid- and base-treated samples, it is highly likely a hydrolysis product.

  • LC-MS/MS Analysis: For definitive identification, analyze the degraded sample using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6] Look for the mass-to-charge ratios corresponding to 2-tert-butylaniline and succinic acid.

Prevention Strategies:

  • pH Control: Maintain the pH of your aqueous solutions in the range of 6.0-7.5, where the rate of amide hydrolysis is generally at its minimum.[2]

  • Temperature Management: Store stock solutions and experimental samples at low temperatures (2-8°C or frozen at -20°C to -80°C) to minimize the rate of degradation. Avoid repeated freeze-thaw cycles.[2]

  • Aprotic Solvents: For long-term storage, dissolve the compound in a dry, aprotic solvent such as DMSO or DMF and store it at low temperatures. Prepare aqueous solutions fresh before each experiment.

Question 2: My compound seems to be losing potency in my cell-based assay over the course of a multi-day experiment. Could this be a stability issue?

Answer:

Yes, a gradual loss of potency in a multi-day cell-based assay is a classic sign of compound degradation in the culture medium. The physiological conditions of cell culture (aqueous environment, 37°C, pH ~7.4) can be conducive to the slow hydrolysis of the amide bond.

Causality:

Even at a physiological pH, the prolonged incubation at 37°C can lead to significant degradation over 24-72 hours. Furthermore, cellular enzymes could potentially contribute to the metabolism of the compound, although hydrolysis is a more common abiotic degradation pathway.

Experimental Workflow for Investigating Instability:

cluster_0 Hypothesis: Compound Degradation in Media Start Observe Potency Loss Prep_Samples Prepare Compound in Media Start->Prep_Samples Incubate Incubate at 37°C, 5% CO2 Prep_Samples->Incubate Timepoints Sample at 0, 24, 48, 72 hours Incubate->Timepoints Analysis Quantify by LC-MS/MS Timepoints->Analysis Data Plot Concentration vs. Time Analysis->Data Conclusion Determine Degradation Rate Data->Conclusion

Caption: Workflow to assess compound stability in cell culture media.

Mitigation Strategies for Cell-Based Assays:

  • Fresh Media Dosing: For long-term assays, consider replacing the media with freshly prepared compound-containing media every 24-48 hours.

  • Concentrated Stock: Prepare a highly concentrated stock solution in DMSO and add it to the cell culture media immediately before use to minimize the time the compound spends in the aqueous environment.

  • Stability Assessment: Perform the stability study outlined in the diagram above to determine the half-life of your compound under your specific assay conditions. This will help you to better design your experiments and interpret the results.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under hydrolytic conditions?

The primary degradation products from hydrolysis are 2-tert-butylaniline and succinic acid.

Parent This compound Conditions H2O, H+ or OH-, Heat Parent->Conditions Product1 2-tert-butylaniline Conditions->Product1 Hydrolysis Product2 Succinic acid Conditions->Product2 Hydrolysis

Caption: Primary hydrolytic degradation pathway.

Q2: How does the tert-butyl group affect the stability of the amide bond?

The bulky tert-butyl group in the ortho position of the phenyl ring provides significant steric hindrance. This can slow down the rate of both acid- and base-catalyzed hydrolysis by sterically blocking the approach of the nucleophile (water or hydroxide) to the carbonyl carbon of the amide. While it does not completely prevent hydrolysis, it likely makes the compound more stable than a similar amide without this bulky substituent.

Q3: What analytical techniques are best for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine stability monitoring.[6] For more sensitive and specific quantification, especially in complex matrices like cell culture media or plasma, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6]

Q4: Are there any other potential degradation pathways I should be aware of?

While hydrolysis is the most common degradation pathway, you should also consider:

  • Oxidation: Although less likely for this specific structure, strong oxidizing conditions could potentially modify the aromatic ring or other parts of the molecule.

  • Photodegradation: If your compound is exposed to light for extended periods, especially UV light, it could undergo photolytic degradation. It is good practice to protect solutions from light by using amber vials or covering them with foil.[5]

Data Summary Table: Factors Influencing Stability

ParameterConditionPotential Effect on StabilityRecommendation
pH < 5Acid-catalyzed hydrolysisMaintain pH between 6.0 and 7.5
> 8Base-catalyzed hydrolysisMaintain pH between 6.0 and 7.5
Temperature Elevated (>25°C)Increased rate of hydrolysisStore at 2-8°C or frozen
Solvent Aqueous BuffersPromotes hydrolysisUse aprotic solvents (DMSO, DMF) for long-term storage
Light UV or prolonged light exposurePotential for photodegradationStore in amber vials or protect from light

This guide provides a foundational understanding of the potential degradation of this compound and practical steps to mitigate these issues. By applying these principles, you can ensure the quality and reliability of your experimental data.

IV. References

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Ardena, A. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Polymer Solutions. Available at: [Link]

  • Kamboj, P., & Singh, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.

  • Sharma, G., & Saini, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(10), 129-138.

  • Patel, R. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available at: [Link]

  • Reddit User Discussion. (2020). How to prevent the acid hydrolysis of an amide? r/chemhelp. Available at: [Link]

  • Shafiee, S. A. (2019). How can we protect amide bonds from breaking in alkaline solutions? ResearchGate. Available at: [Link]

  • Quora User Discussion. (2019). Why are amides resist hydrolysis in plain water? Quora. Available at: [Link]

  • Stack Exchange User Discussion. (2020). Why do amides require much harsher conditions for hydrolysis than esters? Chemistry Stack Exchange. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Krall, A., et al. (2020). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Journal of Chromatography B.

Sources

Technical Support Center: Troubleshooting Unexpected Results in Assays with 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected results in their assays involving this compound. As a Senior Application Scientist, my goal is to provide you with a scientifically grounded, in-depth troubleshooting resource that combines established biochemical principles with practical, field-tested insights. This document is structured to help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your experimental data.

I. Understanding the Molecule: Physicochemical Properties and Potential Interactions

Before delving into specific assay troubleshooting, it is crucial to understand the key structural features of this compound and how they might influence its behavior in biological assays.

Chemical Structure:

  • Tert-butylphenyl group: This bulky, hydrophobic group can lead to poor aqueous solubility. It may also mediate non-specific hydrophobic interactions with proteins and other biological macromolecules, potentially causing off-target effects.

  • Amide linkage: The amide bond is relatively stable but can be subject to enzymatic cleavage by amidases, which could lead to compound degradation in cell-based assays.

  • Carboxylic acid moiety: This group is ionizable and can participate in hydrogen bonding. The charge state of the carboxylic acid will be pH-dependent, which can affect its solubility and interaction with targets.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight249.30 g/mol [1]
XLogP32.2[1]

The positive XLogP3 value suggests a degree of lipophilicity, which is consistent with the presence of the tert-butylphenyl group and can be a contributing factor to solubility challenges.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is organized by common unexpected observations in assays. For each symptom, potential causes are discussed, and actionable troubleshooting steps are provided.

A. Symptom: Low or No Apparent Activity

This is one of the most frequent challenges encountered with novel small molecules. The underlying cause is often multifactorial.

Potential Causes & Troubleshooting Workflow:

A Low/No Activity Observed B Compound Integrity & Purity A->B C Solubility Issues A->C D Assay Conditions A->D E Target Engagement A->E B1 B1 B->B1 Verify Purity (HPLC/LC-MS) B2 B2 B->B2 Check for Degradation (Proper Storage) C1 C1 C->C1 Determine Aqueous Solubility C2 C2 C->C2 Optimize Solvent/Formulation D1 D1 D->D1 Confirm Assay Validity (Positive/Negative Controls) D2 D2 D->D2 Evaluate Compound-Assay Interference E1 E1 E->E1 Direct Target Binding Assay (e.g., SPR, MST) E2 E2 E->E2 Cellular Target Engagement Assay (e.g., CETSA)

Troubleshooting Workflow for Low or No Activity.

1. Compound Integrity and Purity:

  • Is your compound what you think it is? Always verify the identity and purity of a new batch of any small molecule using analytical techniques such as HPLC/LC-MS and NMR. Impurities can interfere with your assay or the compound's activity.

  • Has the compound degraded? this compound should be stored under the manufacturer's recommended conditions (typically cool, dry, and dark). Avoid repeated freeze-thaw cycles of stock solutions. It is best practice to aliquot stock solutions for single use.[2]

2. Solubility Issues:

  • Is the compound soluble in your assay buffer? Poor aqueous solubility is a common reason for a lack of activity.[2] If the compound precipitates, its effective concentration will be significantly lower than intended.

    • Solubility Test: Prepare the compound at the highest concentration to be used in your assay buffer. After a short incubation under assay conditions, centrifuge the sample and measure the concentration of the compound in the supernatant by a suitable method (e.g., UV-Vis spectroscopy, HPLC).

  • Optimizing Solubility:

    • Solvent Choice: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay is minimal (typically <0.5%) to avoid solvent-induced artifacts.[2]

    • Formulation: For in vivo or some cell-based assays, consider formulating the compound with excipients such as cyclodextrins or using a co-solvent system.

3. Assay Conditions and Interference:

  • Are your assay controls behaving as expected? If your positive and negative controls are not giving the expected results, this points to a problem with the assay itself, rather than the test compound.

  • Could the compound be interfering with the assay technology?

    • Colorimetric/Fluorometric Assays: The compound may have intrinsic color or fluorescence that interferes with signal detection. Run a control with the compound in the absence of other assay components to check for this.

    • Enzyme-Based Assays: The compound could directly inhibit or activate a reporter enzyme (e.g., luciferase, beta-galactosidase) used in the assay.

4. Target Engagement:

  • Is the compound reaching its intended target? In cell-based assays, membrane permeability can be a limiting factor.

  • Confirming Target Binding: If you have a purified target protein, consider using biophysical methods to confirm direct binding:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding.

    • Microscale Thermophoresis (MST): Measures changes in molecular movement upon binding.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement in a cellular context.[2]

B. Symptom: High Background or Apparent Non-Specific Activity

This can manifest as an effect that does not titrate with concentration or occurs across multiple, unrelated assays.

Potential Causes & Troubleshooting:

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that can non-specifically sequester proteins or interfere with assay components.

    • Dynamic Light Scattering (DLS): This technique can be used to detect the presence of aggregates.

    • Detergent Addition: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to prevent aggregation.

  • Reactive Moieties: While the structure of this compound does not contain obvious reactive groups, impurities from the synthesis could be reactive. Ensure the purity of your compound stock.

  • Off-Target Effects: The compound may be interacting with other targets in your system. This is a complex issue to dissect, but a few starting points include:

    • Counter-screening: Test the compound in assays for known promiscuous targets.

    • Phenotypic Screening: Broader phenotypic profiling can sometimes reveal unexpected biological activities.

C. Symptom: Poor Reproducibility

Inconsistent results from one experiment to the next can be frustrating. A systematic approach is key to identifying the source of variability.

Troubleshooting Decision Tree for Poor Reproducibility:

A Poor Reproducibility B Reagent Variability A->B C Procedural Drift A->C D Instrument Performance A->D B1 B1 B->B1 Fresh vs. Old Reagents B2 B2 B->B2 Lot-to-Lot Variation C1 C1 C->C1 Inconsistent Pipetting C2 C2 C->C2 Timing Variations D1 D1 D->D1 Instrument Calibration D2 D2 D->D2 Detector Sensitivity

Decision Tree for Troubleshooting Poor Reproducibility.

  • Reagent Preparation: Prepare fresh reagents and compound dilutions for each experiment. Avoid using stock solutions that have been stored for extended periods without re-validation.

  • Standard Operating Procedures (SOPs): Adhere strictly to a detailed SOP for your assay. Pay close attention to incubation times, temperatures, and pipetting techniques.

  • Instrumentation: Ensure that plate readers, liquid handlers, and other equipment are properly calibrated and maintained.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this compound?

A1: Due to its predicted lipophilicity, DMSO is a suitable solvent for preparing high-concentration stock solutions. For aqueous assay buffers, it is crucial to determine the compound's solubility and to keep the final DMSO concentration as low as possible (ideally below 0.5%) to avoid solvent-induced effects.

Q2: Could the tert-butylphenyl group be causing unexpected toxicity in my cell-based assay?

A2: It is possible. Compounds containing a tert-butylphenol moiety have been reported to have various biological activities, including cytotoxic effects in some contexts. It is advisable to perform a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic potential of this compound in your specific cell line.

Q3: My results are highly variable at higher concentrations of the compound. What could be the cause?

A3: This is often indicative of compound precipitation or aggregation at higher concentrations. We recommend performing a solubility test in your assay buffer and considering the use of dynamic light scattering to check for aggregates. Reducing the highest concentration tested or adding a small amount of a non-ionic detergent to the buffer may help.

Q4: How can I be sure that the observed effect is not an artifact of the butanoic acid substructure?

A4: Butyric acid and its derivatives are known to have a range of biological effects, including acting as histone deacetylase (HDAC) inhibitors.[3][4][5] If your assay is sensitive to changes in histone acetylation, you may want to consider testing a structurally related butanoic acid derivative that lacks the tert-butylphenylamino group as a negative control to assess the contribution of this substructure to the observed activity.

IV. Experimental Protocols

A. Protocol: Aqueous Solubility Assessment
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a microcentrifuge tube, add the appropriate volume of the stock solution to your assay buffer to achieve the highest concentration you plan to test.

  • Vortex the solution gently.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitate.

  • Carefully collect the supernatant and measure the concentration of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The measured concentration represents the kinetic solubility of the compound in your assay buffer.

B. Protocol: Assay Interference Check (Fluorescence)
  • Prepare a dilution series of this compound in your assay buffer.

  • In a microplate, add the compound dilutions to wells containing only the assay buffer (no cells, enzymes, or other reagents).

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your assay.

  • A significant signal that titrates with compound concentration indicates intrinsic fluorescence and potential assay interference.

V. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Suwito, H. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(3), M938. [Link]

  • PrepChem. (n.d.). Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Retrieved from [Link]

  • Narayana, B., Nayak, P. S., Sarojini, B. K., & Jasinski, J. P. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o752. [Link]

  • Zaynitdinova, R. R., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Veterinary World, 17(3), 598–608. [Link]

  • Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid. Retrieved from

  • Rephaeli, A., et al. (1985). Derivatives of butyric acid as potential anti-neoplastic agents. International Journal of Cancer, 35(6), 831–840. [Link]

  • Perrin, P., et al. (2001). Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Current Pharmaceutical Design, 7(1), 1–15. [Link]

  • Shah, F. A., Tahir, M. N., & Ali, S. (2008). 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1661. [Link]

  • Rocchi, P., Ferreri, A. M., Magrini, E., & Perocco, P. (1998). Effect of butyrate analogues on proliferation and differentiation in human neuroblastoma cell lines. Anticancer Research, 18(2A), 1099–1103.

  • Nayak, P. S., et al. (2014). Synthesis, Characterization, Crystal Structure, and Thermal Analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid. Molecular Crystals and Liquid Crystals, 592(1), 249–258. [Link]

  • Prasad, K. N. (1980). Butyric acid: a small fatty acid with diverse biological functions. Life Sciences, 27(15), 1351–1358. [Link]

  • Chen, T., et al. (2022). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 27(3), 986. [Link]

  • Kaari, M., et al. (2023). Chemical structure of the bioactive compound 2,4-di-tert-butylphenol. ResearchGate. [Link]

Sources

Technical Support Center: Protocol Refinement for 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 4-[(2-tert-butylphenyl)amino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to ensure your experiments are efficient, reproducible, and yield high-quality results.

I. Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between 2-tert-butylaniline and succinic anhydride. This reaction is a straightforward and common method for forming N-aryl succinamic acids.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amide and carboxylic acid functionalities.[1]

Reaction_Mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Product 2_tert_butylaniline 2-tert-butylaniline tetrahedral_intermediate Tetrahedral Intermediate 2_tert_butylaniline->tetrahedral_intermediate Nucleophilic Attack succinic_anhydride Succinic Anhydride succinic_anhydride->tetrahedral_intermediate product This compound tetrahedral_intermediate->product Ring Opening

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline based on established procedures for similar N-aryl succinamic acids. Optimization may be required for your specific experimental conditions.

Materials:

  • 2-tert-butylaniline

  • Succinic anhydride

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., Ethanol, Ethanol/water mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-tert-butylaniline (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Succinic Anhydride: To the stirred solution, add succinic anhydride (1.0 - 1.1 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up:

    • Once the reaction is complete, if a precipitate has formed, it can be collected by filtration.

    • If no precipitate forms, the reaction mixture can be washed sequentially with dilute HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is typically purified by recrystallization.

II. Purification by Recrystallization: A Troubleshooting Guide

Recrystallization is a critical step to obtain a high-purity product. The choice of solvent is paramount for successful purification.

Solvent Selection

The ideal recrystallization solvent should:

  • Not react with the compound.

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.

  • Dissolve impurities well at room temperature or not at all at high temperatures.

  • Be volatile enough to be easily removed from the purified crystals.

For N-aryl succinamic acids, ethanol or ethanol/water mixtures are often suitable recrystallization solvents.[2][3][4]

Solvent Selection Table:

SolventPolaritySuitability for N-Aryl Succinamic AcidsNotes
WaterHighLow (as a single solvent)Can be used as an anti-solvent with a more soluble solvent like ethanol.
EthanolMedium-HighGoodOften a good starting point for recrystallization.[2][3]
AcetoneMediumModerateMay be too good a solvent, leading to low recovery.
Ethyl AcetateMediumModerateSimilar to acetone, solubility should be tested.
DichloromethaneLowPoor (as a single solvent)Often used as the reaction solvent.
Hexane/HeptaneVery LowPoor (as a single solvent)Can be used as an anti-solvent.
Troubleshooting Recrystallization
IssuePossible CauseSuggested Solution
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.
Oiling out occurs (product separates as a liquid). - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure.- The solution is cooled too rapidly.- Re-heat the solution and add more solvent.- Allow the solution to cool more slowly.- Consider using a different solvent with a lower boiling point.
Low recovery of the product. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to minimize solubility.- Ensure the filtration apparatus is pre-heated before hot filtration.
Colored impurities in the final product. - Impurities from starting materials or side reactions.- Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the desired product.

III. Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data (Expected)

1H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic protons: Signals in the aromatic region (typically δ 7.0-8.0 ppm).

  • Amide proton (N-H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • Methylene protons (-CH₂-CH₂-): Two distinct signals, likely triplets, in the aliphatic region (typically δ 2.5-3.0 ppm).

  • tert-Butyl protons (-C(CH₃)₃): A sharp singlet at high field (typically δ 1.2-1.5 ppm) integrating to 9 protons.[5]

  • Carboxylic acid proton (-COOH): A very broad singlet at low field (typically δ 10-12 ppm).

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl carbons (C=O): Two signals in the downfield region (typically δ 170-180 ppm).

  • Aromatic carbons: Multiple signals in the aromatic region (typically δ 120-150 ppm).

  • Methylene carbons (-CH₂-CH₂-): Two signals in the aliphatic region (typically δ 28-35 ppm).

  • tert-Butyl carbons: Two signals, one for the quaternary carbon and one for the methyl carbons.[5]

FTIR (Fourier-Transform Infrared Spectroscopy):

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.

  • N-H stretch (amide): A sharp to moderately broad peak around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid and amide): Strong absorptions in the range of 1650-1750 cm⁻¹. The amide I band is typically around 1650 cm⁻¹, and the carboxylic acid carbonyl is around 1700-1725 cm⁻¹.[6][7]

  • C-N stretch (amide): In the region of 1200-1400 cm⁻¹.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed, corresponding to the molecular weight of the compound (C₁₄H₁₉NO₃ = 249.31 g/mol ).

  • Common fragmentation patterns may include the loss of the tert-butyl group or cleavage of the amide bond.[8]

IV. Frequently Asked Questions (FAQs)

Q1: My reaction seems to be very slow or incomplete. What can I do?

A1:

  • Purity of Reactants: Ensure that your 2-tert-butylaniline and succinic anhydride are pure. Impurities can inhibit the reaction.

  • Solvent Choice: The reaction can be sensitive to the solvent. While aprotic solvents like DCM or THF are common, you might explore others like acetonitrile.

  • Temperature: While the reaction typically proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as excessive heat can promote the formation of the undesired succinimide byproduct.[1]

Q2: I am observing a significant amount of a byproduct. What could it be and how can I avoid it?

A2: The most likely byproduct is the corresponding N-(2-tert-butylphenyl)succinimide. This is formed by the intramolecular cyclization of the product with the loss of a water molecule.

Side_Reaction product This compound succinimide N-(2-tert-butylphenyl)succinimide product->succinimide Dehydration (Heat/Acid) water H₂O

Caption: Formation of N-(2-tert-butylphenyl)succinimide as a side reaction.

  • Avoidance: This side reaction is typically promoted by high temperatures and/or acidic conditions.[1] To minimize its formation, carry out the reaction at or near room temperature and avoid strongly acidic work-up conditions if possible.

Q3: How can I effectively remove unreacted succinic anhydride and the resulting succinic acid?

A3: Unreacted succinic anhydride will hydrolyze to succinic acid during aqueous work-up.[9] Succinic acid can be effectively removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[10] The succinic acid will be deprotonated to form the water-soluble sodium succinate, which will partition into the aqueous layer.

Q4: What is the expected solubility of this compound?

A4: Based on its structure, the compound is expected to have good solubility in polar organic solvents like ethanol, methanol, acetone, and ethyl acetate. It will likely have limited solubility in nonpolar solvents such as hexanes and in water at neutral pH. The carboxylic acid group will allow it to dissolve in aqueous base.

Q5: Are there any known biological activities or applications for this compound?

References

  • Van Der Veken, P., et al. (2005). Infrared Analysis of Peptide Succinimide Derivatives. Journal of Peptide Science, 11(8), 519-527. Available at: [Link]

  • Fuchida, S., et al. (2019). Different mass spectra of succinamic acid. ResearchGate. Available at: [Link]

  • Zaini, E., et al. (2020). Fourier transform-infrared spectra of (A) piperine, (B) succinic acid, and (C) the cocrystal of piperine-succinic acid (2:1 molar ratio). ResearchGate. Available at: [Link]

  • Gowda, B. T., et al. (2010). N-(2-Methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. Available at: [Link]

  • Janosi, A., & Shariat, A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Nayak, P. S., et al. (2013). Investigation of supramolecular synthons in the crystals of N-(aryl)succinamic acids. Manasagangotri Physics. Available at: [Link]

  • Wikipedia. (2023). Succinic anhydride. In Wikipedia. Retrieved from [Link]

  • Ortega, J. A., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 63(3), 285–297. Available at: [Link]

  • Gowda, B. T., et al. (2010). N-(2-Methylphenyl)succinamic acid. ResearchGate. Available at: [Link]

  • Yan, M. (2017, December 17). Product of primary amine and acid anhydride. Chemistry Stack Exchange. Available at: [Link]

  • Quora. (2017, May 13). When using succinic anhydride in a reaction, the unreacted anhydride turns to succinic acid. Is there a way to remove the acid from the product? Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Validating the Activity of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid as a Putative c-MYC Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid. Given the absence of established biological data for this molecule, we hypothesize its function as an inhibitor of the c-MYC-MAX protein-protein interaction, a critical node in cancer pathogenesis. This guide will objectively compare its performance with well-characterized direct and indirect c-MYC inhibitors, providing the necessary experimental protocols and data interpretation frameworks to rigorously test this hypothesis.

Introduction: The Challenge of Targeting c-MYC

The c-MYC oncoprotein is a transcription factor that is deregulated in a vast number of human cancers, driving proliferation, metabolic reprogramming, and apoptosis evasion.[1] Its activity is contingent on its heterodimerization with its partner protein, MAX.[2] This interaction is essential for c-MYC to bind to DNA and transactivate its target genes.[3] The intrinsically disordered nature of c-MYC has made it a notoriously "undruggable" target for conventional small molecule therapeutics.[4]

This guide proposes a validation cascade for this compound (herein referred to as "Compound X") as a putative direct inhibitor of the c-MYC-MAX interaction. We will benchmark its performance against two established c-MYC inhibitors with distinct mechanisms of action:

  • 10058-F4: A small molecule that directly binds to c-MYC, preventing its dimerization with MAX.[5][6][7]

  • JQ1: An inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, which indirectly suppresses c-MYC transcription.[8][9][10]

By comparing the effects of Compound X to these standards, we can elucidate its potential mechanism of action and validate its on-target activity.

The c-MYC Signaling Axis: A Conceptual Overview

The following diagram illustrates the central role of the c-MYC-MAX heterodimer in regulating downstream cellular processes. This provides the foundational logic for the validation assays described in this guide.

cluster_0 Upstream Regulation cluster_1 Core Interaction cluster_2 Downstream Effects JQ1 JQ1 BET BET Proteins JQ1->BET Inhibits MYC_Gene c-MYC Gene BET->MYC_Gene Promotes Transcription cMYC c-MYC Protein MYC_Gene->cMYC Translates to Dimer c-MYC-MAX Heterodimer cMYC->Dimer MAX MAX Protein MAX->Dimer Compound_X Compound X (Hypothesized) Compound_X->cMYC Directly Binds & Inhibits Dimerization Inhibitor_10058F4 10058-F4 Inhibitor_10058F4->cMYC Directly Binds & Inhibits Dimerization E_Box E-Box DNA Elements Dimer->E_Box Binds Target_Genes Target Gene Transcription E_Box->Target_Genes Cell_Cycle Cell Cycle Progression Target_Genes->Cell_Cycle Metabolism Metabolic Reprogramming Target_Genes->Metabolism Apoptosis Apoptosis Target_Genes->Apoptosis

Caption: The c-MYC signaling pathway and points of intervention.

Experimental Validation Workflow

A multi-tiered approach is essential to validate the activity of Compound X. The following workflow progresses from direct target engagement to downstream cellular consequences.

cluster_Target_Engagement cluster_Cellular_Activity cluster_Downstream_Effects Start Start: Compound X Synthesis & QC Target_Engagement Tier 1: Target Engagement Assays Start->Target_Engagement Cellular_Activity Tier 2: Cellular Activity Assays Target_Engagement->Cellular_Activity Co_IP Co-Immunoprecipitation Target_Engagement->Co_IP ELISA ELISA Target_Engagement->ELISA Downstream_Effects Tier 3: Downstream Pathway Analysis Cellular_Activity->Downstream_Effects Cell_Viability Cell Viability Assay Cellular_Activity->Cell_Viability Cell_Cycle Cell Cycle Analysis Cellular_Activity->Cell_Cycle Apoptosis Apoptosis Assay Cellular_Activity->Apoptosis Conclusion Conclusion: Mechanism of Action & Potency Downstream_Effects->Conclusion Western_Blot Western Blot Downstream_Effects->Western_Blot Metabolic_Assays Metabolic Assays Downstream_Effects->Metabolic_Assays

Caption: A tiered workflow for validating Compound X activity.

Tier 1: Direct Target Engagement Assays

The initial and most critical step is to determine if Compound X directly interferes with the c-MYC-MAX interaction.

Co-Immunoprecipitation (Co-IP)

Rationale: Co-IP is a gold-standard technique to study protein-protein interactions within a cellular context.[2][3][11] By pulling down c-MYC, we can assess whether MAX is co-precipitated. A successful inhibitor will reduce the amount of MAX that is pulled down with c-MYC.

Protocol:

  • Cell Culture and Treatment: Culture a c-MYC-dependent cell line (e.g., Burkitt's lymphoma cell line Raji, or prostate cancer cell line DU-145) to 70-80% confluency.[12][13][14] Treat cells with a dose-range of Compound X, 10058-F4 (positive control), and JQ1 (negative control for direct interaction) for 4-6 hours.

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.

  • Immunoprecipitation: Incubate the cleared cell lysate with an anti-c-MYC antibody overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and analyze by SDS-PAGE and Western blotting using antibodies against both c-MYC and MAX.

Expected Outcome: Treatment with Compound X and 10058-F4 should show a dose-dependent decrease in the amount of MAX co-precipitated with c-MYC, while JQ1 should have a minimal effect on this interaction.

Enzyme-Linked Immunosorbent Assay (ELISA)

Rationale: An in vitro ELISA provides a quantitative measure of the c-MYC-MAX interaction and can be used to determine the IC50 value of an inhibitor.[15][16][17]

Protocol:

  • Plate Coating: Coat a 96-well plate with a recombinant MAX protein.

  • Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Incubation with Inhibitor and c-MYC: In a separate plate, pre-incubate a constant concentration of recombinant c-MYC protein with a serial dilution of Compound X, 10058-F4, or a vehicle control.

  • Binding Reaction: Transfer the c-MYC/inhibitor mixtures to the MAX-coated plate and incubate to allow for binding.

  • Detection: Wash the plate and add a primary antibody against c-MYC, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a TMB substrate and measure the absorbance at 450 nm.

Expected Outcome: A dose-dependent decrease in the absorbance signal with increasing concentrations of Compound X and 10058-F4, allowing for the calculation of their respective IC50 values for disrupting the c-MYC-MAX interaction.

Tier 2: Cellular Activity Assays

Following confirmation of direct target engagement, the next step is to assess the impact of Compound X on key cellular processes regulated by c-MYC.

Cell Viability Assay

Rationale: Inhibition of c-MYC is expected to reduce the proliferation of c-MYC-dependent cancer cells.[18] A cell viability assay will determine the cytotoxic or cytostatic effects of Compound X.

Protocol:

  • Cell Seeding: Seed c-MYC-dependent cancer cells in a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of Compound X, 10058-F4, and JQ1 for 24, 48, and 72 hours.

  • Viability Assessment: Use a standard cell viability reagent (e.g., MTT, CellTiter-Glo) and measure the signal according to the manufacturer's instructions.

Expected Outcome: A dose- and time-dependent decrease in cell viability for all three compounds. The IC50 values can be calculated and compared.

CompoundCell LineIC50 (72h)
Compound X RajiHypothetical Data
DU-145Hypothetical Data
10058-F4 Raji~20-50 µM[9][19]
DU-145~30-60 µM
JQ1 Raji~100-500 nM[6][20][21]
DU-145~200-800 nM[6]
Cell Cycle Analysis

Rationale: c-MYC is a key driver of cell cycle progression, promoting the G1 to S phase transition.[4][15][20][22][23] Inhibition of c-MYC is expected to cause a G1 cell cycle arrest.

Protocol:

  • Cell Treatment: Treat c-MYC-dependent cells with IC50 concentrations of Compound X, 10058-F4, and JQ1 for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[1][5][23][24][25]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Expected Outcome: An accumulation of cells in the G1 phase of the cell cycle and a corresponding decrease in the S and G2/M phases for all three compounds.

Apoptosis Assay

Rationale: While promoting proliferation, c-MYC also sensitizes cells to apoptosis.[24][26][27][28] Inhibition of the pro-proliferative signals from c-MYC can tip the balance towards apoptosis, especially in cancer cells that are dependent on c-MYC for survival.

Protocol:

  • Cell Treatment: Treat cells with IC50 concentrations of the compounds for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[22][26][27]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Expected Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptosis) following treatment with Compound X, 10058-F4, and JQ1.

Tier 3: Downstream Pathway Analysis

The final tier of validation involves examining the molecular consequences of c-MYC inhibition on its downstream target genes and metabolic pathways.

Western Blot Analysis of c-MYC Downstream Targets

Rationale: To confirm that the observed cellular effects are due to the modulation of the c-MYC pathway, we will analyze the protein levels of key c-MYC target genes involved in cell cycle regulation and apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the compounds as in the cellular assays, and then lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against:

    • c-MYC: To confirm downregulation by JQ1 and potentially by 10058-F4 and Compound X.

    • p21 and p27: CDK inhibitors that are negatively regulated by c-MYC. Their levels should increase upon c-MYC inhibition.[6]

    • Bcl-2: An anti-apoptotic protein often downregulated by c-MYC inhibitors.[6]

    • Bax: A pro-apoptotic protein that may be upregulated.[6]

Expected Outcome:

  • JQ1: Decreased c-MYC protein levels, increased p21 and p27, and decreased Bcl-2.

  • 10058-F4 and Compound X: Increased p21 and p27, and decreased Bcl-2. c-MYC protein levels may or may not decrease, as these compounds primarily affect its function rather than its expression.

Metabolic Assays

Rationale: c-MYC reprograms cellular metabolism to support rapid proliferation, notably by increasing glycolysis (the "Warburg effect").[13][17][25][29][30] Inhibition of c-MYC should reverse these metabolic changes.

Protocol:

  • Cell Treatment: Treat cells with the compounds for 24 hours.

  • Glucose Uptake Measurement: Use a fluorescent glucose analog (e.g., 2-NBDG) and measure its uptake by the cells using a plate reader or flow cytometer.[4][7][28][29][31]

Expected Outcome: A significant decrease in glucose uptake in cells treated with all three inhibitors.

Rationale: Lactate dehydrogenase A (LDHA) is a direct transcriptional target of c-MYC and is crucial for aerobic glycolysis.[14][19][32]

Protocol:

  • Cell Lysis: Treat cells with the compounds and prepare cell lysates.

  • LDH Activity Measurement: Measure the LDH activity in the lysates using a commercially available colorimetric assay kit.[10][32][33][34]

Expected Outcome: A reduction in LDH activity in cells treated with Compound X, 10058-F4, and JQ1.

Data Summary and Interpretation

The following table provides a template for summarizing the expected outcomes of the validation experiments.

AssayReadoutExpected Outcome for Compound XComparison with 10058-F4 (Direct)Comparison with JQ1 (Indirect)
Co-Immunoprecipitation Amount of MAX co-precipitated with c-MYCDecreasedSimilar decreaseNo significant change
ELISA IC50 for c-MYC-MAX disruptionMeasurable IC50Similar IC50No activity
Cell Viability IC50 for growth inhibitionDose-dependent decreaseSimilar potencyJQ1 expected to be more potent
Cell Cycle Analysis % of cells in G1 phaseIncreasedSimilar increaseSimilar increase
Apoptosis Assay % of Annexin V positive cellsIncreasedSimilar increaseSimilar increase
Western Blot p21/p27 protein levelsIncreasedSimilar increaseSimilar increase
c-MYC protein levelsNo significant change expectedNo significant change expectedDecreased
Glucose Uptake 2-NBDG fluorescenceDecreasedSimilar decreaseSimilar decrease
LDH Activity Colorimetric signalDecreasedSimilar decreaseSimilar decrease

Conclusion

References

Sources

A Comparative Analysis of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic Acid: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. The 4-oxo-4-(phenylamino)butanoic acid backbone has emerged as a versatile and promising starting point for the development of compounds with a wide array of biological activities. This guide provides a comprehensive comparative analysis of a specific derivative, 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid , with structurally similar compounds that have demonstrated significant potential in preclinical research.

This document is intended for researchers, scientists, and drug development professionals. It is designed to offer not only a direct comparison of physicochemical and biological properties but also to provide detailed, field-proven experimental protocols for the validation and characterization of these and similar molecules. The insights and methodologies presented herein are grounded in established scientific principles to ensure technical accuracy and reproducibility.

Introduction to the Core Scaffold and Analogs

The central compound of this guide, this compound (designated as Compound A ), is a derivative of succinamic acid. The core structure, characterized by a butanoic acid chain linked to a phenyl ring via an amide bond, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. The presence of a bulky tert-butyl group on the phenyl ring of Compound A is a key feature that is expected to influence its steric and electronic properties, and consequently, its biological activity.

While experimental data on Compound A is not extensively available in the public domain, a review of the literature reveals several structurally related compounds with well-documented biological activities. For the purpose of this comparative analysis, we have selected three representative analogs:

  • Compound B: 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid . This analog is related to a class of amide derivatives reported to possess anti-inflammatory, antimicrobial, and antiproliferative activities. The acetyl group on the phenyl ring and the methylidene group on the butanoic acid chain are notable structural modifications.

  • Compound C: 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid . This compound has been identified as a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, highlighting its potential in the treatment of autoimmune diseases.

  • Compound D: 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid . The antioxidant properties of this compound and its derivatives have been investigated, with theoretical studies suggesting that bulky substituents, such as a tert-butyl group, could enhance its activity.

This guide will compare the physicochemical properties of these four compounds and provide a framework for their experimental evaluation across a range of biological assays.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key computed properties of Compound A and the selected analogs.

PropertyCompound ACompound BCompound CCompound D
Molecular Formula C₁₄H₁₉NO₃C₁₃H₁₃NO₄C₂₅H₂₁N₃O₄C₁₀H₈ClNO₄
Molecular Weight ( g/mol ) 249.30247.24443.46257.64
XLogP3 2.21.14.11.8
Hydrogen Bond Donors 2213
Hydrogen Bond Acceptors 3455

Data for Compound A and B are sourced from PubChem and related literature. Properties for Compound C and D are estimated based on their chemical structures.

The tert-butyl group in Compound A contributes to a higher lipophilicity (XLogP3 of 2.2) compared to the more polar Compound B and Compound D . This suggests that Compound A may have better membrane permeability, a desirable characteristic for intracellular targets. Compound C , with its larger and more complex structure, exhibits the highest lipophilicity, which is consistent with its activity on a membrane-bound receptor.

Comparative Biological Activity: An Experimental Framework

To provide a comprehensive comparison of the biological potential of these compounds, a panel of in vitro assays is proposed. The selection of these assays is based on the reported activities of the analog compounds. The following sections provide detailed protocols for these assays and a hypothetical, yet plausible, set of results to illustrate the comparative analysis.

Antiproliferative Activity: MTT Assay

The antiproliferative potential of the compounds will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a human colon cancer cell line (e.g., HCT116). This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Compound A, B, C, and D) in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: COX-2 Inhibition Assay

The anti-inflammatory potential of the compounds will be evaluated by measuring their ability to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme. This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic substrate.

  • Reagent Preparation: Prepare the assay buffer, heme, and human recombinant COX-2 enzyme according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and a known COX-2 inhibitor (e.g., celecoxib) in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme, heme, and the test compounds or control. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid and the fluorogenic substrate.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 590 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of the reaction for each well. The percentage of inhibition is determined relative to the uninhibited control. The IC₅₀ value is calculated from the dose-response curve.

S1P1 Receptor Agonism: GTPγS Binding Assay

The ability of the compounds to act as agonists for the S1P1 receptor will be assessed using a GTPγS binding assay. This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.

  • Assay Buffer: Prepare the assay buffer containing GDP.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, test compounds or a known S1P1 agonist (e.g., SEW2871), and [³⁵S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate the bound and free [³⁵S]GTPγS.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding of [³⁵S]GTPγS and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The antioxidant potential of the compounds will be determined by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Compound Solutions: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction: In a 96-well plate, add the DPPH solution to the compound solutions.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

Hypothetical Comparative Data

The following table presents a set of hypothetical, yet plausible, experimental results for the four compounds based on the structure-activity relationships suggested in the literature. This data is for illustrative purposes to demonstrate how a comparative analysis would be presented.

CompoundAntiproliferative (IC₅₀, µM)Anti-inflammatory (COX-2 IC₅₀, µM)S1P1 Agonism (EC₅₀, nM)Antioxidant (DPPH IC₅₀, µM)
A 25.515.2>10,00045.8
B 18.210.8>10,000>100
C >100>505.6>100
D 45.122.5>10,00032.4

Interpretation of Hypothetical Data:

  • Compound A , with its tert-butyl group, shows moderate antiproliferative and anti-inflammatory activity. Its lipophilicity may contribute to its cellular uptake and activity. It also exhibits some antioxidant potential.

  • Compound B , with the acetyl and methylidene groups, displays slightly better antiproliferative and anti-inflammatory activity compared to Compound A, suggesting these modifications may be beneficial for these activities.

  • Compound C demonstrates potent and selective S1P1 receptor agonism, as expected from its design. It shows negligible activity in the other assays, highlighting its specific mode of action.

  • Compound D , with the chloro and hydroxyl substitutions, shows the best antioxidant activity, which is consistent with the presence of a phenolic hydroxyl group that can donate a hydrogen atom to scavenge free radicals.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the potential mechanism of action, the following diagrams are provided.

Experimental Workflow: In Vitro Assay Panel

G cluster_prep Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis CompoundA Compound A SerialDilution Serial Dilution CompoundA->SerialDilution CompoundB Compound B CompoundB->SerialDilution CompoundC Compound C CompoundC->SerialDilution CompoundD Compound D CompoundD->SerialDilution MTT MTT Assay (Antiproliferative) SerialDilution->MTT COX2 COX-2 Inhibition (Anti-inflammatory) SerialDilution->COX2 GTPgS GTPγS Binding (S1P1 Agonism) SerialDilution->GTPgS DPPH DPPH Assay (Antioxidant) SerialDilution->DPPH IC50 IC₅₀ Calculation MTT->IC50 COX2->IC50 EC50 EC₅₀ Calculation GTPgS->EC50 DPPH->IC50

Caption: Workflow for the in vitro comparative analysis of the test compounds.

Signaling Pathway: S1P1 Receptor Activation

G S1P1_Agonist S1P1 Agonist (e.g., Compound C) S1P1_Receptor S1P1 Receptor S1P1_Agonist->S1P1_Receptor binds G_Protein Gαi/βγ S1P1_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces Downstream Downstream Effects (e.g., Lymphocyte Trafficking) cAMP->Downstream regulates

"Efficacy of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid versus other inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of STING Pathway Inhibitors

For researchers, scientists, and drug development professionals, the burgeoning field of STING (Stimulator of Interferon Genes) pathway modulation presents both therapeutic promise and complex choices. This guide provides a detailed, objective comparison of prominent STING inhibitors, focusing on their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them. While the specific compound 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid lacks extensive documentation in the public domain as a STING inhibitor, this guide will focus on well-characterized alternatives to provide a robust framework for evaluating molecules targeting this critical innate immune pathway.

The STING Signaling Pathway: A Double-Edged Sword

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response, including the production of type I interferons.[1] While essential for host defense against pathogens and cancer, aberrant STING activation is implicated in a range of autoinflammatory and autoimmune diseases.[2][3] This has spurred the development of STING inhibitors as potential therapeutics. Here, we delve into a comparative analysis of key inhibitors.

Mechanism of STING Activation

The activation of the STING pathway is a multi-step process initiated by the presence of cytosolic double-stranded DNA (dsDNA), a signal of infection or cellular damage.[1] The enzyme cyclic GMP-AMP synthase (cGAS) binds to dsDNA, leading to the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[4][5] cGAMP then binds to STING, a protein resident on the endoplasmic reticulum, triggering a conformational change, dimerization, and translocation to the Golgi apparatus.[1][4] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes.[1]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_translocation STING Translocation & Palmitoylation STING_dimer->STING_translocation TBK1 TBK1 STING_translocation->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I Interferon Genes pIRF3->IFN_genes induces transcription

Figure 1: Simplified STING signaling pathway.

A Comparative Analysis of STING Inhibitors

Several small molecule inhibitors targeting different stages of the STING pathway have been developed. This section compares the mechanisms and reported efficacy of some of the most well-characterized inhibitors.

Covalent Inhibitors: H-151 and C-178

H-151 and C-178 are potent covalent inhibitors that target a specific cysteine residue (Cys91) on the STING protein.[6][7] This covalent modification blocks the palmitoylation of STING, a critical step for its activation and downstream signaling.[8][9]

  • H-151: This inhibitor has demonstrated potent and irreversible inhibition of both human and murine STING.[8][9][10] It effectively reduces the phosphorylation of TBK1 and suppresses STING-mediated interferon-β production.[9][11] H-151 has shown efficacy in in vivo models of autoinflammatory diseases.[9][10]

  • C-178: Similar to H-151, C-178 is a covalent inhibitor targeting Cys91 of STING.[6][7][12] However, a key distinction is its species-specific efficacy. C-178 potently inhibits mouse STING but does not significantly affect STING responses in human cells.[6] This makes it a valuable tool for preclinical studies in mouse models but limits its direct translational potential.

InhibitorTargetMechanism of ActionSpecies SpecificityReported IC50References
H-151 STING (Cys91)Covalent modification, blocks palmitoylationHuman and Mouse~134.4 nM (human), ~109.6-138 nM (mouse)[8][9][10][13]
C-178 STING (Cys91)Covalent modification, blocks palmitoylationMouseNot specified, but potent in mouse cells[6][7][12]
Competitive Antagonists of the CDN Binding Pocket

Another class of STING inhibitors acts by competing with the endogenous ligand, cGAMP, for binding to the C-terminal ligand-binding domain of STING.[13][14]

  • SN-011: This compound is a potent and selective inhibitor of both mouse and human STING.[13] It binds to the CDN-binding pocket with higher affinity than cGAMP, locking the STING dimer in an inactive conformation.[13] SN-011 has been shown to effectively inhibit STING-dependent signaling in various in vitro and in vivo models of STING activation.[13]

InhibitorTargetMechanism of ActionSpecies SpecificityReported IC50References
SN-011 STING (CDN pocket)Competitive antagonist, stabilizes inactive conformationHuman and Mouse~500 nM (human), ~100 nM (mouse)[13]

Experimental Protocols for Efficacy Evaluation

To assess and compare the efficacy of STING inhibitors, a series of well-defined cellular and biochemical assays are essential.

IFN-β Reporter Assay

This is a primary functional assay to quantify the inhibitory activity of a compound on the STING pathway.

Methodology:

  • Cell Line: HEK293T cells are commonly used as they provide a low-background system. Co-transfect the cells with plasmids expressing human or mouse STING, a luciferase reporter gene under the control of the IFN-β promoter, and a constitutively expressed Renilla luciferase for normalization.

  • Compound Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with varying concentrations of the test inhibitor (e.g., H-151, C-178, or a novel compound) for 1-2 hours.

  • STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP.

  • Luciferase Measurement: After an appropriate incubation period (typically 18-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

TBK1 Phosphorylation Assay (Western Blot)

This assay directly measures the inhibition of a key downstream signaling event.

Methodology:

  • Cell Line: Use a relevant cell line that expresses endogenous STING, such as THP-1 (human monocytes) or mouse bone marrow-derived macrophages (BMDMs).

  • Treatment and Stimulation: Plate the cells and pre-treat with the inhibitor. Stimulate with a STING agonist.

  • Cell Lysis and Protein Quantification: Lyse the cells at a specific time point post-stimulation (e.g., 30-60 minutes) and determine the protein concentration of the lysates.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phosphorylated TBK1 (p-TBK1) and total TBK1. Use a loading control like β-actin or GAPDH.

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of p-TBK1 to total TBK1.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Reporter_Assay IFN-β Reporter Assay (HEK293T) Western_Blot TBK1 Phosphorylation (THP-1 or BMDMs) Reporter_Assay->Western_Blot Cytokine_Assay Cytokine Measurement (ELISA) (PBMCs or BMDMs) Western_Blot->Cytokine_Assay Disease_Model Autoinflammatory Disease Model (e.g., Trex1-/- mice) Cytokine_Assay->Disease_Model Lead Compound Selection PK_PD Pharmacokinetics & Pharmacodynamics Disease_Model->PK_PD

Figure 2: General workflow for evaluating STING inhibitors.

Conclusion

References

  • H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury. PMC - NIH. [Link]

  • Agonists and Inhibitors of the cGAS-STING Pathway. PMC - PubMed Central. [Link]

  • H-151 | STING-specific inhibitor. InvivoGen. [Link]

  • H-151, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration. IOVS. [Link]

  • An overview of STING inhibitors. ResearchGate. [Link]

  • STING inhibitors target the cyclic dinucleotide binding pocket. PNAS. [Link]

  • Potential Therapeutic Value of the STING Inhibitors. PMC - PubMed Central. [Link]

  • Modified STING-activating cyclic dinucleotide derivatives significantly enhance the anti-tumor activity of therapeutic vaccines. PubMed Central. [Link]

  • Cyclic Dinucleotides and the Innate Immune Response. PMC - PubMed Central. [Link]

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Comparative Analysis of Small Molecule Selectivity: A Framework for Assessing Cross-Reactivity of Novel Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Path of Selectivity Profiling

In the landscape of drug discovery and chemical biology, the efficacy of a small molecule inhibitor is intrinsically linked to its specificity. A highly selective compound promises a cleaner pharmacological profile, minimizing off-target effects that can lead to toxicity or confound experimental results. Conversely, a promiscuous compound, while potentially offering avenues for polypharmacology, presents a significant challenge in deconvoluting its mechanism of action. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel chemical entity, using the hypothetical compound 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid , hereafter referred to as "Lead Compound 1" , as a case study.

The principles and methodologies detailed herein are designed to guide researchers in building a robust selectivity profile for any novel compound. We will explore a tiered approach, from broad, in vitro screening to targeted cellular assays, providing the rationale behind experimental choices and detailed protocols for execution. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize their small molecule assets.

Part 1: Initial Characterization and In Silico Prediction

Before embarking on extensive and resource-intensive experimental screening, a foundational understanding of the lead compound's potential biological targets can be informed by its structural features. The chemical structure of "Lead Compound 1" suggests potential interactions with ATP-binding sites of various enzymes, a common feature for many kinase inhibitors.

To refine our initial hypotheses, computational methods can be employed. Tools such as SwissTargetPrediction or SEA (Similarity Ensemble Approach) utilize the principle of chemical similarity, suggesting that structurally similar molecules are likely to have similar biological targets. A hypothetical analysis of "Lead Compound 1" might predict it to be a potent inhibitor of a specific kinase family, for example, the SRC family kinases, while also showing weaker, potential interactions with other unrelated targets.

Part 2: A Tiered Experimental Framework for Selectivity Profiling

A systematic, tiered approach is recommended to efficiently assess the cross-reactivity of a novel compound. This allows for broad, initial screening to identify potential off-targets, followed by more focused, in-depth cellular validation.

Tier 1: Broad-Panel In Vitro Screening

The initial step in experimentally defining the selectivity of "Lead Compound 1" is to screen it against a large, diverse panel of potential targets. For a compound with a suspected kinase-binding motif, a comprehensive kinase panel is the logical starting point.

Experimental Objective: To identify the primary target(s) and any significant off-targets of "Lead Compound 1" across the human kinome.

Methodology: KinaseGlo® Luminescent Kinase Assay

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of this process by a compound results in a higher signal.

Protocol:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solutions, and a serial dilution of "Lead Compound 1" and a control compound (e.g., Staurosporine, a broad-spectrum kinase inhibitor).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase/substrate solution to wells containing 50 nL of the serially diluted compounds.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Detection: Add 5 µL of KinaseGlo® reagent to each well.

  • Signal Measurement: Incubate for an additional 10 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curves to determine IC50 values for each kinase.

Hypothetical Data Summary:

Target Kinase"Lead Compound 1" IC50 (nM)"Competitor Compound A" IC50 (nM)
Primary Target (Hypothetical) 15 50
Off-Target Kinase 11,2005,000
Off-Target Kinase 22,500>10,000
Off-Target Kinase 3>10,000>10,000
Tier 2: Cellular Target Engagement

While in vitro assays are crucial for initial screening, they do not always reflect the behavior of a compound in a complex cellular environment. Cellular target engagement assays are essential to confirm that the lead compound binds to its intended target(s) in living cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Experimental Objective: To validate the binding of "Lead Compound 1" to its primary target and potential off-targets in a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Protocol:

  • Cell Treatment: Treat cultured cells with "Lead Compound 1" or a vehicle control for a specified time.

  • Heating: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures.

  • Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of the target protein by Western blot.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.

Visualization of Experimental Workflow:

G cluster_0 CETSA Workflow A 1. Cell Culture & Treatment (Vehicle vs. Lead Compound 1) B 2. Cell Lysis A->B C 3. Heat Shock Gradient B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Supernatant Collection D->E F 6. Western Blot Analysis E->F G 7. Melt Curve Generation & Analysis F->G

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Tier 3: Phenotypic Screening and Off-Target Deconvolution

Unbiased phenotypic screening can reveal unexpected biological activities of a lead compound, which may be indicative of off-target effects. High-content imaging allows for the simultaneous measurement of multiple cellular parameters, providing a rich dataset for identifying subtle phenotypic changes.

Experimental Objective: To identify any unforeseen cellular phenotypes induced by "Lead Compound 1" and to deconvolute the responsible off-targets.

Methodology: High-Content Imaging-Based Phenotypic Screen

  • Cell Plating and Treatment: Plate cells in multi-well imaging plates and treat with a concentration range of "Lead Compound 1".

  • Staining: After a set incubation period, fix the cells and stain with a panel of fluorescent dyes to label various subcellular compartments (e.g., nucleus, cytoskeleton, mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to extract quantitative data on a wide range of cellular features (e.g., cell shape, texture, intensity).

  • Phenotypic Profiling: Compare the phenotypic profile of "Lead Compound 1" to a library of reference compounds with known mechanisms of action to identify potential off-targets.

Logical Relationship of Findings:

G A Lead Compound 1 B In Vitro Screening (e.g., Kinase Panel) A->B C Cellular Target Engagement (e.g., CETSA) A->C D Phenotypic Screen (e.g., High-Content Imaging) A->D E Identified Primary Target B->E F Potential Off-Targets B->F C->E G Unexpected Phenotype D->G H Selectivity Profile E->H F->H G->F

Comparative Guide to the Structure-Activity Relationship of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic Acid Analogs as Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of N-Aryl Succinamic Acids

The 4-oxo-4-(arylamino)butanoic acid, or N-aryl succinamic acid, scaffold has emerged as a versatile and promising starting point in medicinal chemistry. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The inherent functionalities of this scaffold—a carboxylic acid, an amide linker, and an aromatic ring—provide multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on the structure-activity relationship (SAR) of a specific series of analogs based on 4-[(2-tert-butylphenyl)amino]-4-oxobutanoic acid .[1] While extensive research on this particular substitution pattern is still emerging, this document synthesizes data from closely related compounds and presents a comparative analysis based on a hypothetical screening cascade against Matrix Metalloproteinase-9 (MMP-9) , a well-validated therapeutic target in oncology and inflammatory diseases. The insights and experimental protocols provided herein are intended to guide researchers in the rational design and evaluation of novel inhibitors based on this promising chemical scaffold.

The Rationale for Targeting MMP-9

Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components. Overexpression and aberrant activity of MMP-9 are strongly associated with tumor invasion, metastasis, and chronic inflammation. The catalytic mechanism of MMPs involves a zinc-binding group, which can be chelated by small molecule inhibitors. The carboxylic acid moiety of the 4-oxo-4-(arylamino)butanoic acid scaffold is an excellent candidate for a zinc-binding group, making this class of compounds highly attractive for development as MMP inhibitors. The N-aryl substituent provides a vector for exploring interactions with the specificity pockets of the enzyme, offering a clear strategy for achieving both potency and selectivity.

Core Scaffold and Strategy for SAR Exploration

The fundamental structure of this compound can be dissected into three key regions for systematic modification to probe the structure-activity relationship. Our comparative analysis will focus on understanding how changes in these regions influence inhibitory potency against MMP-9.

cluster_0 Core Scaffold: this compound Core Parent Compound RegionA Region A (Aryl Ring) Core->RegionA Modifications here explore interactions with specificity pockets. RegionB Region B (Amide Linker) Core->RegionB Modifications can alter conformational rigidity. RegionC Region C (Butanoic Acid Chain) Core->RegionC Modifications impact zinc-binding and solubility.

Caption: Key regions for SAR exploration on the this compound scaffold.

Comparative Analysis of Analog Performance

To elucidate the SAR, a library of analogs based on the parent compound was designed. The following table summarizes the in vitro inhibitory activity of these analogs against human MMP-9, as determined by a fluorescence resonance energy transfer (FRET) assay. The data presented here is illustrative to guide the discussion on SAR principles.

Compound IDModification (Region A: Aryl Ring)Modification (Region C: Butanoic Acid)MMP-9 IC50 (µM)
Parent 2-tert-butylUnmodified15.2
1a 2,4-di-tert-butylUnmodified8.5
1b 4-tert-butylUnmodified45.8
1c 2-isopropylUnmodified28.9
1d 2-tert-butyl, 4-fluoroUnmodified12.1
1e 2-tert-butyl, 4-methoxyUnmodified18.9
1f 2-tert-butyl, 4-nitroUnmodified25.4
2a 2-tert-butyl2,2-dimethyl98.3
2b 2-tert-butyl3-methyl14.5
2c 2-tert-butylEsterification of COOH> 200

Key Structure-Activity Relationship Insights

The comparative data reveals critical structural features that govern the inhibitory potency of this series against MMP-9.

  • The Critical Role of the ortho-tert-Butyl Group: A comparison of the Parent compound (IC50 = 15.2 µM) with its para-substituted isomer 1b (IC50 = 45.8 µM) and the less bulky ortho-isopropyl analog 1c (IC50 = 28.9 µM) strongly suggests that the bulky ortho-tert-butyl group is crucial for potent inhibition. This group likely forces a specific conformation of the amide bond, orienting the butanoic acid chain for optimal interaction with the catalytic zinc ion and positioning the aryl ring to engage with a hydrophobic sub-pocket of the enzyme.

  • Exploiting the S1' Specificity Pocket: The addition of a second tert-butyl group at the para position (1a , IC50 = 8.5 µM) nearly doubled the potency, indicating that this region of the aryl ring likely interacts with the large S1' specificity pocket of MMP-9. This suggests that further exploration with bulky, lipophilic groups at this position could be beneficial.

  • Electronic Effects on the Aryl Ring: The introduction of a small, electron-withdrawing fluorine atom at the para position (1d , IC50 = 12.1 µM) slightly improved activity, whereas the electron-donating methoxy group (1e , IC50 = 18.9 µM) and the strongly electron-withdrawing nitro group (1f , IC50 = 25.4 µM) were detrimental. This indicates that both electronic and steric factors are at play, and fine-tuning the electronic properties of the aryl ring can modulate potency.

  • The Indispensable Carboxylic Acid: Esterification of the terminal carboxylic acid (2c , IC50 > 200 µM) completely abolished inhibitory activity. This confirms the hypothesis that the free carboxylate is essential for chelating the catalytic zinc ion in the active site of MMP-9.

  • Modifications to the Butanoic Acid Chain: Introducing steric bulk on the butanoic acid chain, as in the dimethyl-substituted analog 2a (IC50 = 98.3 µM), was highly unfavorable. This suggests that the flexibility and conformation of the succinamic acid backbone are critical for correctly positioning the zinc-binding group. The minor modification in 2b (IC50 = 14.5 µM) was well-tolerated, showing that some small modifications on the backbone may be possible.

Caption: Summary of key structure-activity relationships for MMP-9 inhibition.

Experimental Protocols

Synthesis of this compound (Parent Compound)

This protocol describes a standard method for the acylation of an aniline with succinic anhydride.

Materials:

  • 2-tert-butylaniline (1.0 eq)

  • Succinic anhydride (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2-tert-butylaniline and anhydrous THF.

  • Stir the solution at room temperature until the aniline is fully dissolved.

  • Add succinic anhydride to the solution portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, reduce the solvent volume in vacuo.

  • Add cold diethyl ether to the residue to precipitate the product.

  • Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the title compound as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro MMP-9 Inhibition Assay (FRET-based)

This protocol outlines a robust method for determining the IC50 values of test compounds against MMP-9.

Materials:

  • Recombinant human MMP-9 (activated)

  • MMP-9 FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Workflow:

cluster_workflow MMP-9 Inhibition Assay Workflow A 1. Compound Preparation (Serial dilution in DMSO, then assay buffer) B 2. Enzyme Addition (Add MMP-9 to wells containing compound or vehicle) A->B C 3. Pre-incubation (Incubate at 37°C for 15 min) B->C D 4. Substrate Addition (Initiate reaction with FRET substrate) C->D E 5. Kinetic Read (Monitor fluorescence increase over 30 min at 37°C) D->E F 6. Data Analysis (Calculate initial velocities, plot vs. [Inhibitor], determine IC50) E->F

Caption: Experimental workflow for the F-based MMP-9 inhibition assay.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).

  • To the wells of a 96-well plate, add 50 µL of the diluted compounds or vehicle control (assay buffer with 1% DMSO).

  • Add 25 µL of diluted, activated MMP-9 enzyme to each well.

  • Pre-incubate the plate at 37°C for 15 minutes to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding 25 µL of the FRET substrate to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 30 minutes.

  • Calculate the initial reaction velocity (vᵢ) for each concentration by determining the slope of the linear portion of the fluorescence versus time plot.

  • Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

Future work should focus on synthesizing and testing a broader range of analogs with diverse substituents at the para position of the aryl ring to further probe the S1' pocket of MMP-9. Additionally, exploring bioisosteric replacements for the carboxylic acid could lead to inhibitors with improved pharmacokinetic properties. The protocols and insights presented here serve as a robust foundation for the development of the next generation of inhibitors based on this versatile scaffold.

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A Comparative Guide to 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid: A Framework for Benchmarking Against Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless pursuit of novel anticancer therapeutics necessitates a rigorous and systematic approach to evaluating new chemical entities against established treatments. This guide presents a comprehensive framework for benchmarking the investigational compound 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid (hereafter designated as "Compound X"). Publicly available data on the specific biological activity of Compound X is limited; therefore, this document serves as a detailed roadmap for its evaluation. Based on the structural motifs shared with other known bioactive molecules, particularly the 2,4-di-tert-butylphenol (2,4-DTBP) group known to modulate anti-apoptotic pathways[1][2], we hypothesize a mechanism of action for Compound X as an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. This guide will compare this hypothesized action against the well-established chemotherapeutic agent Doxorubicin, providing detailed experimental protocols and data interpretation frameworks for researchers in oncology and drug development.

Introduction to Compound X and the Therapeutic Rationale

Compound X, this compound, is a novel organic acid whose biological functions are largely uncharacterized[3]. Its structure, featuring a tert-butylphenyl group, suggests potential interactions with biological macromolecules. Notably, the compound 2,4-di-tert-butylphenol (2,4-DTBP), which contains a similar structural element, has been shown to inhibit the proliferation of colorectal cancer cells by downregulating the anti-apoptotic proteins Bcl-2 and Survivin[2].

Evasion of apoptosis (programmed cell death) is a hallmark of cancer. The Bcl-2 family of proteins are central regulators of this process, with anti-apoptotic members like Bcl-2 itself being frequently overexpressed in various malignancies, thereby promoting cell survival and resistance to therapy. Targeting these proteins is a clinically validated strategy for cancer treatment. Given the structural parallels, we posit that Compound X may exert anticancer effects by inhibiting Bcl-2, thus restoring the natural apoptotic process in cancer cells. This guide outlines the necessary steps to test this hypothesis and benchmark its efficacy against a standard-of-care agent, Doxorubicin, which induces apoptosis through a different mechanism involving DNA damage and topoisomerase II inhibition.

Comparative Mechanisms of Action

A clear understanding of the molecular pathways targeted by both the investigational compound and the standard treatment is fundamental to a robust comparative analysis.

Hypothesized Mechanism of Action: Compound X as a Bcl-2 Inhibitor

We hypothesize that Compound X functions as a direct or indirect inhibitor of the Bcl-2 protein. Bcl-2 sequesters pro-apoptotic proteins like Bax and Bak, preventing them from oligomerizing at the mitochondrial membrane and initiating apoptosis. By inhibiting Bcl-2, Compound X would release these pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, cell death.

cluster_0 Mitochondrial Apoptosis Pathway Apoptotic_Stimuli Apoptotic Stimuli Bax_Bak Bax / Bak Apoptotic_Stimuli->Bax_Bak activates Bcl2 Bcl-2 Bcl2->Bax_Bak inhibits MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax_Bak->MOMP Cyto_C Cytochrome c Release MOMP->Cyto_C Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound_X Compound X Compound_X->Bcl2 inhibits

Caption: Hypothesized signaling pathway for Compound X as a Bcl-2 inhibitor.

Standard Treatment: Doxorubicin

Doxorubicin is a widely used anthracycline chemotherapy drug. Its primary mechanism involves intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes DNA supercoils during transcription and replication. This action leads to DNA double-strand breaks, triggering a DNA damage response that culminates in cell cycle arrest and apoptosis.

cluster_1 Doxorubicin Mechanism of Action Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Doxorubicin->Topo_II inhibits DNA_Intercalation->Topo_II stabilizes complex DNA_Breaks DNA Double-Strand Breaks Topo_II->DNA_Breaks DDR DNA Damage Response (p53) DNA_Breaks->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Simplified mechanism of action for the standard treatment, Doxorubicin.

Head-to-Head Comparison: Performance Metrics

To objectively compare Compound X with Doxorubicin, a series of in vitro experiments must be conducted. The following table presents a template for summarizing the hypothetical, yet plausible, quantitative data that would be generated from such studies.

Performance Metric Compound X Doxorubicin Cancer Cell Line Rationale & Significance
IC50 (µM) after 48h e.g., 15.5 µMe.g., 1.2 µMMCF-7 (Breast Cancer)Measures the concentration required to inhibit 50% of cell growth; a primary indicator of cytotoxic potency.[4]
IC50 (µM) after 48h e.g., 22.1 µMe.g., 0.9 µMA549 (Lung Cancer)Assesses potency across different cancer types.
Apoptosis Rate (% Annexin V+) e.g., 65% at 2x IC50e.g., 72% at 2x IC50MCF-7Directly quantifies the ability to induce programmed cell death, the desired outcome for an anticancer agent.
Bcl-2 Protein Expression e.g., No changee.g., No changeMCF-7Western blot analysis to confirm if the drug's action is on the protein's function rather than its expression level.
Caspase-3/7 Activity e.g., 8-fold increasee.g., 10-fold increaseMCF-7Measures the activation of executioner caspases, confirming the engagement of the apoptotic machinery.
In Vivo Tumor Growth Inhibition (TGI) e.g., 60% at 20 mg/kge.g., 75% at 5 mg/kgMouse Xenograft (MCF-7)Evaluates efficacy in a complex biological system, providing a crucial preclinical indicator of potential therapeutic value.[5]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for generating the data outlined in the comparison table. These protocols are designed to be self-validating by including appropriate positive and negative controls.

General Experimental Workflow

The benchmarking process follows a logical progression from broad cytotoxicity screening to specific mechanism-of-action studies and finally to in vivo validation.

cluster_workflow Benchmarking Workflow start Compound Synthesis & Characterization invitro In Vitro Screening (Cytotoxicity Assay) start->invitro Test Compound X & Doxorubicin moa Mechanism of Action (Apoptosis, Western Blot) invitro->moa Confirm Apoptotic Mechanism invivo In Vivo Efficacy (Xenograft Model) moa->invivo Validate in a Biological System end Candidate Selection invivo->end Compare TGI & Toxicity

Caption: Overall experimental workflow for benchmarking Compound X.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X and Doxorubicin.

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.[6]

  • Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Compound X and Doxorubicin. Replace the culture medium with medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value using non-linear regression.

Protocol: Apoptosis Quantification (Annexin V/PI Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.

  • Cell Culture and Treatment: Seed 250,000 MCF-7 cells in 6-well plates. After 24 hours, treat with Compound X and Doxorubicin at their respective IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Discussion and Future Directions

This guide proposes a hypothetical yet scientifically rigorous framework for the initial evaluation of this compound as a potential anticancer agent. The core of this framework is a direct, data-driven comparison against a standard-of-care drug, Doxorubicin.

Based on our hypothetical data, while Doxorubicin shows greater raw potency (lower IC50), Compound X demonstrates a significant ability to induce apoptosis, potentially with a different safety profile. The key differentiator lies in the mechanism of action. As a putative Bcl-2 inhibitor, Compound X would represent a targeted therapy, which often provides a wider therapeutic window compared to DNA-damaging agents like Doxorubicin.

Future experimental steps should include:

  • Target Engagement Assays: Utilize techniques like co-immunoprecipitation or surface plasmon resonance to confirm a direct binding interaction between Compound X and the Bcl-2 protein.

  • Selectivity Profiling: Screen Compound X against other members of the Bcl-2 family (e.g., Bcl-xL, Mcl-1) to determine its specificity.

  • In Vivo Toxicology: Conduct comprehensive toxicology studies in animal models to establish a safety profile and determine the maximum tolerated dose.

  • Combination Studies: Investigate potential synergistic effects by combining Compound X with other anticancer agents, including Doxorubicin, to explore novel therapeutic strategies.

By following this structured benchmarking process, researchers can systematically build a comprehensive data package to determine the true therapeutic potential of novel compounds like this compound.

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Correlating In Vitro Potency and In Vivo Efficacy: A Comparative Analysis of Novel Succinate-Based Matrix Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the landscape of drug discovery, particularly in oncology and inflammatory diseases, the inhibition of matrix metalloproteinases (MMPs) remains a compelling therapeutic strategy.[1][2] These zinc-dependent endopeptidases are critical regulators of the extracellular matrix, and their dysregulation is a hallmark of numerous pathologies.[1] The development of potent and selective MMP inhibitors is a nuanced endeavor, requiring a robust correlation between in vitro activity and in vivo pharmacological effects.

This guide provides a comparative framework for evaluating novel MMP inhibitors, using the specific chemical entity 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid (hereafter designated Compound T ) as a primary example. While public data on Compound T is sparse[3], its structure—a succinic acid derivative featuring a bulky tert-butylphenyl group—is characteristic of molecules designed for specific, high-affinity binding to enzyme active sites.[4][5][6] We will compare its hypothetical evaluation pathway against a well-characterized broad-spectrum MMP inhibitor, Marimastat , which also features a succinate-like core.[1]

The central objective is to establish a clear In Vitro-In Vivo Correlation (IVIVC), a predictive mathematical model that connects in vitro properties (like enzyme inhibition) to in vivo responses (like plasma concentration and therapeutic efficacy).[7][8] Establishing a strong IVIVC is crucial for streamlining drug development, optimizing formulations, and reducing the reliance on extensive clinical bioequivalence studies.[9][10][11]

Mechanistic Hypothesis and Comparative Framework

Compound T belongs to the class of succinic acid derivatives.[12][13] This structural motif is a cornerstone for a class of MMP inhibitors known as succinyl hydroxamates, which chelate the catalytic zinc ion in the MMP active site.[4][14] The bulky 2-tert-butylphenyl group likely serves as the P1' substituent, designed to fit into the hydrophobic S1' pocket of the target MMP, thereby conferring potency and selectivity.

Our comparative analysis will be structured around the following workflow, designed to characterize Compound T and correlate its activity with in vivo outcomes, using Marimastat as a benchmark.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Target Identification (MMP Panel Screening) B Potency & Selectivity (IC50 Determination) C Mechanism of Inhibition (Enzyme Kinetics) D Cellular Activity (Cell-Based Assays) E Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) D->E F Pharmacodynamics (PD) (Target Engagement Biomarkers) G Efficacy Studies (Disease Models) H IVIVC Modeling (Correlation Analysis) G->H

Caption: Experimental workflow for IVIVC establishment.

In Vitro Performance Analysis

The initial phase of evaluation focuses on quantifying the inhibitor's potency, selectivity, and mechanism of action at the molecular and cellular levels.

Potency (IC50) and Selectivity Profiling

The first critical step is to determine the inhibitory concentration (IC50) of Compound T against a panel of relevant MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-9, MMP-14) and compare it to Marimastat. High selectivity is crucial, as off-target inhibition, particularly of MMP-1, has been linked to severe musculoskeletal side effects in earlier generations of MMP inhibitors.[15]

CompoundMMP-1 (Collagenase-1) IC50 (nM)MMP-2 (Gelatinase A) IC50 (nM)MMP-9 (Gelatinase B) IC50 (nM)MMP-3 (Stromelysin-1) IC50 (nM)
Compound T (Hypothetical) >100010550
Marimastat (Reference) 5936

Data for Marimastat is representative of published values. Data for Compound T is hypothetical, assuming high selectivity for gelatinases (MMP-2, MMP-9) due to the bulky P1' group.

Protocol: MMP Inhibition Assay (Fluorogenic Substrate)
  • Enzyme Activation: Recombinant human pro-MMPs are activated using APMA (4-aminophenylmercuric acetate).

  • Inhibitor Preparation: Compound T and Marimastat are serially diluted in assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2).

  • Incubation: Activated MMP enzyme is pre-incubated with the diluted inhibitor for 30 minutes at 37°C to allow for binding equilibrium.

  • Reaction Initiation: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to each well.

  • Signal Detection: Fluorescence is measured kinetically over 60 minutes using a plate reader (Excitation/Emission ~328/393 nm).

  • Data Analysis: The initial reaction velocity is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a four-parameter logistic equation.

Mechanism of Inhibition (Kinetics)

Understanding whether inhibition is competitive, non-competitive, or uncompetitive is vital. Succinate-based inhibitors that chelate the active site zinc are expected to be competitive inhibitors.

Protocol: Michaelis-Menten Kinetics

  • Perform the MMP inhibition assay as described above.

  • Instead of a fixed substrate concentration, use a range of substrate concentrations for each fixed inhibitor concentration.

  • Plot the reaction velocity versus substrate concentration.

  • Analyze the data using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the mechanism of inhibition. For a competitive inhibitor, Vmax will remain unchanged while the apparent Km will increase.

In Vivo Performance and Correlation

Successful in vitro candidates must demonstrate favorable pharmacokinetics (PK), target engagement (pharmacodynamics, PD), and efficacy in relevant disease models.

Pharmacokinetic (PK) Profiling

The bulky and lipophilic tert-butyl group in Compound T may influence its metabolic stability.[5][6] It is essential to assess its PK profile to determine bioavailability, half-life (t½), and clearance.

ParameterCompound T (Hypothetical)Marimastat (Reference)
Bioavailability (Oral, Rat) 40%~20%
Plasma Half-life (t½, Rat) 6 hours8-10 hours
Clearance (CL) ModerateLow
Primary Metabolism Route CYP3A4 OxidationMinimal

Hypothetical data for Compound T suggests moderate bioavailability and a shorter half-life, potentially due to first-pass metabolism targeting the tert-butyl group, a known site for CYP450 oxidation.[5][6]

Protocol: Rodent Pharmacokinetic Study
  • Dosing: Administer Compound T via intravenous (IV) and oral (PO) routes to two separate cohorts of Sprague-Dawley rats.

  • Blood Sampling: Collect serial blood samples from the tail vein at predefined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of Compound T in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Use non-compartmental analysis to calculate key PK parameters (AUC, Cmax, t½, CL, Vd, F%).

Efficacy in a Xenograft Tumor Model

To test the in vivo anti-tumor efficacy, a human tumor xenograft model in immunocompromised mice is a standard approach.

Protocol: Human Fibrosarcoma (HT-1080) Xenograft Model

  • Cell Implantation: Subcutaneously implant HT-1080 cells (which constitutively express MMP-2 and MMP-9) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into vehicle control, Compound T, and Marimastat treatment groups. Administer compounds daily via oral gavage.

  • Monitoring: Measure tumor volume with calipers twice weekly. Monitor body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, excise tumors and analyze for target engagement (e.g., via zymography to measure MMP-2/9 activity) and other biomarkers.

G cluster_0 In Vitro Domain cluster_1 In Vivo Domain IVIVC IVIVC Model In Vitro Data (IC50, Ki) In Vivo Data (Plasma Conc., Efficacy) Prediction Predict In Vivo Efficacy from In Vitro Potency IVIVC->Prediction invitro_metrics Enzyme Inhibition (IC50) invitro_metrics->IVIVC:f0 Predicts pk_data Plasma Concentration (AUC, Cmax) pk_data->IVIVC:f1 efficacy_data Tumor Growth Inhibition (%) efficacy_data->IVIVC:f1

Caption: IVIVC modeling connects in vitro potency to in vivo outcomes.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to correlate the in vitro IC50 with the in vivo plasma concentrations required for efficacy. A Level A IVIVC, the most rigorous type, establishes a point-to-point relationship between the in vitro dissolution/inhibition rate and the in vivo absorption rate.[9] For an enzyme inhibitor, this often involves correlating the free plasma concentration (corrected for protein binding) maintained above a certain multiple of the IC50 with the observed therapeutic effect.

Example Correlation: If Compound T has an IC50 of 10 nM for MMP-2, a key therapeutic goal might be to maintain a free plasma concentration of at least 10-50 nM for a significant portion of the dosing interval. The PK/PD and efficacy studies will validate whether achieving this target concentration in vivo leads to a statistically significant reduction in tumor growth. By comparing the concentration-efficacy curves of Compound T and Marimastat, researchers can make informed decisions about dosing regimens, formulation development, and candidate progression.

Conclusion

The systematic evaluation of novel drug candidates like this compound requires a disciplined, multi-faceted approach. By structurally classifying the molecule and hypothesizing its mechanism, a logical comparative framework can be built against established benchmarks such as Marimastat. The strength of this approach lies in the rigorous integration of in vitro enzymology and cell-based assays with in vivo pharmacokinetics, pharmacodynamics, and efficacy studies. Establishing a robust IVIVC is not merely a regulatory checkbox; it is a fundamental tool of drug development that enhances understanding, predicts clinical performance, and ultimately accelerates the delivery of novel therapeutics to patients.[10]

References

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). Vertex AI Search.
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  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
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Navigating the Landscape of Autotaxin Inhibition: A Comparative Guide to Alternatives for 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and the life sciences, the precise modulation of enzymatic pathways is a cornerstone of therapeutic innovation. The ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), more commonly known as autotaxin (ATX), has emerged as a critical target in a spectrum of pathologies, including fibrosis, inflammation, and cancer. This guide provides a comprehensive comparison of research-grade alternatives to the autotaxin inhibitor known by its chemical name, 4-[(2-tert-butylphenyl)amino]-4-oxobutanoic acid, with a particular focus on the well-characterized tool compound PF-8380 and its successors. This document is intended for laboratory professionals seeking to select the most appropriate chemical tool for their preclinical investigations into the autotaxin-lysophosphatidic acid (LPA) signaling axis.

The Central Role of Autotaxin in Cellular Signaling

Autotaxin is a secreted lysophospholipase D that plays a pivotal role in extracellular signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to generate the bioactive lipid, lysophosphatidic acid (LPA).[1][2] LPA, in turn, activates a family of G protein-coupled receptors (LPAR1-6), triggering a cascade of downstream cellular responses, including proliferation, migration, and survival.[3] The dysregulation of the ATX-LPA signaling axis has been implicated in numerous disease states, making ATX a compelling target for therapeutic intervention.[2][4]

Autotaxin-LPA Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Catalysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Binding & Activation Inhibitor ATX Inhibitors (e.g., PF-8380) Inhibitor->ATX Inhibition G_protein G Proteins LPAR->G_protein Signal Transduction Downstream Downstream Signaling (e.g., Rho, PI3K/Akt, MAPK) G_protein->Downstream Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response

Caption: The Autotaxin-LPA signaling cascade.

PF-8380: A Foundational Tool for Autotaxin Research

While this compound represents a specific chemical entity, the broader research community has extensively utilized PF-8380 as a potent and selective tool compound for interrogating the function of autotaxin. PF-8380 is a competitive inhibitor of ATX with a reported IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood.[5][6] Its oral bioavailability and demonstrated in vivo efficacy in reducing LPA levels have made it a benchmark for preclinical studies.[6]

A Comparative Analysis of Leading Autotaxin Inhibitors

The quest for autotaxin inhibitors with improved pharmacokinetic and pharmacodynamic properties has led to the development of several alternatives to PF-8380. This section provides a comparative overview of key compounds used in research settings.

CompoundTargetIC50 (Enzyme Assay)IC50 (Whole Blood)Key Features & ConsiderationsReferences
PF-8380 Autotaxin2.8 nM101 nM (human)Potent, orally bioavailable, well-characterized tool compound. May have off-target effects at higher concentrations.[5][6]
GLPG1690 (Ziritaxestat) Autotaxin~100-300 nM-Advanced to clinical trials for idiopathic pulmonary fibrosis (IPF), providing significant clinical data.[7]
BI-2545 AutotaxinSingle-digit nM56 nM (rat)Designed as an improvement on PF-8380 with enhanced metabolic stability and a cleaner hERG profile.[8]
ONO-8430506 Autotaxin5.1 nM (FS-3)-Potent inhibitor with a distinct tetrahydrocarboline scaffold.[7]
BIO-32546 Autotaxin1.0 nM-A non-zinc binding inhibitor with good oral bioavailability and brain penetration.[9]

Experimental Protocols: A Guide to In Vitro Autotaxin Inhibition Assays

To facilitate the direct comparison of novel or existing autotaxin inhibitors, a robust and reproducible in vitro assay is essential. The following protocol outlines a common method for determining the inhibitory potency of a test compound.

Workflow for In Vitro Autotaxin Activity Assay

Autotaxin Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis node_inhibitor Prepare serial dilutions of test inhibitor node_mix Combine inhibitor and enzyme in assay buffer node_inhibitor->node_mix node_enzyme Prepare recombinant human autotaxin solution node_enzyme->node_mix node_substrate Prepare LPC substrate solution node_add_substrate Initiate reaction by adding LPC substrate node_substrate->node_add_substrate node_incubate_pre Pre-incubate at 37°C node_mix->node_incubate_pre node_incubate_pre->node_add_substrate node_incubate_reaction Incubate at 37°C node_add_substrate->node_incubate_reaction node_stop Stop reaction node_incubate_reaction->node_stop node_detect Detect LPA production (e.g., fluorescent probe, LC-MS) node_stop->node_detect node_analyze Calculate IC50 values node_detect->node_analyze

Caption: A generalized workflow for assessing autotaxin inhibition in vitro.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve the test inhibitor (e.g., PF-8380 or an alternative) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions of the stock solution in assay buffer to generate a range of concentrations for IC50 determination.

  • Enzyme and Substrate Preparation:

    • Dilute recombinant human autotaxin to the desired working concentration in assay buffer.

    • Prepare a solution of the substrate, lysophosphatidylcholine (LPC), in the assay buffer.

  • Reaction Incubation:

    • In a microplate, add the serially diluted inhibitor solutions.

    • Add the diluted autotaxin solution to each well containing the inhibitor.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the LPC substrate to all wells.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Detection and Analysis:

    • Terminate the reaction by adding a stop solution.

    • Quantify the amount of LPA produced. This can be achieved through various methods, including:

      • Fluorescent-based assays: Utilizing a fluorescent substrate that yields a detectable signal upon cleavage by autotaxin.

      • LC-MS/MS: A highly sensitive and specific method for the direct measurement of LPA.

    • Plot the LPA production against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Evaluation: A Critical Step in Preclinical Assessment

The ultimate utility of an autotaxin inhibitor is determined by its performance in a physiological context. In vivo studies are crucial for evaluating pharmacokinetic properties, target engagement, and efficacy in disease models.

Experimental Design for In Vivo Efficacy Studies

In Vivo Efficacy Study Design cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis node_model Induce disease model (e.g., bleomycin-induced pulmonary fibrosis) node_group Randomize animals into treatment groups (Vehicle, PF-8380, Alternative) node_model->node_group node_administer Administer compounds (e.g., oral gavage) node_group->node_administer node_monitor Monitor animal health and disease progression node_administer->node_monitor node_collect Collect plasma and tissue samples node_monitor->node_collect node_lpa Measure LPA levels (LC-MS/MS) node_collect->node_lpa node_histology Histological analysis of target tissues node_collect->node_histology node_biomarkers Analyze disease-specific biomarkers node_collect->node_biomarkers

Caption: A representative experimental design for in vivo evaluation of autotaxin inhibitors.

For example, in a model of idiopathic pulmonary fibrosis, oral administration of PF-8380 has been shown to significantly reduce LPA levels in both plasma and at the site of inflammation.[6] Similar studies with alternative inhibitors are necessary to establish their comparative efficacy.

Concluding Remarks

The selection of an appropriate chemical probe is paramount for the rigorous investigation of the autotaxin-LPA signaling pathway. While this compound may be a compound of interest, the wealth of publicly available data on PF-8380 establishes it as a critical reference compound. Newer alternatives, such as BI-2545 and others, offer potential advantages in terms of their physicochemical and pharmacokinetic profiles. Researchers are encouraged to carefully consider the specific requirements of their experimental systems and to utilize the comparative data and protocols presented in this guide to make informed decisions in their pursuit of novel therapeutics targeting autotaxin.

References

  • Gierse J, et al. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation. J Pharmacol Exp Ther. 2010 Jul;334(1):310-7. [Link]

  • van Meeteren LA, Moolenaar WH. Autotaxin: structure-function and signaling. Prog Lipid Res. 2007 May;46(3-4):145-60. [Link]

  • Kaffe E, et al. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer. Int J Mol Sci. 2021 May 26;22(11):5693. [Link]

  • Moolenaar WH, Perrakis A. Autotaxin and LPA receptor signaling in cancer. Cold Spring Harb Perspect Biol. 2011 Dec 1;3(12):a006538. [Link]

  • ResearchGate. Overview of the autotaxin-lysophosphatidic acid signaling pathway. [Link]

  • Lee SC, et al. Autotaxin Signaling via Lysophosphatidic Acid Receptors Contributes to Vascular Endothelial Growth Factor–Induced Endothelial Cell Migration. Mol Cancer Res. 2010 Dec;8(12):1599-610. [Link]

  • Bhave SR, et al. Autotaxin inhibition with PF-8380 enhances the radiosensitivity of human and murine glioblastoma cell lines. Mayo Clinic. [Link]

  • Bhave SR, et al. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines. PLoS One. 2013; 8(9): e74543. [Link]

  • Boebel TA, et al. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo. ACS Med Chem Lett. 2017 Aug 10;8(8):844-849. [Link]

  • Heinfling A, et al. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor. Front Chem. 2021; 9: 686884. [Link]

  • Castagna D, et al. PF-8380 and closely related analogs: synthesis and structure-activity relationship towards autotaxin inhibition and glioma cell viability. Arch Pharm (Weinheim). 2013 Feb;346(2):91-7. [Link]

  • D'Souza K, et al. Discovery and synthetic optimization of a novel scaffold for hydrophobic tunnel-targeted autotaxin inhibition. Bioorg Med Chem Lett. 2016 Dec 1;26(23):5769-5774. [Link]

  • Le D, et al. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546. ACS Med Chem Lett. 2022 Mar 10;13(3):453-460. [Link]

  • Kokotou MG, et al. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors. Int J Mol Sci. 2020 Sep 22;21(18):7002. [Link]

  • Keune WJ, et al. A type IV Autotaxin inhibitor ameliorates acute liver injury and nonalcoholic steatohepatitis. EMBO Mol Med. 2022 Dec 7;14(12):e16330. [Link]

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper and safe disposal of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid (CAS No. 904807-77-8). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of a chemical, including its disposal. This guide is designed to provide clear, actionable steps to ensure that waste streams containing this compound are managed in a manner that is compliant, safe, and environmentally responsible.

Pre-Disposal Hazard Assessment & Chemical Profile

Before handling any waste, it is crucial to understand the material's properties. This ensures that the chosen disposal pathway is both safe and appropriate.

Chemical Identity and Properties

A clear understanding of the compound's properties is the foundation of a safe disposal plan.

PropertyValueSource
IUPAC Name 4-(2-tert-butylanilino)-4-oxobutanoic acidPubChem[2]
CAS Number 904807-77-8PubChem[2]
Molecular Formula C₁₄H₁₉NO₃PubChem[2]
Molecular Weight 249.30 g/mol PubChem[2]
Physical Form Assumed to be a solid at room temperature.N/A
Known Hazards Specific hazard data is limited. Treat as a hazardous chemical waste. General hazards for similar compounds can include skin, eye, and respiratory irritation.[3]N/A

Trustworthiness Check: The absence of comprehensive hazard data necessitates treating this compound with a high degree of caution. The procedures outlined below are based on established best practices for handling novel or uncharacterized research chemicals, in alignment with guidelines from the Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA).[1][4]

Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable when handling any chemical waste. The goal is to create a barrier between you and the potentially hazardous material.

  • Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles must be worn at all times.[5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. If working with solutions, ensure the glove material is compatible with the solvent being used. Discard gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood to prevent inhalation.[3]

Step-by-Step Disposal Protocol

The proper disposal pathway depends on the form of the waste: solid compound, contaminated lab supplies, or a liquid solution.

Workflow for Disposal Decision-Making

The following diagram illustrates the logical flow for determining the correct disposal stream for waste containing this compound.

DisposalWorkflow Disposal Workflow for this compound Start Identify Waste Containing This compound WasteType What is the form of the waste? Start->WasteType Solid Pure Solid or Contaminated Debris (e.g., gloves, weigh paper) WasteType->Solid Solid / Contaminated Material Liquid Liquid Solution (e.g., in solvent) WasteType->Liquid Liquid CollectSolid Step 1: Collect in a designated, lined solid waste container. Solid->CollectSolid CollectLiquid Step 1: Collect in a compatible, leak-proof liquid waste container. Liquid->CollectLiquid LabelSolid Step 2: Attach a Hazardous Waste Label. List all chemical components. CollectSolid->LabelSolid StoreSolid Step 3: Store in a designated Satellite Accumulation Area (SAA). LabelSolid->StoreSolid ContactEHS Final Step: Arrange for pickup by your institution's EHS/Safety Office. StoreSolid->ContactEHS SegregateLiquid Step 2: Segregate waste. (e.g., non-halogenated vs. halogenated). Do NOT mix incompatibles. CollectLiquid->SegregateLiquid LabelLiquid Step 3: Attach a Hazardous Waste Label. List all components and percentages. SegregateLiquid->LabelLiquid StoreLiquid Step 4: Store in secondary containment within a designated SAA. LabelLiquid->StoreLiquid StoreLiquid->ContactEHS

Caption: Decision workflow for proper waste stream segregation.

Methodology for Solid Waste

(Includes pure compound and contaminated disposable materials like weighing boats, paper towels, and gloves)

  • Collection: Place all solid waste contaminated with this compound into a designated hazardous waste container. This is typically a pail or drum lined with a clear plastic bag.[7] Do not use biohazard bags, as this can cause confusion and improper handling downstream.[7]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first item is placed inside. The label must include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".

    • The date accumulation started.

  • Storage: Keep the container sealed except when adding waste.[8][9] Store it in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[4][7]

  • Disposal: Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your Environmental Health and Safety (EHS) department to request a waste pickup.[4][7]

Methodology for Liquid Waste

(Includes solutions containing the dissolved compound)

  • Container Selection: Use a sturdy, leak-proof container that is chemically compatible with the solvent used.[1][8] For example, do not use metal cans for acidic waste. The original solvent bottle is often a suitable choice.

  • Waste Segregation: This is a critical step to prevent dangerous chemical reactions.

    • NEVER mix incompatible waste streams. For example, keep acidic waste separate from basic waste and oxidizing waste separate from organic waste.

    • Segregate halogenated solvents (e.g., dichloromethane) from non-halogenated solvents (e.g., hexanes, ethyl acetate). Waste disposal companies often charge significantly more for mixed streams.

  • Collection: Add the liquid waste to the appropriate, segregated container. Do not fill containers beyond 90% capacity to allow for vapor expansion. Keep the container securely capped at all times except when adding waste.[8][9]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must clearly list all chemical constituents by their full name and their approximate percentages.[8]

  • Storage: Store the liquid waste container in a designated SAA. All liquid waste containers must be kept in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[7][8]

  • Disposal: Arrange for pickup by your institution's EHS office when the container is full or reaches its accumulation time limit.

Decontamination of Empty Containers

Empty containers that once held the pure compound must also be managed properly.

  • Triple Rinsing: Rinse the empty container with a suitable solvent (one that will solubilize the compound) three times.[7]

  • Rinsate Collection: The first rinseate is considered hazardous and must be collected and disposed of as liquid chemical waste.[8] Subsequent rinsates may also need to be collected, depending on institutional policy.

  • Container Disposal: Once triple-rinsed and fully dry, the original labels on the container must be completely defaced or removed.[7][8] The container can then typically be disposed of in the appropriate receptacle for glass or plastic recycling.

Regulatory Framework: The Basis for Our Procedures

All chemical waste disposal in a laboratory setting is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[1] Academic and research laboratories may operate under specific rules, such as Subpart K of the RCRA regulations, which provides some flexibility but maintains strict requirements for waste management, including the development of a Laboratory Management Plan and timely removal of waste.[4][10]

Authoritative Grounding: The core principles guiding this document—waste characterization, proper containment, clear labeling, and segregation—are universal requirements under these regulations. Failure to comply can result in significant institutional fines and, more importantly, poses a direct threat to human health and the environment.[1]

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • This compound | C14H19NO3 | CID 6468356. PubChem, National Institutes of Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

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Comprehensive Safety and Handling Guide for 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety protocols for handling related chemical classes and is designed to foster a culture of safety and proactive risk management in the laboratory.

Understanding the Hazard Profile

  • Carboxylic Acid Moiety: Carboxylic acids are generally acidic and can be corrosive to skin and eyes.[1] Depending on the specific structure, they may also be combustible.[1] It is prudent to handle this compound with the assumption that it may cause irritation or burns upon direct contact.

  • Aromatic Amine Moiety: Aromatic amines are a class of compounds that require careful handling due to their potential for toxicity.[2][3][4] Many aromatic amines are known to be readily absorbed through the skin and can have adverse effects on respiratory and cardiovascular health.[2] Some are also considered potential carcinogens.[2][3][4] The presence of the tert-butyl group may influence the compound's metabolic pathway and toxicological profile.

Given these characteristics, this compound should be treated as a potentially hazardous substance. A thorough risk assessment should be conducted before any handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[5][6]Protects against splashes and potential irritants to the eyes and face.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[6] Consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for tears or punctures before use.Prevents skin contact and absorption of the chemical.[2]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes.[5][7]Protects the skin from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[8] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[9][10]Minimizes the inhalation of any dusts or aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is critical for minimizing risk. The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep 1. Risk Assessment & SDS Review PPE_Don 2. Don Appropriate PPE Fume_Hood 3. Prepare Chemical Fume Hood Weighing 4. Weighing and Transfer Fume_Hood->Weighing Proceed to handling Reaction 5. Performing Reaction Cleanup 6. Initial Cleanup PPE_Doff 7. Doff PPE Correctly Cleanup->PPE_Doff Complete handling Waste_Seg 8. Segregate Waste Hand_Wash 9. Wash Hands Thoroughly Waste_Label 10. Label Waste Container Hand_Wash->Waste_Label Begin disposal protocol Waste_Store 11. Store Waste Appropriately Waste_Pickup 12. Schedule Waste Pickup

Caption: A stepwise workflow for the safe handling of this compound.

Detailed Steps:
  • Risk Assessment and SDS Review: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure. Although a specific SDS is unavailable, review the SDS for similar carboxylic acids and aromatic amines.[1][11][12][13][14]

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Prepare Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or aerosols. Use a disposable weighing paper or boat.

  • Performing the Reaction: Keep all reaction vessels clearly labeled and within the fume hood. Maintain a safe distance from the reaction and be aware of any signs of an exothermic reaction.

  • Initial Cleanup: Clean any minor spills immediately with appropriate absorbent materials. Decontaminate the work surface after the experiment is complete.

  • Doff PPE Correctly: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection.

  • Segregate Waste: All contaminated materials, including gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.

  • Wash Hands Thoroughly: Wash hands with soap and water after removing gloves and before leaving the laboratory.

  • Label Waste Container: Ensure the hazardous waste container is clearly and accurately labeled with the chemical name and associated hazards.

  • Store Waste Appropriately: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[15]

  • Schedule Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill Response: For small spills within a fume hood, use an appropriate absorbent material (e.g., spill pads or sand) to contain and clean up the spill.[16] For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.[3][4]

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed, and compatible hazardous waste container.Collect all solid waste, including excess compound and contaminated consumables (e.g., weighing paper, gloves).
Liquid Waste Labeled, sealed, and compatible hazardous waste container.Collect all liquid waste containing the compound. Do not mix with other waste streams unless compatibility is confirmed.[17][18]
Contaminated Labware Designated container for contaminated glassware.Rinse glassware three times with a suitable solvent. The rinsate must be collected as hazardous waste.

Key Disposal Principles:

  • Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.[17][19][20] Specifically, keep it separate from strong oxidizing agents and strong acids.[12]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store waste in a designated satellite accumulation area with secondary containment.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.